Tetrahydro-1H-pyrrolizine-7A(5H)-acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-8(12)7-9-3-1-5-10(9)6-2-4-9/h1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCIGXSNWMPXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443338 | |
| Record name | (Tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94794-30-6 | |
| Record name | (Tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Elucidating the Structure of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the comprehensive process for the structure elucidation of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid. Due to the limited availability of published experimental spectral data for this specific compound, this document presents a theoretical framework for its structural confirmation. The methodologies described are based on established principles of spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide provides hypothetical data and detailed experimental protocols to serve as a practical reference for researchers encountering this or structurally similar molecules.
Introduction
This compound, also known by its CAS number 124655-63-6 (for its hydrochloride salt), is a saturated heterocyclic compound containing a pyrrolizidine core with an acetic acid moiety.[1][2] The pyrrolizidine alkaloid family, to which this core structure belongs, is of significant interest in medicinal chemistry due to a wide range of biological activities. Accurate structural determination is a critical first step in understanding the compound's chemical behavior and potential therapeutic applications.
This guide will detail the analytical workflow required to unambiguously determine the connectivity and stereochemistry of this compound.
Proposed Structure and Physicochemical Properties
The proposed structure of this compound is presented below. Key physicochemical properties, based on computational predictions, are summarized in Table 1.
Caption: Chemical structure of this compound.
Table 1: Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₅NO₂ |
| Molecular Weight | 169.22 g/mol |
| Exact Mass | 169.1103 g/mol |
| XLogP3 | -1.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 40.5 Ų |
Experimental Protocols for Structure Elucidation
A logical workflow for the structure elucidation of an unknown compound, hypothesized to be this compound, is presented below.
Caption: Experimental workflow for structure elucidation.
Mass Spectrometry (MS)
Protocol: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid and introduced via direct infusion.
Expected Results: The protonated molecule [M+H]⁺ would be observed, providing the exact mass. This allows for the determination of the molecular formula. Key fragmentation patterns would involve the loss of the carboxylic acid group and cleavage of the pyrrolizidine ring.
Infrared (IR) Spectroscopy
Protocol: A Fourier-transform infrared (FTIR) spectrum would be recorded using a KBr pellet or as a thin film on a NaCl plate. The spectrum would be collected over a range of 4000-400 cm⁻¹.
Expected Results: Characteristic absorption bands would indicate the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: All NMR spectra would be recorded on a 400 MHz or higher field spectrometer. The sample would be dissolved in a suitable deuterated solvent, such as D₂O or MeOD. Chemical shifts would be referenced to an internal standard (e.g., TMS). A standard suite of experiments including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC would be performed.
Expected Results: The combination of these NMR experiments would allow for the complete assignment of all proton and carbon signals and establish the connectivity of the molecule.
Hypothetical Spectroscopic Data and Interpretation
The following tables present hypothetical, yet realistic, spectroscopic data for this compound and their interpretation.
Table 2: Hypothetical Mass Spectrometry Data
| m/z (Observed) | Ion Formula | Interpretation |
| 170.1181 | [C₉H₁₆NO₂]⁺ | [M+H]⁺ |
| 124.1021 | [C₈H₁₄N]⁺ | Loss of COOH |
| 83.0864 | [C₅H₁₁N]⁺ | Fragmentation of the pyrrolizidine ring |
Table 3: Hypothetical Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Broad | O-H stretch (carboxylic acid) |
| 2960-2850 | Strong | C-H stretch (aliphatic) |
| 1710 | Strong | C=O stretch (carboxylic acid) |
| 1450 | Medium | C-H bend |
| 1250 | Medium | C-O stretch |
Table 4: Hypothetical ¹H NMR Data (400 MHz, D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.5-3.7 | m | 2H | H-5 |
| 3.2-3.4 | m | 2H | H-3 |
| 2.8-3.0 | m | 2H | H-7 |
| 2.5 | s | 2H | H-8 |
| 1.8-2.1 | m | 4H | H-1, H-2 |
| 1.6-1.8 | m | 2H | H-6 |
Table 5: Hypothetical ¹³C NMR Data (100 MHz, D₂O)
| Chemical Shift (ppm) | DEPT-135 | Assignment |
| 178.0 | - | C-9 (COOH) |
| 75.0 | - | C-7a |
| 55.0 | CH₂ | C-5 |
| 54.5 | CH₂ | C-3 |
| 45.0 | CH₂ | C-8 |
| 35.0 | CH₂ | C-7 |
| 28.0 | CH₂ | C-1 |
| 25.0 | CH₂ | C-2 |
| 24.5 | CH₂ | C-6 |
2D NMR Correlation Analysis
The following diagram illustrates the key correlations expected from 2D NMR experiments (COSY, HSQC, HMBC) that would be used to piece together the molecular structure.
Caption: Expected 2D NMR correlations for structure confirmation.
Conclusion
References
Synthesis of the Pyrrolizidine Alkaloid Core: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolizidine alkaloid core, a saturated bicyclic system composed of two fused five-membered rings sharing a nitrogen atom at the bridgehead, is a key structural motif in a wide range of biologically active natural products. These compounds have garnered significant attention from the scientific community due to their diverse pharmacological properties, which include potent glycosidase inhibitory, anti-cancer, and anti-viral activities. This technical guide provides a comprehensive overview of prominent synthetic strategies developed for the construction of the pyrrolizidine alkaloid core, with a focus on key reactions, quantitative data, and detailed experimental protocols.
Synthesis via Intramolecular Cyclization of Pyrrolidine Derivatives
A prevalent strategy for the synthesis of the pyrrolizidine core involves the construction of a suitably functionalized pyrrolidine ring followed by an intramolecular cyclization to form the second five-membered ring. Various research groups have developed elegant approaches based on this principle, often starting from chiral pool materials like amino acids or carbohydrates.
Fleet's Synthesis of Alexine and its Stereoisomers
The Fleet group developed a classic approach to the synthesis of the polyhydroxylated pyrrolizidine alkaloid alexine and its stereoisomers starting from a D-glucose-derived α-D-mannofuranoside derivative.[1] The key steps involve the formation of a functionalized pyrrolidine, followed by chain extension and intramolecular cyclization.
Caption: Fleet's synthetic strategy towards Alexine.
Table 1: Quantitative Data for Fleet's Synthesis [1]
| Step | Product(s) | Yield (%) |
| Protection of diol 3 with TBSCl | Compound 4 | 95 |
| Conversion of 4 to fully protected pyrrolidine 5 (3 steps) | Compound 5 | 77 |
| Deprotection of TBS group from 5 | Compound 6 | 88 |
| Swern oxidation and Grignard reaction of 6 | Allylic alcohols 7a and 7b | 38 (7a ), 37 (7b ) |
| Protection and hydroboration-oxidation of 7a | Primary alcohol 9 | 67 (from silyl ether) |
| Tosylation of 9 | Tosylate | 77 |
| Hydrogenolysis of the cyclized salt | Tricyclic compound 10 | 72 |
| Deprotection and reduction of 10 | Alexine (1 ) | 54 |
Experimental Protocols: Key Steps in Fleet's Synthesis [1]
-
Synthesis of Allylic Alcohols (7a and 7b): To a solution of the alcohol 6 in CH₂Cl₂ at -78 °C is added oxalyl chloride followed by DMSO. After stirring, triethylamine is added. The reaction is warmed to room temperature, and the crude aldehyde is dissolved in THF and treated with vinylmagnesium bromide at 0 °C to afford a mixture of epimeric allylic alcohols 7a and 7b .
-
Intramolecular Cyclization: The primary alcohol 9 is treated with p-toluenesulfonyl chloride in pyridine to give the corresponding tosylate. The tosylate is then subjected to hydrogenolysis over Pd/C in aqueous acetic acid to effect cyclization to the tricyclic compound 10 .
-
Final Deprotection and Reduction: The tricyclic compound 10 is treated with aqueous trifluoroacetic acid to remove the protecting groups, and the resulting intermediate is reduced with sodium borohydride in ethanol to furnish alexine (1 ).
Donohoe's Synthesis from N-Boc Pyrrole
The Donohoe group developed a flexible strategy for the synthesis of pyrrolizidine alkaloids starting from readily available N-Boc pyrrole.[1] This approach involves a partial reduction of the pyrrole ring, followed by functionalization and intramolecular cyclization.
Caption: Donohoe's synthetic route to (-)-7-epialexine.
Table 2: Quantitative Data for Donohoe's Synthesis [2]
| Step | Product(s) | Yield (%) |
| Benzyl protection of monoacetate 99 | Benzyl ether | 73 |
| Epoxidation of the benzyl ether | Epoxide 100 | 96 (98% ee) |
| Ring opening of epoxide 100 to triol 101 | Triol 101 | - |
| Swern oxidation of 101 | Aldehyde 102 | - |
| Allylation of aldehyde 102 | Secondary alcohol 103 | - |
| Cleavage, reduction, and mesylation of 103 | Mesylate 104 | - |
| Deprotection, cyclization, and hydrogenolysis to (-)-7-epialexine 13 | (-)-7-epialexine 13 | - |
Experimental Protocols: Key Steps in Donohoe's Synthesis [1]
-
Epoxidation: The protected monoacetate is first benzylated using benzyl bromide and silver oxide. The resulting benzyl ether is then epoxidized to afford the epoxide 100 .
-
Ring Opening and Functionalization: The epoxide 100 undergoes a ring-opening reaction to yield the triol 101 . Subsequent Swern oxidation provides the aldehyde 102 , which is then reacted with allyl magnesium bromide to give the secondary alcohol 103 .
-
Cyclization and Final Steps: The double bond of 103 is cleaved and the resulting aldehyde is reduced to a primary alcohol, which is then mesylated to form 104 . Deprotection of the protecting groups triggers a spontaneous cyclization to form the pyrrolizidine core. Finally, hydrogenolysis removes the benzyl groups to yield (-)-7-epialexine (13 ).
Synthesis via [3+2] Annulation
A powerful strategy for the construction of the pyrrolidine ring, a key intermediate for the pyrrolizidine core, is the [3+2] annulation reaction. This approach involves the reaction of a three-atom component with a two-atom component to form the five-membered ring in a stereocontrolled manner.
Somfai's Stereoselective [3+2] Annulation
The Somfai group developed a highly stereoselective [3+2] annulation reaction between a chiral α-amino aldehyde and a 1,3-bis(silyl)propene to construct the polyhydroxylated pyrrolidine subunit of alexine.[1]
Caption: Somfai's synthesis of Alexine via [3+2] annulation.
Table 3: Quantitative Data for Somfai's Synthesis
| Step | Product(s) | Yield (%) | Stereoselectivity |
| [3+2] Annulation of aldehyde 119 and propene 120 | Pyrrolidine 121 | - | High |
| Desilylation of 121 | Diol 122 | - | - |
| Oxidation and allylation of 122 | Pyrrolidine 124 | - | - |
| Conversion of 124 to pyrrolizidine 128 | Pyrrolizidine 128 | - | - |
| Deprotection of 128 to Alexine (1 ) | Alexine (1 ) | - | - |
Experimental Protocols: Key Steps in Somfai's Synthesis [1]
-
[3+2] Annulation: The chiral α-amino aldehyde 119 is reacted with 1,3-bis(silyl)propene 120 in the presence of trimethylsilyl chloride to afford the highly functionalized pyrrolidine 121 with high stereoselectivity.
-
Chain Elaboration and Cyclization: The silyl group in 121 is removed to give the diol 122 , which is then chemoselectively oxidized to an aldehyde. Reaction with allyltrimethylsilane in the presence of titanium tetrachloride provides the pyrrolidine 124 . A series of functional group manipulations, including protection, oxidative cleavage, reduction, deprotection, bromination, and finally intramolecular cyclization, converts 124 into the pyrrolizidine 128 . The final deprotection step yields alexine (1 ).
Other Notable Synthetic Strategies
Several other innovative strategies have been successfully employed for the synthesis of the pyrrolizidine alkaloid core.
Han's Asymmetric Aminohydroxylation
Han and coworkers reported the first asymmetric synthesis of 1,2-diepialexine utilizing a regioselective asymmetric aminohydroxylation of an α,β-unsaturated ester as the key step to introduce the vicinal amino alcohol functionality.[2]
Pearson's Reductive Aminocyclization of Azidoepoxides
Pearson and coworkers developed a route to (-)-7-epialexine featuring a reductive aminocyclization of an azidoepoxide as the key step for the formation of the pyrrolizidine core.[1] This strategy allows for the simultaneous formation of the second ring and the introduction of a hydroxyl group.
Myeong and Ham's Stereoselective Allylation
Myeong and Ham achieved the total synthesis of alexine and (-)-7-epi-alexine using a stereoselective allylation of a functionalized pyrrolidine aldehyde as a key step.[3]
Enantioselective Synthesis of (+)-Amabiline
A convergent and enantioselective total synthesis of the unsaturated pyrrolizidine alkaloid (+)-amabiline has been reported, proceeding in 15 steps with a 6.2% overall yield.[4] The synthesis features the construction of the unsaturated pyrrolizidine core, also known as the (-)-supinidine core.
Table 4: Overview of Other Synthetic Strategies
| Strategy | Key Reaction(s) | Target Molecule(s) | Reference |
| Han's Asymmetric Synthesis | Asymmetric Aminohydroxylation | 1,2-diepialexine | [2] |
| Pearson's Reductive Aminocyclization | Reductive Aminocyclization of Azidoepoxide | (-)-7-epialexine | [1] |
| Myeong and Ham's Synthesis | Stereoselective Allylation | Alexine, (-)-7-epialexine | [3] |
| Synthesis of (+)-Amabiline | Construction of (-)-supinidine core | (+)-Amabiline | [4] |
This guide provides a snapshot of the diverse and ingenious strategies developed for the synthesis of the pyrrolizidine alkaloid core. The detailed methodologies and quantitative data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis of these important natural products and their analogues for applications in drug discovery and development. Further exploration of the cited literature is encouraged for a more in-depth understanding of each synthetic approach.
References
- 1. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Syntheses of (+)-Alexine and Related Alkaloids - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. Enantioselective Total Synthesis of (+)-Amabiline - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Framework for Pyrrolizidine-7α-acetic acid: A Technical Guide
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific spectroscopic or synthetic data for "pyrrolizidine-7α-acetic acid." This suggests the compound may be novel, not yet synthesized, or documented under a different nomenclature. This guide, therefore, presents a hypothetical framework for its synthesis and characterization based on established principles for analogous pyrrolizidine alkaloids (PAs). It is intended for researchers, scientists, and drug development professionals as a foundational approach to investigating this and similar novel PA derivatives.
Hypothetical Spectroscopic Data
The following tables outline the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for pyrrolizidine-7α-acetic acid. These predictions are derived from known data for the pyrrolizidine core and the expected electronic effects of an acetic acid substituent at the 7α-position.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are presented in Deuteriochloroform (CDCl₃) as the solvent. Actual values may vary based on solvent and experimental conditions.
Table 1: Predicted ¹H and ¹³C NMR Data for Pyrrolizidine-7α-acetic acid
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| 1 | 1.8 - 2.2 (m) | 30 - 35 | |
| 2 | 2.8 - 3.2 (m) | 55 - 60 | |
| 3 | 3.0 - 3.5 (m) | 60 - 65 | |
| 5 | 2.5 - 3.0 (m) | 54 - 58 | |
| 6 | 1.9 - 2.4 (m) | 35 - 40 | |
| 7 | 4.0 - 4.5 (m) | 75 - 80 | CH-O linkage |
| 8 | 3.5 - 4.0 (m) | 65 - 70 | Bridgehead proton |
| 1' (CH₂) | 2.5 - 2.8 (d) | 40 - 45 | Attached to C7 |
| 2' (COOH) | 10 - 12 (br s) | 170 - 175 | Carboxylic acid proton |
Key Expected Observations:
-
The proton at C7 would likely appear as a multiplet due to coupling with protons on C6 and C8.
-
The diastereotopic protons of the methylene group (C1') in the acetic acid moiety are expected to appear as a doublet.
-
The carboxylic acid proton will be a broad singlet and its chemical shift will be highly dependent on the concentration and solvent.
-
2D NMR experiments such as COSY, HSQC, and HMBC would be crucial for unambiguous assignment of all proton and carbon signals.
Mass Spectrometry (MS)
The predicted mass-to-charge ratios (m/z) are based on a molecular formula of C₉H₁₅NO₃, corresponding to a monoisotopic mass of approximately 185.1052 g/mol .
Table 2: Predicted Mass Spectrometry Data for Pyrrolizidine-7α-acetic acid
| Ion | Predicted m/z | Method | Notes |
| [M+H]⁺ | 186.1128 | HRMS (ESI⁺) | Protonated molecular ion. |
| [M-H₂O+H]⁺ | 168.1022 | MS/MS | Loss of water from the protonated molecule. |
| [M-COOH+H]⁺ | 141.1175 | MS/MS | Loss of the carboxyl group. |
| C₈H₁₂N⁺ | 122.0964 | MS/MS | Characteristic fragment of the pyrrolizidine core.[1] |
| C₅H₈N⁺ | 82.0651 | MS/MS | Further fragmentation of the pyrrolizidine ring.[1] |
Key Expected Observations:
-
High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition.
-
Tandem mass spectrometry (MS/MS) of the protonated molecular ion ([M+H]⁺) is expected to yield characteristic fragments of the pyrrolizidine core through cleavages of the ring system.[1][2]
Hypothetical Experimental Protocols
The following protocols outline a plausible synthetic route and the subsequent analytical procedures for pyrrolizidine-7α-acetic acid.
Synthesis
A possible synthetic approach could involve the alkylation of a suitable pyrrolizidine alcohol precursor, such as retronecine or a related saturated necine base, at the C7-hydroxyl group.
-
Step 1: Protection of the Necine Base. If the starting necine base contains other reactive functional groups (e.g., a primary alcohol at C9), they should be selectively protected. For instance, a silyl ether protecting group could be used.
-
Step 2: Alkylation. The C7-hydroxyl group of the protected necine base can be deprotonated with a strong base (e.g., sodium hydride) in an aprotic solvent like THF. The resulting alkoxide is then reacted with an ethyl bromoacetate to introduce the ester moiety.
-
Step 3: Deprotection and Hydrolysis. The protecting groups are removed under appropriate conditions (e.g., acid or fluoride for silyl ethers). Subsequent hydrolysis of the ethyl ester to the carboxylic acid can be achieved using standard basic (e.g., LiOH, NaOH) or acidic conditions.
Purification
The crude product would likely require purification by column chromatography on silica gel, using a gradient of methanol in dichloromethane or another suitable solvent system. Final purification could be achieved by recrystallization from an appropriate solvent pair.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).
-
Mass Spectrometry: High-resolution mass spectra should be obtained using an ESI-TOF or ESI-Orbitrap mass spectrometer to confirm the elemental composition. MS/MS fragmentation data should be acquired to confirm the structure of the pyrrolizidine core.
Visualization of Experimental Workflow
The following diagram illustrates the proposed workflow for the synthesis, purification, and analysis of pyrrolizidine-7α-acetic acid.
Caption: Workflow for the synthesis and characterization of pyrrolizidine-7α-acetic acid.
References
Crystal Structure Analysis of Tetrahydro-1H-pyrrolizine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the methodologies and data interpretation involved in the crystal structure analysis of tetrahydro-1H-pyrrolizine derivatives. The tetrahydro-1H-pyrrolizine core is a key structural motif in a wide array of biologically active compounds, making its precise structural elucidation critical for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutics. This document outlines the experimental protocols for single-crystal X-ray diffraction, presents key crystallographic data for representative compounds, and visualizes both the analytical workflow and relevant biological pathways.
Introduction to Tetrahydro-1H-pyrrolizine Derivatives
The pyrrolizidine alkaloid family, which includes the saturated tetrahydro-1H-pyrrolizine (also known as hexahydropyrrolizine or 1-azabicyclo[3.3.0]octane) skeleton, is a diverse group of natural and synthetic compounds.[1] These derivatives have garnered significant attention in the fields of medicinal chemistry and drug development due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties. A thorough understanding of the three-dimensional arrangement of atoms, including absolute configuration, bond lengths, and bond angles, is paramount for elucidating their mechanisms of action and for optimizing their therapeutic potential. Single-crystal X-ray diffraction stands as the definitive method for obtaining this detailed structural information.[2]
Experimental Protocols for Crystal Structure Analysis
The determination of the crystal structure of tetrahydro-1H-pyrrolizine derivatives is primarily achieved through single-crystal X-ray diffraction. The overall process can be divided into three main stages: sample preparation (crystal growth), data collection, and structure solution and refinement.[3]
Sample Preparation: Growing High-Quality Single Crystals
The success of a single-crystal X-ray diffraction experiment is highly dependent on the quality of the crystal. The ideal crystal should be a single, well-formed entity, free of defects, and typically between 0.1 and 0.3 mm in each dimension. For organic compounds like tetrahydro-1H-pyrrolizine derivatives, several crystallization techniques can be employed:
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture in which it is moderately soluble.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for the slow evaporation of the solvent over a period of days to weeks.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a solvent in which it is highly soluble.
-
Place this solution in a small, open vial.
-
Place the vial inside a larger, sealed container that contains a larger volume of an "anti-solvent" in which the compound is poorly soluble, but which is miscible with the first solvent.
-
Over time, the anti-solvent vapor will diffuse into the compound's solution, gradually decreasing its solubility and promoting crystal growth.
-
-
Slow Cooling:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, or below, to induce crystallization.
-
Data Collection: Single-Crystal X-ray Diffraction
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The process of data collection involves the following steps:
-
Crystal Mounting: The selected crystal is carefully mounted on a glass fiber or a loop with a cryo-protectant oil and flash-cooled in a stream of cold nitrogen gas (typically around 100 K) to minimize radiation damage.
-
Unit Cell Determination: A series of initial X-ray diffraction images are collected to locate the diffraction spots. These spots are then used to determine the dimensions and angles of the unit cell, which is the basic repeating unit of the crystal lattice.
-
Data Collection Strategy: Based on the crystal's symmetry, a strategy for collecting a complete dataset is devised. This involves rotating the crystal through a series of angles while irradiating it with X-rays and recording the resulting diffraction patterns on a detector.
-
Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection. These intensities are then scaled and corrected for various experimental factors to produce a final reflection file.
Structure Solution and Refinement
The final stage involves converting the collected diffraction data into a three-dimensional model of the molecule.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This map provides a rough picture of the atomic arrangement.
-
Model Building: An initial molecular model is built by fitting atoms into the electron density map.
-
Structure Refinement: The atomic coordinates and thermal displacement parameters of the model are refined using a least-squares method to improve the agreement between the calculated and observed diffraction data. This process is iterated until the model converges to a final, accurate representation of the crystal structure. The quality of the final structure is assessed using metrics such as the R-factor.
Quantitative Data Presentation
The following tables summarize the crystallographic data for two representative pyrrolizidine derivatives. Table 1 presents data for a dihydropyrrolizinone, which is closely related to the tetrahydro-1H-pyrrolizine core, and Table 2 provides data for a more complex, fully saturated (hexahydro) pyrrolizine derivative.
Table 1: Crystallographic Data for 2,3-dihydro-1H-pyrrolizin-1-one (C₇H₇NO)
| Parameter | Value |
| Crystal Data | |
| Formula | C₇H₇NO |
| Formula Weight | 121.14 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.301 (1) |
| b (Å) | 7.1730 (7) |
| c (Å) | 14.3760 (16) |
| α (°) | 90 |
| β (°) | 90.989 (5) |
| γ (°) | 90 |
| V (ų) | 1165.2 (2) |
| Z | 8 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 113 |
| Reflections Collected | 10183 |
| Independent Reflections | 2284 |
| Refinement | |
| R-factor (R₁) | 0.057 |
| wR₂ | 0.118 |
| Goodness-of-fit (S) | 1.16 |
Data sourced from the Cambridge Structural Database, CCDC Number 797803.[4]
Table 2: Crystallographic Data for a Substituted Hexahydropyrrolizine Derivative (C₂₂H₂₃NO₂S)
| Parameter | Value |
| Crystal Data | |
| Formula | C₂₂H₂₃NO₂S |
| Formula Weight | 365.47 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.5184 (4) |
| b (Å) | 10.4041 (5) |
| c (Å) | 10.6923 (4) |
| α (°) | 81.270 (2) |
| β (°) | 66.626 (2) |
| γ (°) | 74.385 (2) |
| V (ų) | 934.88 (7) |
| Z | 2 |
| Data Collection | |
| Radiation | Mo Kα |
| Temperature (K) | 293 |
| Reflections Collected | 18019 |
| Independent Reflections | 3265 |
| Refinement | |
| R-factor (R₁) | 0.041 |
| wR₂ | 0.112 |
| Goodness-of-fit (S) | 1.03 |
Data adapted from a study on a thiochromeno[3,4-b]pyrrolizine derivative.[4]
Visualization of Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key processes related to the crystal structure analysis and biological activity of tetrahydro-1H-pyrrolizine derivatives.
Caption: Experimental Workflow for Crystal Structure Analysis.
Caption: Inhibition of the COX-2 Signaling Pathway.
References
- 1. Pyrrolizidine - Wikipedia [en.wikipedia.org]
- 2. Facile Synthesis of the Trans-Fused Azabicyclo[3.3.0]octane Core of the Palau’amines and the Tricyclic Core of the Axinellamines from a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystal structure of methyl 7-phenyl-6a,7,7a,8,9,10-hexahydro-6H,11aH-thiochromeno[3,4-b]pyrrolizine-6a-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of 7α-Hydroxycamptothecin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and chemical databases lack specific quantitative physicochemical data for 7α-hydroxycamptothecin hydrochloride (7α-HOCPT HCl). This guide provides a comprehensive overview of the expected physicochemical properties and the detailed experimental methodologies used to characterize novel camptothecin derivatives, based on data from closely related analogs.
Introduction
Camptothecin and its derivatives are a critical class of anticancer agents that function by inhibiting DNA topoisomerase I.[1][2] These compounds possess a characteristic pentacyclic ring structure, which includes a lactone E-ring essential for their antitumor activity. However, the clinical utility of many camptothecins is hampered by poor aqueous solubility and the instability of the active lactone form, which undergoes hydrolysis to an inactive carboxylate form at physiological pH.[3][4]
The introduction of a hydroxyl group at the 7α position represents a specific chemical modification. Substitutions at the 7-position of the camptothecin core are known to modulate the compound's activity, stability, and solubility.[5][6] The hydrochloride salt form is intended to improve the aqueous solubility of the parent compound. A thorough understanding of the physicochemical properties of 7α-HOCPT HCl is therefore essential for its development as a potential therapeutic agent.
Expected Physicochemical Properties
While specific data for 7α-HOCPT HCl is not available, the following tables outline the key physicochemical parameters that would be determined for a novel camptothecin derivative. The data for related compounds are provided for illustrative purposes.
Table 1: General Physicochemical Properties
| Property | Expected Characteristic for 7α-HOCPT HCl | Example Data for Related Compounds |
| Molecular Formula | C₂₀H₁₇N₂O₅·HCl | C₂₀H₁₆N₂O₅ (10-Hydroxycamptothecin)[7] |
| Molecular Weight | To be determined | 364.4 g/mol (10-Hydroxycamptothecin)[7] |
| Appearance | Expected to be a crystalline solid | White to yellowish powder (typical for camptothecins) |
| Melting Point | To be determined | 217°C (7-ethyl-10-hydroxycamptothecin)[8] |
Table 2: Solubility Profile
The solubility of camptothecin derivatives is highly dependent on the solvent and pH. The hydrochloride salt is expected to enhance solubility in aqueous media.
| Solvent | Expected Solubility of 7α-HOCPT HCl | Example Data for Related Compounds |
| Water | Low to moderate, pH-dependent | Camptothecin: <5 µg/mL[9] |
| Aqueous Buffers (pH 4-5) | Higher solubility due to protonation and lactone stability | Camptothecin solubility increases at lower pH[8] |
| Aqueous Buffers (pH 7.4) | Lower solubility, potential for precipitation due to lactone hydrolysis | Camptothecin is poorly soluble at neutral pH[9] |
| DMSO | High | 7-ethyl-10-hydroxycamptothecin (SN-38): 1 mg/mL[10] |
| Ethanol | Low to moderate | 7-ethyl-10-hydroxycamptothecin: Slightly soluble[8] |
| Methanol | Low to moderate | 7-ethyl-10-hydroxycamptothecin: Slightly soluble[8] |
Table 3: Stability Profile
The stability of the lactone ring is a critical parameter for camptothecins.
| Condition | Key Stability Concern | Expected Behavior of 7α-HOCPT HCl |
| pH | Lactone ring hydrolysis at neutral and basic pH | The lactone ring is expected to be more stable at acidic pH (below 5) and hydrolyze to the inactive carboxylate form at physiological pH (7.4) and above. |
| Temperature | General degradation | Stability is expected to decrease with increasing temperature. |
| Light | Photodegradation | Camptothecin derivatives can be susceptible to photodegradation. |
Table 4: Ionization Constant (pKa)
The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which influences its solubility and membrane permeability. Camptothecins have complex ionization behavior.
| Ionizable Group | Expected pKa Range for 7α-HOCPT HCl |
| Quinoline Nitrogen (Ring B) | ~ 6.5 - 7.5 (for the conjugate acid) |
| Phenolic Hydroxyl (if present, not in 7α-HOCPT) | ~ 9 - 10 |
Experimental Protocols
Detailed methodologies are required to quantitatively assess the physicochemical properties of 7α-HOCPT HCl.
Solubility Determination
Method: Shake-flask method followed by HPLC quantification.
Protocol:
-
An excess amount of 7α-HOCPT HCl is added to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at pH 5.0 and 7.4, DMSO, ethanol).
-
The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspensions are filtered through a 0.22 µm filter to remove undissolved solid.
-
The concentration of the dissolved 7α-HOCPT HCl in the filtrate is determined by a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV or fluorescence detection.
-
A standard calibration curve of 7α-HOCPT HCl is used for quantification.
Stability Assessment (Lactone-Carboxylate Equilibrium)
Method: pH-dependent stability study using RP-HPLC.
Protocol:
-
Stock solutions of 7α-HOCPT HCl are prepared in an organic solvent like DMSO.
-
The stock solution is diluted into a series of aqueous buffers at different pH values (e.g., pH 3, 5, 7.4, and 9) and incubated at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquots are withdrawn.
-
The samples are immediately analyzed by a validated RP-HPLC method capable of separating the lactone and carboxylate forms of the compound.
-
The percentage of the lactone form remaining at each time point is calculated from the peak areas in the chromatograms.
-
The hydrolysis kinetics (e.g., half-life of the lactone form) can be determined by plotting the percentage of the lactone form versus time.
pKa Determination
Method: UV-Vis Spectrophotometry or Potentiometric Titration. For sparingly soluble compounds, cosolvent methods are often employed.
Protocol (UV-Vis Spectrophotometry):
-
A series of buffer solutions with a range of precise pH values are prepared.
-
A constant concentration of 7α-HOCPT HCl is added to each buffer solution.
-
The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.
-
Changes in the absorbance at specific wavelengths that correspond to the different ionization states of the molecule are plotted against pH.
-
The pKa is determined from the inflection point of the resulting sigmoidal curve.
-
For compounds with low water solubility, this procedure can be repeated in several water-cosolvent (e.g., methanol-water) mixtures, and the aqueous pKa can be estimated by extrapolation using methods like the Yasuda-Shedlovsky plot.[11]
Mandatory Visualizations
Caption: Signaling pathway of camptothecin derivatives via Topoisomerase I inhibition.
Caption: Experimental workflow for physicochemical characterization.
References
- 1. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Camptothecin & Its Derivatives for Cancer Therapy | Biopharma PEG [biochempeg.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel 7-substituted camptothecins with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrophilic camptothecin analogs that form extremely stable cleavable complexes with DNA and topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and physicochemical characterization of camptothecin conjugated poly amino ester-methyl ether poly ethylene glycol copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physicochemical characterization and membrane binding properties of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US5859023A - Formulations and compositions of poorly water soluble camptothecin derivatives - Google Patents [patents.google.com]
- 10. 7-Ethyl-10-hydroxycamptothecin = 98 HPLC, powder 86639-52-3 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Stereoisomerism in Synthetic Pyrrolizidine Alkaloids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stereoisomerism plays a pivotal role in the biological activity of synthetic pyrrolizidine alkaloids (PAs). The spatial arrangement of substituents on the bicyclic pyrrolizidine core dictates the molecule's interaction with biological targets, leading to significant differences in efficacy and toxicity among stereoisomers. This technical guide provides a comprehensive overview of stereoisomerism in the context of synthetic PAs, focusing on stereoselective synthetic strategies, detailed experimental protocols for key transformations, and the impact of stereochemistry on biological function. Quantitative data on synthetic outcomes and biological activities are summarized for comparative analysis. Furthermore, this guide illustrates experimental workflows and relevant biological pathways using detailed diagrams to facilitate a deeper understanding of the subject for researchers in drug discovery and development.
Introduction to Stereoisomerism in Pyrrolizidine Alkaloids
Pyrrolizidine alkaloids are a class of natural products characterized by a bicyclic core structure formed by the fusion of two five-membered rings with a shared nitrogen atom.[1] The stereochemistry of the pyrrolizidine nucleus, particularly at the bridgehead (C8) and at various substitution points (e.g., C1, C2, C3, C7), gives rise to a multitude of stereoisomers.[1] The absolute and relative configurations of these stereocenters are critical determinants of the biological properties of PAs.[2] For instance, the stereochemistry of hydroxyl groups in polyhydroxylated PAs like alexine and its isomers significantly influences their glycosidase inhibitory activity.[2]
The synthesis of stereochemically pure PAs is a significant challenge in organic chemistry. Control over the relative and absolute stereochemistry during the construction of the bicyclic core and the introduction of substituents is paramount for accessing specific stereoisomers for biological evaluation. Various asymmetric synthesis strategies have been developed to address this challenge, including substrate-controlled, auxiliary-controlled, reagent-controlled, and catalyst-controlled methods.
This guide will delve into the stereoselective synthesis of representative pyrrolizidine alkaloids, providing detailed experimental protocols for key stereochemistry-defining reactions. It will also present a quantitative comparison of the biological activities of different stereoisomers and visualize the underlying synthetic and biological pathways.
Stereoselective Synthetic Strategies and Methodologies
The asymmetric synthesis of pyrrolizidine alkaloids often involves the stereocontrolled construction of the pyrrolidine ring followed by the formation of the second five-membered ring. Key strategies include 1,3-dipolar cycloadditions, asymmetric dihydroxylation, and reductive aminations.
Asymmetric Synthesis of (+)-Alexine (Yoda et al.)
A notable asymmetric total synthesis of (+)-alexine was reported by Yoda and coworkers, starting from a chiral lactam derived from D-arabinofuranose.[3] A key step in this synthesis is the stereoselective introduction of a hydroxyl group.
Experimental Protocol: Diastereoselective Reduction [3]
To a solution of the enone intermediate in methanol at -45°C, cerium(III) chloride heptahydrate (CeCl₃·7H₂O) is added. After stirring for 15 minutes, sodium borohydride (NaBH₄) is added portion-wise. The reaction mixture is stirred for an additional 30 minutes at -45°C. The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting diastereomeric mixture of alcohols is then separated by column chromatography on silica gel.
Synthesis of (-)-7-epialexine (Donohoe et al.)
Donohoe and colleagues developed a strategy for the synthesis of (-)-7-epialexine utilizing a partial reduction of an electron-deficient pyrrole to create a trans-diol substituted pyrrolidine.[4][5]
Experimental Protocol: Partial Reduction of a Pyrrole Derivative [5]
To a solution of the N-Boc protected pyrrole dicarboxylate in a mixture of acetone and water at room temperature is added N-methylmorpholine N-oxide (NMO) followed by a catalytic amount of osmium tetroxide (OsO₄). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched by the addition of sodium sulfite. The mixture is then extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude diol is purified by flash column chromatography.
Stereocontrolled Synthesis of (+)-Heliotridine (Kametani et al.)
Kametani's group achieved a stereocontrolled synthesis of the necine base (+)-heliotridine from (S)-malic acid. A key transformation is an intermolecular carbenoid displacement reaction.[6][7][8]
Experimental Protocol: Intermolecular Carbenoid Displacement [7]
To a solution of the diazo compound and the chiral pyrrolidine derivative in dry dichloromethane under an argon atmosphere at 0°C is added rhodium(II) acetate dimer. The reaction mixture is stirred at this temperature for 1 hour and then at room temperature for 12 hours. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the cyclized product.
Quantitative Data on Stereoselective Syntheses
The efficiency and stereoselectivity of a synthetic route are critical for its practical application. The following tables summarize key quantitative data for the synthesis of various pyrrolizidine alkaloid stereoisomers.
| Alkaloid | Key Reaction | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Overall Yield (%) | Reference |
| (+)-Alexine | Diastereoselective Reduction | - | >99% | - | [3] |
| (-)-7-epialexine | Reductive Aminocyclization | 2:1 | - | - | [3] |
| (+)-Heliotridine | Intermolecular Carbenoid Displacement | - | - | 17% from nitrone | [9] |
| (+)-Amabiline | Intramolecular Condensation | - | - | 6.2% | [10] |
| (-)-Stenine | Asymmetric Michael Additions | - | - | 5.9% | [11] |
| (+)-Sparteine | Intramolecular Schmidt Reaction | - | - | 15.7% | [12] |
Biological Activity of Pyrrolizidine Alkaloid Stereoisomers
The stereochemistry of pyrrolizidine alkaloids has a profound impact on their biological activity. Polyhydroxylated PAs, such as alexine and its stereoisomers, are known for their potent and selective inhibition of glycosidase enzymes.
Glycosidase Inhibition
The inhibitory activity of several synthetic pyrrolizidine alkaloids against various glycosidases has been evaluated. The IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are a key measure of their potency.
| Alkaloid Stereoisomer | Enzyme | IC₅₀ (µM) | Reference |
| Australine | Amyloglucosidase | 5.8 | [13] |
| α-5-C-(3-hydroxybutyl)-7-epi-australine | Yeast α-glucosidase | 6.6 | [14] |
| α-5-C-(1,3-dihydroxybutyl)hyacinthacine A₁ | Yeast α-glucosidase | 6.3 | [14] |
| α-5-C-(1,3-dihydroxybutyl)hyacinthacine A₁ | Bacterial β-glucosidase | 5.1 | [14] |
| Nervosine I-VI | Nitric Oxide Production | 2.16 - 38.25 | [15] |
| Heliotrine | Nitric Oxide Production | 52.4 | [15] |
| Europine | Nitric Oxide Production | 7.9 | [15] |
| 7-O-angeloylechinatine-N-oxide | Acetylcholinesterase | 530 - 600 | [15] |
Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay [16][17]
The α-glucosidase enzyme solution (1 U/mL) is pre-incubated with various concentrations of the test compound for 20 minutes at 37°C.[17] Following this, a phosphate buffer (0.1 M, pH 6.8) is added.[17] The enzymatic reaction is initiated by the addition of p-nitrophenyl-α-D-glucopyranoside (p-NPG) as the substrate.[17] The reaction mixture is incubated for a further 30 minutes at 37°C.[17] The reaction is terminated by the addition of sodium carbonate (0.1 N).[17] The absorbance of the liberated p-nitrophenol is measured at 405 nm using a microplate reader. The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Apoptosis and Signaling Pathways
Certain pyrrolizidine alkaloids have been shown to induce apoptosis (programmed cell death) in cancer cells. This activity is often linked to the modulation of specific signaling pathways. For example, some PAs have been found to affect the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival.[18][19] The induction of apoptosis by PAs like clivorine involves the mitochondria-mediated pathway, characterized by the release of cytochrome c and the activation of caspases.[4] Some PAs can also disrupt cell cycle regulation and DNA damage repair pathways.[20]
Visualization of Workflows and Pathways
Experimental Workflows
The following diagrams illustrate the general workflows for the stereoselective synthesis of pyrrolizidine alkaloids.
Biological Pathways
The following diagram illustrates a simplified representation of the mitochondria-mediated apoptosis pathway that can be induced by certain pyrrolizidine alkaloids.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential induction of apoptosis and autophagy by pyrrolizidine alkaloid clivorine in human hepatoma Huh-7.5 cells and its toxic implication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of (+)-DGDP and (-)-7-epialexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereocontrolled synthesis of necine bases, (+)-heliotridine and (+)-retronecine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Stereoselective synthesis of pyrrolizidine alkaloids, (+)-heliotridine and (+)-retronecine, by means of an intermolecular carbenoid displacement reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Enantioselective Total Synthesis of (+)-Amabiline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. First asymmetric total synthesis of (+)-sparteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Glycosidase-inhibiting pyrrolidines and pyrrolizidines with a long side chain in Scilla peruviana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Total syntheses of (+)-australine and (-)-7-epialexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolizidine Alkaloids and Their Derivatives: A Technical Guide to Natural Sources, Analysis, and Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of pyrrolizidine alkaloids (PAs), a diverse group of plant secondary metabolites. It details their distribution in the plant kingdom, presents quantitative data on their occurrence, outlines comprehensive experimental protocols for their analysis, and illustrates their key biological pathways. This document is intended to serve as a critical resource for professionals in research, natural product chemistry, and drug development.
Natural Occurrence of Pyrrolizidine Alkaloids
Pyrrolizidine alkaloids are synthesized by a wide array of plant species, primarily as a defense mechanism against herbivores.[1] Their presence is most prominent in three major plant families: Asteraceae, Boraginaceae, and Fabaceae.[1][2] It is estimated that approximately 3% of the world's flowering plants produce these alkaloids.[3] PAs exist in plants as tertiary bases or, more commonly, as the corresponding N-oxides, which are generally less toxic in their native form but can be converted to their toxic tertiary counterparts in vivo.[4]
Table 1: Major Plant Families and Genera Producing Pyrrolizidine Alkaloids
| Plant Family | Predominant Genera | Common Examples | Reference(s) |
| Asteraceae | Senecio, Eupatorium, Tussilago, Petasites | Senecio vulgaris (Common Groundsel), Eupatorium cannabinum (Hemp-agrimony), Tussilago farfara (Coltsfoot) | [1][5] |
| Boraginaceae | Symphytum, Heliotropium, Cynoglossum, Borago | Symphytum officinale (Comfrey), Heliotropium europaeum (European Heliotrope), Cynoglossum officinale (Houndstongue) | [1][6] |
| Fabaceae | Crotalaria | Crotalaria spectabilis (Showy Rattlebox), Crotalaria retusa (Wedge-leaf Rattlebox) | [4][7] |
Quantitative Data on Pyrrolizidine Alkaloid Content
The concentration of PAs can vary significantly depending on the plant species, the specific part of the plant, its developmental stage, and environmental conditions. Roots and seeds often contain the highest concentrations. The following tables summarize representative quantitative data for total PAs and their N-oxides in various species.
Table 2: Quantitative Analysis of Pyrrolizidine Alkaloids in Selected Boraginaceae Species
| Species | Plant Part | Total PA Content (mg/kg dry weight) | Key Alkaloids Identified | Reference(s) |
| Symphytum officinale (Comfrey) | Root | 1,400 - 8,300 | Symphytine, Echimidine, Lycopsamine, Intermedine (and their N-oxides) | [8] |
| Symphytum officinale (Comfrey) | Leaf | 15 - 55 | Symphytine, Echimidine, Lycopsamine, Intermedine (and their N-oxides) | [8] |
| Cynoglossum officinale (Houndstongue) | Aerial Parts | up to 32,428 | Heliotridine-type PAs | [1] |
| Heliotropium europaeum | Aerial Parts | up to 15,736 | Heliotridine-type PAs | [1] |
| Echium vulgare | Aerial Parts | ~357 | Lycopsamine, Intermedine | [1] |
Table 3: Quantitative Analysis of Pyrrolizidine Alkaloids in Selected Asteraceae Species
| Species | Plant Part / Stage | Total PA Content | Key Alkaloids Identified | Reference(s) |
| Senecio vulgaris (Common Groundsel) | Whole Plant (Flowering) | 54.16 ± 4.38 mg/plant | Senecionine, Seneciphylline, Retrorsine (and their N-oxides) | |
| Senecio riddellii | Aerial Parts | 2,000 - 180,000 mg/kg (0.2% - 18.0%) | Riddelliine | |
| Senecio douglasii var. longilobus | Aerial Parts | 6,300 - 20,200 mg/kg (0.63% - 2.02%) | Retrorsine, Seneciphylline, Senecionine, Integerrimine | [5] |
Table 4: Quantitative Analysis of Pyrrolizidine Alkaloids in Selected Fabaceae Species
| Species | Plant Part | Total PA Content (% dry weight) | Key Alkaloids Identified | Reference(s) |
| Crotalaria spectabilis | Seed | 3.85% | Monocrotaline, Spectabiline | [9] |
| Crotalaria retusa | Seed | 2.69% | Monocrotaline | [9] |
| Crotalaria alata | Seed | 1.60% | Monocrotaline | [9] |
| Crotalaria axillaris | Seed | 2.88% | Axillarine, Axillaridine | [10] |
| Crotalaria pycnostachya | Twigs | 0.02% | Fulvine, Crispatine | [10] |
Experimental Protocols: Extraction and Analysis
The accurate quantification of PAs from complex plant matrices requires robust and validated analytical methods. The most common approaches involve acidic extraction followed by solid-phase extraction (SPE) cleanup and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Extraction and Purification Protocol
This protocol is a generalized procedure for the extraction and purification of PAs and their N-oxides from dried plant material.
-
Sample Preparation: Grind dried and homogenized plant material to a fine powder (e.g., 0.5 mm particle size).
-
Extraction:
-
Weigh 1-2 g of the powdered sample into a centrifuge tube.
-
Add 20 mL of an acidic extraction solution (e.g., 0.05 M H₂SO₄ in 50% methanol).[11][12]
-
Extract using ultrasonication for 15-30 minutes or shaking for 2 hours.[11][13]
-
Centrifuge the mixture (e.g., 3800 x g for 10 minutes) and collect the supernatant.
-
Repeat the extraction on the plant residue and combine the supernatants.[11]
-
-
Solid-Phase Extraction (SPE) Cleanup: This step is crucial for removing interfering matrix components. Cation-exchange cartridges (e.g., Oasis MCX, Strata SCX) are commonly used.[13][14]
-
Conditioning: Condition the SPE cartridge sequentially with methanol (e.g., 5 mL) and water or dilute acid (e.g., 5 mL of 0.05 M H₂SO₄).[13]
-
Loading: Load an aliquot of the acidic plant extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with water (e.g., 2 x 5 mL) followed by methanol (e.g., 5 mL) to remove impurities.[11]
-
Elution: Elute the PAs and PA N-oxides with an ammoniated organic solvent (e.g., 5-10 mL of 2.5-5% ammonia in methanol or an ethyl acetate:methanol:acetonitrile mixture).[11][12]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis (e.g., 5% methanol in water with 0.1% formic acid).[15]
-
LC-MS/MS Quantification Method
-
Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[12]
-
Mobile Phase:
-
Gradient Elution: A typical gradient starts with a high percentage of Solvent A (e.g., 95%), ramping up to a high percentage of Solvent B over 10-15 minutes to elute the analytes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (QqQ).
-
Ionization Mode: Electrospray Ionization, Positive mode (ESI+).[13]
-
Analysis Mode: Multiple Reaction Monitoring (MRM). For each target PA, at least two specific precursor-to-product ion transitions are monitored for confident identification and quantification.[15]
Key Biological and Toxicological Pathways
The biological significance of PAs stems from their biosynthetic origins and their potent toxicity upon metabolic activation in mammals.
Pyrrolizidine Alkaloid Biosynthesis
The biosynthesis of the core necine base of PAs begins with the polyamines putrescine and spermidine, derived from the amino acid arginine. The key committing step is the formation of homospermidine from two molecules of putrescine, a reaction catalyzed by the enzyme homospermidine synthase (HSS) .[2][16] This enzyme is believed to have evolved independently on multiple occasions from deoxyhypusine synthase, an enzyme of primary metabolism.[16] The homospermidine intermediate then undergoes a series of oxidation and cyclization reactions to form the characteristic bicyclic pyrrolizidine ring system, which is subsequently esterified with various necic acids to produce the diverse array of PAs found in nature.[3]
Analytical Workflow
The process of analyzing PAs from a plant sample involves several critical steps, from initial preparation to final data analysis. This workflow ensures that the results are accurate, reproducible, and sensitive enough to detect low concentrations.
Metabolic Activation and Detoxification
The hepatotoxicity of 1,2-unsaturated PAs is not caused by the parent compounds themselves but by their metabolic activation in the liver.[17][18] Hepatic cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A4, oxidize the PA into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids, DHPAs).[18][19] These electrophilic metabolites can then bind to cellular macromolecules like proteins and DNA, forming adducts that lead to cytotoxicity, genotoxicity, and carcinogenesis.[19]
Concurrently, the body has detoxification pathways to mitigate this damage. The primary route is the conjugation of the reactive DHPAs with glutathione (GSH), a reaction that can be spontaneous or catalyzed by glutathione S-transferases (GSTs).[19][20] The resulting GSH conjugates are more water-soluble and can be readily excreted.[19] Another detoxification route is the hydrolysis of the ester bonds of the parent PA, yielding the necine base and necic acid, which are then eliminated.[21] N-oxidation of the parent PA is also generally considered a detoxification step, although the N-oxides can be reduced back to the parent PA in the gut.[21] The balance between metabolic activation and detoxification determines the ultimate toxic outcome of PA exposure.[22]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrrolizidine alkaloids - chemistry, biosynthesis, pathway, toxicity, safety and perspectives of medicinal usage | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. mdpi.com [mdpi.com]
- 7. ars.usda.gov [ars.usda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Occurrence, Concentration, and Toxicity of Pyrrolizidine Alkaloids in Crotalaria Seeds | Weed Science | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. bfr.bund.de [bfr.bund.de]
- 12. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repository.up.ac.za [repository.up.ac.za]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolic activation of pyrrolizidine alkaloids: insights into the structural and enzymatic basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The key role of gut–liver axis in pyrrolizidine alkaloid-induced hepatotoxicity and enterotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Chemistry and Toxicology of Pyrrolizidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolizidine alkaloids (PAs) represent a large, structurally diverse group of natural toxins produced by thousands of plant species worldwide. Their presence as contaminants in herbal remedies, food supplies, and animal products poses a significant risk to human and livestock health. The toxicity of PAs, primarily targeting the liver, is a consequence of metabolic activation by hepatic cytochrome P450 enzymes into reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules, leading to cytotoxicity, genotoxicity, and carcinogenicity. This guide provides a comprehensive overview of the chemistry, biosynthesis, and toxicology of PAs, with a focus on their mechanisms of action. It includes a comparative analysis of the toxicity of common PAs, detailed experimental protocols for their analysis and toxicological assessment, and a depiction of the key signaling pathways involved in their toxicity.
Introduction to Pyrrolizidine Alkaloids
Pyrrolizidine alkaloids are secondary metabolites synthesized by an estimated 3% of the world's flowering plants, predominantly from the Boraginaceae, Asteraceae, and Fabaceae families, as a defense mechanism against herbivores.[1][2] These compounds are characterized by a core structure of pyrrolizidine, which is a bicyclic system composed of two fused five-membered rings sharing a nitrogen atom.[2] The necine base can be esterified with one or two carboxylic acids, known as necic acids, giving rise to a vast array of over 660 different PAs and their N-oxides.[3]
The consumption of PA-containing plants, either intentionally in herbal preparations or unintentionally through contaminated food sources like grains, honey, and milk, can lead to severe health issues in both humans and animals.[1][4] The primary concern is their potent hepatotoxicity, which can manifest as hepatic sinusoidal obstruction syndrome (HSOS), formerly known as veno-occlusive disease (VOD).[5] Chronic exposure to low levels of PAs is associated with liver cirrhosis and cancer.[6]
Chemistry of Pyrrolizidine Alkaloids
General Structure and Classification
The basic structure of a PA consists of a necine base and one or more necic acids. The necine base is the pyrrolizidine ring system. PAs are broadly classified based on the structure of the necine base into four main types: retronecine, heliotridine, otonecine, and platynecine.[7] A critical feature for toxicity is the presence of a double bond at the 1,2-position of the necine base, which is characteristic of the retronecine, heliotridine, and otonecine types.[3] PAs lacking this unsaturation, such as the platynecine type, are generally considered non-toxic or significantly less toxic.[3][8]
The necic acids are typically aliphatic mono- or dicarboxylic acids and contribute to the structural diversity and lipophilicity of the PA molecule.[9] PAs can exist as monoesters, open-chain diesters, or macrocyclic diesters.[9]
Biosynthesis
The biosynthesis of the necine base of PAs begins with the amino acids arginine and ornithine, which are precursors for the polyamines putrescine and spermidine.[1][4] The first committed step in PA biosynthesis is catalyzed by the enzyme homospermidine synthase (HSS), which combines putrescine and spermidine to form homospermidine.[4][5][10] Subsequent oxidation and cyclization steps lead to the formation of the characteristic pyrrolizidine ring structure.[1] The necic acids are derived from common amino acids such as isoleucine, leucine, and threonine.
Toxicology of Pyrrolizidine Alkaloids
Mechanism of Toxicity: Metabolic Activation
The toxicity of 1,2-unsaturated PAs is not inherent to the parent molecule but is a result of metabolic activation in the liver.[3][6] Cytochrome P450 (CYP) enzymes, particularly isoforms in the CYP3A and CYP2B families, bioactivate PAs through dehydrogenation to form highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[2][6]
These electrophilic DHPAs are potent alkylating agents that can readily react with cellular nucleophiles, including proteins and DNA, to form covalent adducts.[1][11] The formation of these adducts is considered the critical initiating event in PA-induced toxicity, leading to cellular dysfunction, impaired protein function, DNA damage, and mutations.[1][11]
Detoxification Pathways
In addition to metabolic activation, PAs can undergo detoxification through two main pathways. Hydrolysis of the ester linkages by carboxylesterases yields the necine base and necic acids, which are generally non-toxic and can be excreted.[3] Another detoxification route is N-oxidation of the tertiary nitrogen in the necine base to form PA N-oxides.[3] While PA N-oxides can be reduced back to the parent PA in the gut, they are generally less toxic and more water-soluble, facilitating their excretion.[3]
Target Organs and Clinical Manifestations
The primary target organ for PA toxicity is the liver, due to its high concentration of CYP enzymes responsible for metabolic activation.[8][9] The characteristic lesion of acute and chronic PA intoxication is hepatic sinusoidal obstruction syndrome (HSOS), which involves damage to the sinusoidal endothelial cells, leading to obstruction of the hepatic sinusoids, congestion, and subsequent hepatocyte necrosis.[5][7]
While the liver is the main target, the lungs can also be affected.[9] Reactive pyrrolic metabolites formed in the liver can be transported via the bloodstream to the lungs, causing pulmonary endothelial damage, which can lead to pulmonary arterial hypertension and cor pulmonale, particularly with certain PAs like monocrotaline.[9] The kidneys are another potential target for PA toxicity.[9]
Factors Influencing Toxicity
Several factors can influence the susceptibility to PA toxicity, including:
-
PA Structure: The chemical structure of the PA, including the type of necine base and the nature of the esterifying acids, significantly affects its toxic potency.[3]
-
Species: There are considerable species differences in susceptibility to PA poisoning. For instance, pigs and poultry are highly susceptible, while sheep and goats are more resistant due to differences in hepatic metabolism.[12]
-
Age and Gender: Young animals and males tend to be more susceptible to the toxic effects of PAs.
-
Diet and Nutritional Status: The composition of the diet can influence the activity of metabolic enzymes and the availability of protective molecules like glutathione (GSH), thereby modulating PA toxicity.[7]
Quantitative Toxicity Data
The acute toxicity of pyrrolizidine alkaloids varies significantly depending on their chemical structure. The following table summarizes the LD50 (lethal dose, 50%) values for several common PAs in rodents, providing a quantitative basis for comparison.
| Pyrrolizidine Alkaloid | Species | Route of Administration | LD50 (mg/kg) |
| Monocrotaline | Rat | Subcutaneous | 30-80 |
| Senecionine | Rodent | Oral/Intraperitoneal | 65 |
| Retrorsine | Mouse | Intravenous | 59 |
| Lasiocarpine | Rat | Intraperitoneal | 89 |
| Riddelliine | Rat | Oral (in 2-year study) | up to 1 mg/kg/day |
| Heliotrine | Rat | Intraperitoneal | 300 |
Note: LD50 values can vary depending on the specific experimental conditions.
In vitro cytotoxicity studies have also been used to compare the toxic potency of different PAs. For example, in HepG2 cells, the otonecine-type PA clivorine (IC₂₀ = 0.013 mM) showed significantly higher cytotoxicity than the retronecine-type PA retrorsine (IC₂₀ = 0.27 mM).[8]
Experimental Protocols
Protocol for Quantitative Analysis of PAs in Plant Material by UHPLC-MS/MS
This protocol is based on established methods for the sensitive and accurate quantification of PAs in complex matrices.[1]
1. Sample Preparation and Extraction: a. Weigh 2.0 g of homogenized and dried plant material into a centrifuge tube. b. Add 20 mL of 0.05 M sulfuric acid. c. Sonicate for 15 minutes at room temperature. d. Centrifuge at 3800 x g for 10 minutes. e. Collect the supernatant. f. Repeat the extraction on the pellet with another 20 mL of 0.05 M sulfuric acid. g. Combine the supernatants.
2. Solid-Phase Extraction (SPE) Cleanup: a. Condition a strong cation exchange (SCX) SPE cartridge with 5 mL of methanol followed by 5 mL of water. b. Neutralize the acidic extract with an ammonia solution. c. Load the neutralized extract onto the SPE cartridge. d. Wash the cartridge with 5 mL of water, followed by 5 mL of methanol. e. Dry the cartridge under a stream of nitrogen for 5-10 minutes. f. Elute the PAs twice with 5 mL of 2.5% ammoniated methanol.
3. Sample Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in 1 mL of 5% methanol in water. c. Centrifuge and transfer the supernatant to an HPLC vial.
4. UHPLC-MS/MS Analysis:
- UHPLC System: Agilent 1290 Infinity II or equivalent.
- Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm, or equivalent.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage of B to elute the PAs, and then return to initial conditions for re-equilibration.
- Mass Spectrometer: Agilent 6495C Triple Quadrupole LC/MS or equivalent.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM) for optimal sensitivity and selectivity. Specific precursor-to-product ion transitions for each target PA should be optimized.
Protocol for In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol describes a common method to evaluate the cytotoxic effects of PAs on a human liver cell line.[8]
1. Cell Culture: a. Culture HepG2 cells (or another suitable liver cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Seeding: a. Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well. b. Allow the cells to attach and grow for 24 hours.
3. PA Treatment: a. Prepare stock solutions of the PAs in a suitable solvent (e.g., DMSO or PBS). b. Treat the cells with a range of concentrations of the PAs for 24, 48, or 72 hours. Include a vehicle control (solvent only) and a positive control for cytotoxicity.
4. MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate for 10 minutes to ensure complete dissolution. e. Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the cell viability against the PA concentration to generate a dose-response curve. c. Determine the IC50 value (the concentration of PA that causes 50% inhibition of cell viability).
Protocol for Genotoxicity Assessment using the Alkaline Comet Assay
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
1. Cell Treatment: a. Treat cells with PAs as described in the cytotoxicity protocol.
2. Cell Embedding: a. Mix a suspension of treated cells with low-melting-point agarose. b. Pipette the cell-agarose mixture onto a pre-coated microscope slide. c. Cover with a coverslip and allow the agarose to solidify at 4°C.
3. Cell Lysis: a. Immerse the slides in a cold, freshly prepared lysis buffer (containing high salt and detergents) and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
4. Alkaline Unwinding: a. Place the slides in an electrophoresis tank filled with a freshly prepared alkaline electrophoresis buffer (pH > 13). b. Allow the DNA to unwind for 20-40 minutes at 4°C.
5. Electrophoresis: a. Apply a voltage to the electrophoresis tank (typically 25 V) for 20-30 minutes at 4°C. Fragmented DNA will migrate out of the nucleus, forming a "comet tail."
6. Neutralization and Staining: a. Neutralize the slides by washing them with a neutralization buffer. b. Stain the DNA with a fluorescent dye such as SYBR Green or ethidium bromide.
7. Visualization and Analysis: a. Visualize the comets using a fluorescence microscope. b. Analyze the images using specialized software to quantify the extent of DNA damage (e.g., by measuring the tail length, tail intensity, or tail moment).
Protocol for an In Vivo Animal Model of PA-Induced Hepatotoxicity
This protocol outlines a general procedure for inducing and assessing hepatotoxicity in rodents.[4][12]
1. Animal Model: a. Use male Sprague-Dawley rats or C57BL/6 mice. Acclimatize the animals for at least one week before the experiment.
2. PA Administration: a. Administer the PA (e.g., monocrotaline or retrorsine) via intraperitoneal injection or oral gavage. b. The dose and duration of treatment will depend on the specific PA and the desired outcome (acute vs. chronic toxicity). For example, a single dose of retrorsine (30-40 mg/kg) can induce acute hepatotoxicity in mice.
3. Monitoring: a. Monitor the animals daily for clinical signs of toxicity, such as weight loss, lethargy, and changes in behavior.
4. Sample Collection: a. At the end of the study period (e.g., 24, 48, or 72 hours for acute studies), euthanize the animals. b. Collect blood samples for serum biochemistry analysis (e.g., ALT, AST). c. Perfuse the liver and collect tissue samples for histopathology and molecular analysis.
5. Endpoint Analysis:
- Serum Biochemistry: Measure the levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum as indicators of liver damage.
- Histopathology: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine the sections for signs of hepatocyte necrosis, sinusoidal congestion, and other pathological changes.
- Molecular Analysis: Liver tissue can be used to measure markers of oxidative stress, apoptosis (e.g., caspase activity), and the formation of pyrrole-protein adducts.
Signaling Pathways and Visualizations
PA-Induced Apoptosis Signaling Pathway
The primary mechanism of PA-induced cell death is through the induction of apoptosis, largely mediated by the intrinsic or mitochondrial pathway.[3][5] This pathway is initiated by cellular stress, including the generation of reactive oxygen species (ROS) and the formation of DNA and protein adducts by the reactive pyrrolic metabolites of PAs.
Caption: Mitochondrial-mediated apoptosis pathway induced by pyrrolizidine alkaloids.
Experimental Workflow for PA Analysis in Plant Samples
The following diagram illustrates a typical workflow for the extraction, cleanup, and analysis of pyrrolizidine alkaloids from a plant sample.
Caption: Workflow for the analysis of pyrrolizidine alkaloids in plant material.
Experimental Workflow for In Vitro Toxicity Testing of PAs
This diagram outlines the key steps involved in assessing the cytotoxicity and genotoxicity of pyrrolizidine alkaloids in a cell-based model.
Caption: Workflow for in vitro cytotoxicity and genotoxicity testing of PAs.
Conclusion
Pyrrolizidine alkaloids are a significant class of natural toxins with well-established hepatotoxic, genotoxic, and carcinogenic properties. Their toxicity is intrinsically linked to their chemical structure and metabolic activation in the liver. A thorough understanding of their chemistry, mechanisms of toxicity, and the factors that influence their adverse effects is crucial for risk assessment and the development of strategies to mitigate their impact on human and animal health. The experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers and professionals working in the fields of toxicology, natural products chemistry, and drug development. Continued research into the complex interactions of PAs with biological systems is essential for refining our understanding of their risks and for ensuring the safety of food and herbal products.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Study of Hepatotoxicity of Pyrrolizidine Alkaloids Retrorsine and Monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kluedo.ub.rptu.de [kluedo.ub.rptu.de]
- 10. Global metabolic changes induced by plant-derived pyrrolizidine alkaloids following a human poisoning outbreak and in a mouse model - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 11. PBTK modeling of the pyrrolizidine alkaloid retrorsine to predict liver toxicity in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid, with CAS Number 124655-63-6 for its hydrochloride salt, is a versatile bicyclic carboxylic acid that serves as a crucial building block in the synthesis of various pharmaceutically active compounds. Its rigid pyrrolizidine core makes it an attractive scaffold for the development of novel therapeutics, particularly in the area of non-steroidal anti-inflammatory drugs (NSAIDs). This document provides detailed application notes on its use as a pharmaceutical intermediate, focusing on the synthesis of a Ketorolac analogue, a potent analgesic. Furthermore, it outlines comprehensive experimental protocols for its synthesis, characterization, and quality control, along with a depiction of the relevant biological signaling pathway.
Introduction
The pyrrolizidine alkaloid structure is found in numerous natural products with a wide range of biological activities. Synthetic derivatives of this scaffold have been successfully developed into commercial drugs. This compound is a key synthetic intermediate that provides a robust platform for accessing a variety of pyrrolizidine-based compounds. Its carboxylic acid functionality allows for straightforward chemical modifications, such as amidation and esterification, enabling the introduction of diverse pharmacophores.
A significant application of this intermediate is in the synthesis of potent analgesics and anti-inflammatory agents that act as cyclooxygenase (COX) inhibitors. By utilizing this compound, researchers can develop novel NSAIDs with potentially improved efficacy and safety profiles.
Physicochemical Properties and Quality Control
A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value |
| CAS Number | 124655-63-6[1][2] |
| Molecular Formula | C₉H₁₅NO₂·HCl[1] |
| Molecular Weight | 205.68 g/mol |
| Appearance | White to off-white crystalline powder[2] |
| Solubility | Soluble in water and methanol |
| Purity (typical) | ≥98% (by HPLC) |
Quality Control Protocols
Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. The following are recommended analytical methods for its quality control.
2.1.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is adapted from established protocols for related acidic pharmaceutical intermediates.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of the intermediate in the mobile phase.
-
Acceptance Criteria: Purity should be ≥98%, with no single impurity exceeding 0.5%.
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated methanol (CD₃OD) or Deuterium oxide (D₂O).
-
¹H NMR: The spectrum should be consistent with the structure of this compound, showing characteristic peaks for the pyrrolizidine ring protons and the acetic acid methylene protons.
-
¹³C NMR: The spectrum should display the correct number of carbon signals corresponding to the structure.
2.1.3. Mass Spectrometry (MS) for Molecular Weight Verification
-
Technique: Electrospray ionization (ESI) in positive mode.
-
Expected m/z: [M+H]⁺ at approximately 170.12 for the free acid.
Application in Pharmaceutical Synthesis: Synthesis of a Ketorolac Analogue
This section details a representative synthetic protocol for a Ketorolac analogue starting from this compound. Ketorolac is a potent NSAID used for the short-term management of moderate to severe pain.
Synthetic Workflow
The overall synthetic workflow is depicted below.
References
Application of Pyrrolizidine Derivatives in Anticancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring compounds found in numerous plant species.[1] While historically known for their hepatotoxicity, recent research has unveiled the potential of both natural and synthetic pyrrolizidine derivatives as potent anticancer agents.[1] These compounds exert their antitumor effects through various mechanisms, including the induction of DNA damage, modulation of critical signaling pathways, and initiation of programmed cell death (apoptosis). This document provides a comprehensive overview of the application of pyrrolizidine derivatives in anticancer research, including quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action.
Data Presentation: Anticancer Activity of Pyrrolizidine Derivatives
The following tables summarize the in vitro cytotoxicity of various pyrrolizidine derivatives against a range of human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).
Table 1: Cytotoxicity of Spirooxindole-Pyrrolizidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro-pyrrolizidine hybrid (7f) | PC3 (Prostate) | 8.7 ± 0.7 | [2] |
| Spiro-pyrrolizidine hybrid (7d) | MCF-7 (Breast) | 7.36 ± 0.37 | [2] |
| Spiro-pyrrolizidine hybrid (7d) | MDA-MB-231 (Breast) | 9.44 ± 0.32 | [2] |
| Mesitylene-based spirooxindole (5f) | A549 (Lung) | 1.2 | [3][4] |
| Mesitylene-based spirooxindole (5e) | A549 (Lung) | 3.48 | [3][4] |
| p-bromophenyl spirooxindole (III) | A549 (Lung) | 15.49 ± 0.04 | [4] |
Table 2: Cytotoxicity of Other Pyrrolizine and Pyrrolizidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolizine derivative (6d) | HePG-2 (Liver) | 7.97 | [4] |
| Pyrrolizine derivative (6d) | HCT-116 (Colon) | 9.49 | [4] |
| Pyrrolizine derivative (6d) | MCF-7 (Breast) | 13.87 | [4] |
| Pyrrolizine derivative (6o) | HePG-2 (Liver) | 6.02 | [4] |
| Pyrrolizine derivative (6o) | HCT-116 (Colon) | 8.35 | [4] |
| Pyrrolizine derivative (6o) | MCF-7 (Breast) | 10.24 | [4] |
| Pyrrolizine urea derivative (14b) | MCF-7 (Breast) | <2.73 | [5] |
| Pyrrolizine urea derivative (14c) | MCF-7 (Breast) | <2.73 | [5] |
| Pyrrolizine urea derivative (14d) | MCF-7 (Breast) | <2.73 | [5] |
| Pyrrolizine derivative (12b) | PC-3 (Prostate) | <2.73 | [5] |
| Clivorine | Human foetal hepatocytes | 40.8 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the anticancer evaluation of pyrrolizidine derivatives.
Protocol 1: Synthesis of Spirooxindole-Pyrrolizidine Derivatives
This protocol describes a general method for the synthesis of spirooxindole-pyrrolizidine hybrids via a [3+2] cycloaddition reaction.
Materials:
-
Appropriate dipolarophile (e.g., chalcone)
-
Isatin
-
L-proline
-
Methanol
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve the dipolarophile (1 mmol), isatin (1 mmol), and L-proline (1 mmol) in 5 mL of methanol.
-
Heat the reaction mixture to reflux for 2 hours.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 50 mL of ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) to obtain the final spirooxindole-pyrrolizidine derivative.
-
Characterize the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[4]
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pyrrolizidine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of the pyrrolizidine derivative in the complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[7][8]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in the target cells by treating them with the pyrrolizidine derivative for a specified time.
-
Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI to the cell suspension.[8][9]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Caspase-3/7 Activity Assay
This luminescent assay measures the activity of key executioner caspases, caspase-3 and -7, which are activated during apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Treated and untreated cells in a 96-well opaque-walled plate
-
Luminometer
Procedure:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Protocol 5: In Vivo Antitumor Efficacy in an Orthotopic Mouse Model
Orthotopic models involve implanting tumor cells into the corresponding organ in an immunodeficient mouse, providing a more clinically relevant tumor microenvironment.[5][10][11]
Materials:
-
Human cancer cell line
-
Immunodeficient mice (e.g., nude or SCID)
-
Pyrrolizidine derivative formulated for in vivo administration
-
Surgical instruments
-
Anesthesia
Procedure:
-
Culture the human cancer cells to be implanted.
-
Anesthetize the immunodeficient mouse.
-
Surgically expose the target organ (e.g., pancreas, lung, prostate).
-
Inject a suspension of cancer cells into the organ or implant a small fragment of a patient-derived xenograft (PDX).[12]
-
Suture the incision and allow the mouse to recover.
-
Monitor tumor growth using methods like bioluminescence imaging (if cells are luciferase-tagged) or high-frequency ultrasound.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the pyrrolizidine derivative and vehicle control according to the planned dosing schedule (e.g., intraperitoneal, oral).
-
Monitor tumor size and the general health of the mice (e.g., body weight) throughout the study.
-
At the end of the study, euthanize the mice and excise the primary tumors and any metastatic lesions for further analysis (e.g., histopathology, biomarker analysis).
Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: Anticancer Drug Discovery Workflow for Pyrrolizidine Derivatives
References
- 1. pharaohacademy.com [pharaohacademy.com]
- 2. researchgate.net [researchgate.net]
- 3. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01632K [pubs.rsc.org]
- 5. Orthotopic and metastatic tumour models in preclinical cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Orthotopic and metastatic tumour models in preclinical cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Pharmacology | Orthotopic Models | PDX Models [certisoncology.com]
- 11. Orthotopic metastatic mouse models for anticancer drug discovery and evaluation: a bridge to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Pyrrolizidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring compounds found in numerous plant species.[1] While some PAs exhibit promising pharmacological activities, many are known for their hepatotoxicity, genotoxicity, and carcinogenicity, which primarily arise from their metabolic activation in the liver.[2][3][4] Therefore, robust and reliable in vitro cytotoxicity screening is a critical first step in the evaluation of novel pyrrolizidine compounds for potential therapeutic applications.
This document provides a detailed protocol for assessing the in vitro cytotoxicity of novel pyrrolizidine compounds using the widely accepted MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, and the amount of formazan produced is proportional to the number of living cells.[5]
Experimental Protocols
Cell Culture and Maintenance
Successful cytotoxicity testing begins with consistent and healthy cell cultures. The choice of cell line is critical and should be relevant to the intended application of the compound. For general cytotoxicity screening of hepatotoxic compounds like PAs, a human liver hepatocellular carcinoma cell line such as HepG2 is a suitable model.
Materials:
-
HepG2 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture HepG2 cells in T-75 flasks with supplemented DMEM.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize the trypsin with fresh medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks at the desired density.
MTT Cytotoxicity Assay Protocol
This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening of multiple compound concentrations.
Materials:
-
HepG2 cells
-
Supplemented DMEM
-
Novel pyrrolizidine compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest HepG2 cells that are in the logarithmic growth phase.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of supplemented DMEM.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel pyrrolizidine compounds in supplemented DMEM. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[8]
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of the test compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (untreated cells with medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific compound and experimental design.
-
-
MTT Addition and Incubation:
-
After the desired incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for an additional 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation and Analysis
The raw absorbance data should be processed to determine the percentage of cell viability for each compound concentration. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is a key parameter for quantifying cytotoxicity.[9][10]
Calculation of Cell Viability:
Percentage of Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Data Summary Table:
The calculated IC50 values for different pyrrolizidine compounds and incubation times should be summarized in a clear and structured table for easy comparison.
| Compound ID | Incubation Time (hours) | IC50 (µM) |
| Pyrrolizidine Compound A | 24 | 75.3 |
| Pyrrolizidine Compound A | 48 | 42.1 |
| Pyrrolizidine Compound B | 24 | 152.8 |
| Pyrrolizidine Compound B | 48 | 98.5 |
| Positive Control (e.g., Doxorubicin) | 48 | 1.2 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps of the in vitro cytotoxicity assay protocol.
Putative Signaling Pathway for Pyrrolizidine Alkaloid-Induced Cytotoxicity
Pyrrolizidine alkaloids are known to be metabolically activated by cytochrome P450 enzymes in the liver to form highly reactive pyrrolic esters. These reactive metabolites can bind to cellular macromolecules such as DNA and proteins, leading to cellular damage, cell cycle arrest, and apoptosis.[1][3][4] The following diagram illustrates a simplified putative signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. clyte.tech [clyte.tech]
- 10. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
Application Note: HPLC-MS/MS Quantification of Pyrrolizidine Acetic Acid Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract Pyrrolizidine alkaloids (PAs) are a large class of natural toxins produced by thousands of plant species.[1][2][3] Their presence as contaminants in food, honey, herbal medicines, and animal feed poses a significant health risk due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[4][5] This application note details a robust and sensitive method for the quantification of pyrrolizidine acetic acid analogs and other relevant PAs using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The protocol provides a comprehensive workflow, from sample extraction and purification to chromatographic separation and mass spectrometric detection, suitable for complex matrices.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A reliable sample preparation protocol is critical for removing matrix interferences and concentrating the target analytes.[6] This method utilizes strong cation exchange (SCX) solid-phase extraction, which is effective for isolating both PA free bases and their N-oxides.[7][8]
Materials:
-
Homogenized sample (e.g., herbal tea, honey, plant material)
-
Extraction Solvent: 0.05 M Sulfuric Acid in 50:50 Methanol/Water (v/v)
-
SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange), 6 cc, 150 mg[8]
-
Conditioning Solvent: Methanol (MeOH)
-
Equilibration Solvent: Deionized Water (H₂O)
-
Wash Solvents: H₂O and MeOH
-
Elution Solvent: 2.5-5% Ammonium Hydroxide (NH₄OH) in Methanol[8] or a mixture of ethyl acetate:methanol:acetonitrile (80:10:10, v/v/v) with 1% NH₄OH and 1% triethylamine.[2][8]
-
Reconstitution Solvent: 95:5 Water/Methanol (v/v)[8]
Procedure:
-
Extraction: Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube. Add 20 mL of the Extraction Solvent. Vortex vigorously for 10 minutes.
-
Centrifugation: Centrifuge the tube for 10 minutes at 5,000 x g to pellet solid material.
-
SPE Conditioning: Condition the Oasis MCX SPE cartridge by passing 3 mL of MeOH, followed by 3 mL of H₂O.[8]
-
Loading: Load 2 mL of the supernatant from the centrifuged sample onto the SPE cartridge.
-
Washing: Wash the cartridge sequentially with 6 mL of H₂O and then 6 mL of MeOH to remove interfering compounds.[8]
-
Elution: Elute the target PAs from the cartridge using 4-6 mL of the Elution Solvent into a collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50 °C.[2][8]
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of Reconstitution Solvent. Vortex to dissolve, and transfer the solution to an LCMS vial for analysis.[8]
HPLC-MS/MS Method
The chromatographic separation is performed on a C18 column, which is widely used for PA analysis.[2][4] Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[4]
Table 1: HPLC Parameters
| Parameter | Value |
|---|---|
| System | UHPLC System (e.g., Agilent 1290, Waters ACQUITY) |
| Column | ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm)[4] |
| Column Temperature | 40 °C[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[4] |
| Flow Rate | 0.3 mL/min[4] |
| Injection Volume | 3-5 µL[2][4] |
| Gradient Program | 0-1 min, 5% B; 1-10 min, 5-80% B; 10-14 min, 80% B; 14-15 min, 80-5% B; 15-16 min, 5% B[4] |
Table 2: MS/MS Parameters
| Parameter | Value |
|---|---|
| System | Triple Quadrupole MS (e.g., SCIEX 6500, Agilent 6490) |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Ion Spray Voltage | 5500 V[4] |
| Source Temperature | 500 °C[4] |
| Curtain Gas | 25 psi[4] |
| Collision Gas | Medium[4] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Representative MRM Transitions for Pyrrolizidine Alkaloids Note: Specific acetic acid analogs should be optimized, but they often share common fragmentation patterns with related PAs. The transition m/z > 120 is characteristic of retronecine-type PAs.[1][9]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Retrorsine | 352.1 | 120.1 / 138.1 | 35 / 25 |
| Senecionine | 336.2 | 120.1 / 138.1 | 30 / 22 |
| Acetyllycopsamine | 342.2 | 120.1 / 94.1 | 32 / 28 |
| Echimidine | 398.2 | 120.1 / 138.1 | 38 / 28 |
| Lycopsamine | 300.2 | 120.1 / 94.1 | 30 / 25 |
| Senkirkine | 366.2 | 122.1 / 150.1 | 35 / 25 |
Workflow Diagram
Caption: Experimental workflow for HPLC-MS/MS analysis of pyrrolizidine alkaloids.
Quantitative Data Summary
Method performance is evaluated through validation parameters such as linearity, limit of quantification (LOQ), recovery, and precision. The following table summarizes representative data for PA analysis in complex matrices like honey and tea, which can be expected for well-characterized pyrrolizidine acetic acid analogs.
Table 4: Method Performance and Validation Data
| Parameter | Honey Matrix | Tea Matrix | Acceptance Criteria |
|---|---|---|---|
| Linearity (R²) | > 0.993[9] | > 0.990[8] | R² > 0.99 |
| LOD (µg/kg) | 0.015 - 0.30[4] | 0.03 - 0.75[4] | S/N ≥ 3 |
| LOQ (µg/kg) | 0.05 - 1.00[4] | 0.1 - 2.5[4] | S/N ≥ 10 |
| Recovery (%) | 64.5 - 103.4[4] | 67.6 - 107.6[4] | 70 - 120% |
| Precision (RSD%) | < 15%[4] | < 15%[4] | < 20% |
Data is representative of methods for a broad range of PAs and serves as a target for specific acetic acid analog validation.[4][8][9]
Conclusion
The described UHPLC-MS/MS method provides a selective, sensitive, and reliable protocol for the quantification of pyrrolizidine acetic acid analogs and other PAs in challenging matrices. The combination of a robust SPE cleanup procedure with the specificity of MRM detection allows for low-level quantification that meets regulatory requirements and supports food safety monitoring and toxicological research. The provided protocols and performance data serve as a comprehensive guide for researchers to implement this methodology in their laboratories.
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. sciex.com [sciex.com]
- 6. uvadoc.uva.es [uvadoc.uva.es]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. waters.com [waters.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Functionalization of the Pyrrolizidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the pyrrolizidine scaffold, a core structure in a variety of biologically active alkaloids.[1] These techniques are essential for the synthesis of novel derivatives with potential therapeutic applications, including antiviral, anticancer, and antimicrobial agents.[2][3]
Introduction to the Pyrrolizidine Scaffold
The pyrrolizidine ring system is a bicyclic motif composed of two fused five-membered rings sharing a nitrogen atom. This scaffold is the foundation of pyrrolizidine alkaloids (PAs), a large class of natural products with a wide spectrum of biological activities.[1] The functionalization of this core structure is a key strategy in medicinal chemistry to modulate the bioactivity and pharmacokinetic properties of these compounds, aiming to develop new therapeutic agents.[1]
Key Functionalization Techniques
Several powerful synthetic methodologies have been developed to introduce functional groups onto the pyrrolizidine scaffold. This section details the application and experimental protocols for the most prominent techniques.
1,3-Dipolar Cycloaddition Reactions
Application Note:
1,3-Dipolar cycloaddition is a cornerstone strategy for both the construction of the pyrrolizidine core and its subsequent functionalization.[4] This method often involves the in situ generation of an azomethine ylide, which then reacts with a dipolarophile to form a pyrrolidine ring. By using cyclic amino acids like proline, this reaction can be extended to form the bicyclic pyrrolizidine system.[2] This approach is highly valued for its ability to generate complex molecular architectures with high stereocontrol in a single step, often through multicomponent reactions.[2] A significant application of this technique is the synthesis of spirooxindole-pyrrolizidine derivatives, which have shown promising anticancer and antimicrobial activities.[2][3]
Experimental Protocol: Synthesis of Spirooxindole-Pyrrolizidine Derivatives [2]
This protocol describes a one-pot, three-component reaction for the synthesis of spirooxindole-pyrrolizidine derivatives.
-
Materials:
-
Isatin (1.0 mmol)
-
L-proline (1.2 mmol)
-
α,β-Unsaturated carbonyl compound (dipolarophile, 1.0 mmol)
-
Methanol (10 mL)
-
-
Procedure:
-
To a round-bottom flask, add isatin (1.0 mmol), L-proline (1.2 mmol), and the α,β-unsaturated carbonyl compound (1.0 mmol).
-
Add methanol (10 mL) to the flask.
-
Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold methanol, and dried under vacuum.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Quantitative Data:
| Entry | Dipolarophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Chalcone | Spiro[oxindole-3,1'-pyrrolizidine]-2-one derivative | 85 | >99:1 |
| 2 | Benzylideneacetone | Spiro[oxindole-3,1'-pyrrolizidine]-2-one derivative | 82 | >99:1 |
| 3 | (E)-3-(4-chlorobenzylidene)pentan-2,4-dione | Spiro[oxindole-3,1'-pyrrolizidine]-2-one derivative | 91 | >99:1 |
Table 1: Representative yields and diastereoselectivities for the 1,3-dipolar cycloaddition reaction.
Logical Relationship Diagram:
Caption: Workflow for the synthesis of spirooxindole-pyrrolizidines.
Transition Metal-Catalyzed C-H Functionalization
Application Note:
Direct C-H functionalization has emerged as a powerful and atom-economical method for modifying the pyrrolizidine scaffold. This approach avoids the need for pre-functionalized substrates, allowing for the direct introduction of new carbon-carbon and carbon-heteroatom bonds. Rhodium-catalyzed C-H insertion reactions, in particular, have been successfully employed for the diastereoselective and enantioselective functionalization of pyrrolidine rings, which are precursors to pyrrolizidines. By carefully selecting the catalyst and directing group, it is possible to control the site of functionalization.
Experimental Protocol: Rhodium-Catalyzed C-H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole [5]
This protocol details the enantioselective C-H functionalization at the C2 position of N-Boc-2,5-dihydro-1H-pyrrole.
-
Materials:
-
N-Boc-2,5-dihydro-1H-pyrrole (0.5 mmol, 1.0 equiv)
-
Aryldiazoacetate (0.6 mmol, 1.2 equiv)
-
Rh₂(S-PTAD)₄ (0.0025 mmol, 0.5 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂) (5 mL)
-
-
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve N-Boc-2,5-dihydro-1H-pyrrole (0.5 mmol) and Rh₂(S-PTAD)₄ (0.0025 mmol) in anhydrous CH₂Cl₂ (2 mL).
-
In a separate flame-dried flask, dissolve the aryldiazoacetate (0.6 mmol) in anhydrous CH₂Cl₂ (3 mL).
-
Using a syringe pump, add the solution of the aryldiazoacetate to the reaction mixture over 4 hours at room temperature.
-
After the addition is complete, stir the reaction for an additional 1 hour.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the C-H functionalized product.
-
Quantitative Data:
| Entry | Aryl group of diazoacetate | Yield (%) | d.r. | ee (%) |
| 1 | Phenyl | 85 | >20:1 | 96 |
| 2 | 4-Bromophenyl | 87 | >20:1 | 97 |
| 3 | 4-Methoxyphenyl | 82 | >20:1 | 95 |
Table 2: Representative yields and stereoselectivities for the Rh-catalyzed C-H functionalization.
Experimental Workflow Diagram:
Caption: Workflow for Rh-catalyzed C-H functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
Application Note:
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the pyrrolizidine scaffold, particularly for creating carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the introduction of a wide range of substituents onto a pre-existing pyrrolizidine core, typically functionalized with a halide or triflate. These methods are highly valued for their functional group tolerance and reliability. The Suzuki coupling, for instance, is widely used to introduce aryl or heteroaryl moieties.
Experimental Protocol: Suzuki Cross-Coupling of a Brominated Pyrrolizidine Derivative
This protocol is a general procedure based on standard Suzuki coupling conditions.
-
Materials:
-
Brominated pyrrolizidine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Sodium carbonate (2.0 mmol)
-
Toluene/Ethanol/Water mixture (4:1:1, 10 mL)
-
-
Procedure:
-
To a Schlenk flask, add the brominated pyrrolizidine derivative (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/ethanol/water solvent mixture (10 mL).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel.
-
Quantitative Data (Hypothetical):
| Entry | Arylboronic acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Phenyl-substituted pyrrolizidine | 88 |
| 2 | 4-Tolylboronic acid | 4-Tolyl-substituted pyrrolizidine | 92 |
| 3 | 3-Pyridylboronic acid | 3-Pyridyl-substituted pyrrolizidine | 75 |
Table 3: Expected yields for a representative Suzuki cross-coupling reaction.
Signaling Pathway Diagram (Catalytic Cycle):
Caption: Catalytic cycle of the Suzuki cross-coupling reaction.
Enzymatic Functionalization
Application Note:
Enzymatic functionalization offers a green and highly selective alternative to traditional chemical methods for modifying the pyrrolizidine scaffold. Biocatalysis can be employed to introduce specific functional groups, such as hydroxyl groups, with high regio- and stereoselectivity under mild reaction conditions. While the use of enzymes for the preparative functionalization of the pyrrolizidine core is an emerging field, studies on the metabolism of pyrrolizidine alkaloids have identified enzymes, such as cytochrome P450 monooxygenases (CYPs), that are capable of hydroxylating the pyrrolizidine ring.[6] Harnessing these or engineered enzymes could provide access to novel, highly functionalized pyrrolizidine derivatives. However, detailed, standardized protocols for the synthetic application of these enzymes are not yet widely established.
Conclusion
The functionalization of the pyrrolizidine scaffold is a vibrant area of research with significant implications for drug discovery. The techniques outlined in these application notes, particularly 1,3-dipolar cycloaddition and transition metal-catalyzed C-H functionalization and cross-coupling, provide robust and versatile platforms for the synthesis of novel and biologically active pyrrolizidine derivatives. The continued development of these methods, along with the exploration of biocatalytic approaches, will undoubtedly lead to the discovery of new therapeutic agents based on this privileged scaffold.
References
- 1. arodes.hes-so.ch [arodes.hes-so.ch]
- 2. Hydrolysis of pyrrolizidine alkaloids by guinea pig hepatic carboxylesterases [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. The role of biocatalysis in the asymmetric synthesis of alkaloids – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Ligand-Directed Oxidative Functionalization of Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms for pyrrolizidine alkaloid activation and detoxification. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetic acid hydrochloride (CAS 124655-63-6)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetic acid hydrochloride (CAS 124655-63-6) is a bicyclic pyrrolizidine derivative that serves as a valuable building block in pharmaceutical and chemical research.[1] Its structural framework is of interest for the development of novel therapeutic agents. These application notes provide a comprehensive overview of a potential large-scale synthesis and purification strategy for this compound, based on available chemical literature. The protocols outlined below are based on established chemical transformations and an improved synthetic route to a key precursor.
Chemical Information:
-
Chemical Name: Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetic acid hydrochloride[1][2]
-
Alternate Names: 2-(Hexahydro-1H-pyrrolizin-7a-yl)acetic Acid Hydrochloride[3]
-
Molecular Formula: C₉H₁₅NO₂·HCl[1]
-
Molecular Weight: 205.68 g/mol [3]
-
Appearance: White to off-white crystalline powder.[4]
Synthetic Strategy Overview
The proposed large-scale synthesis is a three-step process commencing from 1,7-diiodo-4-heptanone. This route is adapted from an improved synthesis of the key intermediate, ethyl tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate.[5] The overall synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for CAS 124655-63-6.
Experimental Protocols
Step 1: Synthesis of Ethyl Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate
This protocol is based on an improved synthesis route which has been reported to provide a significant yield advantage over previous methods.[5]
Reaction: 1,7-Diiodo-4-heptanone is reacted with ammonia and ethyl acetoacetate in a cyclization reaction to form the ethyl ester intermediate.
Materials:
-
1,7-Diiodo-4-heptanone
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Ethyl acetoacetate
-
Ethanol (or other suitable solvent)
-
Sodium sulfate (or magnesium sulfate) for drying
-
Appropriate reaction vessel with stirring and temperature control
Procedure:
-
In a suitable large-scale reactor, dissolve 1,7-diiodo-4-heptanone in the chosen solvent.
-
Add ethyl acetoacetate to the solution.
-
Cool the mixture and slowly add the aqueous ammonia solution while maintaining a controlled temperature.
-
Allow the reaction to stir at a controlled temperature until completion, monitoring by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, perform an aqueous workup to remove excess ammonia and other water-soluble impurities.
-
Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.
-
The crude product may be purified by vacuum distillation or column chromatography if necessary.
Quantitative Data (Hypothetical for a 1 mole scale):
| Reagent/Product | CAS Number | Molecular Weight ( g/mol ) | Moles | Quantity | Yield (%) |
| 1,7-Diiodo-4-heptanone | N/A | 351.98 | 1.0 | 352 g | - |
| Ethyl acetoacetate | 141-97-9 | 130.14 | 1.2 | 156 g (154 mL) | - |
| Ammonia (28%) | 1336-21-6 | 35.05 | >2.0 | Excess | - |
| Ethyl Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate | 88069-56-1 | 197.27 | 0.46 | 90.7 g | 46[5] |
Step 2: Hydrolysis of Ethyl Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate (Saponification)
This is a standard ester hydrolysis protocol using a base, also known as saponification.[6][7][8]
Reaction: The ethyl ester is hydrolyzed with a strong base to yield the corresponding carboxylate salt, which is then acidified to produce the free carboxylic acid.
Materials:
-
Ethyl Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate
-
Sodium hydroxide (or potassium hydroxide)
-
Water
-
Ethanol (as a co-solvent)
-
Hydrochloric acid (concentrated)
-
Ethyl acetate (or other extraction solvent)
Procedure:
-
Dissolve the ethyl ester in a mixture of ethanol and water in a reaction vessel.
-
Add a solution of sodium hydroxide in water to the ester solution.
-
Heat the mixture to reflux and maintain for a period sufficient for complete hydrolysis (monitor by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 6-7 by the slow addition of concentrated hydrochloric acid.
-
Extract the resulting aqueous solution with ethyl acetate to isolate the free carboxylic acid.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetic acid.
Step 3: Formation of Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetic acid hydrochloride
This protocol describes the conversion of the free carboxylic acid, which also contains a basic nitrogen atom, into its hydrochloride salt.
Reaction: The free base is treated with hydrochloric acid to form the corresponding hydrochloride salt, which can then be isolated by precipitation.
Materials:
-
Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetic acid
-
Anhydrous diethyl ether (or other suitable non-polar solvent)
-
Anhydrous hydrogen chloride (gas or a solution in a suitable solvent like diethyl ether or dioxane)
Procedure:
-
Dissolve the crude carboxylic acid from the previous step in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether).
-
Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent dropwise with stirring.[9]
-
The hydrochloride salt will precipitate out of the solution.
-
Continue the addition of HCl until no further precipitation is observed.
-
Collect the precipitate by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to obtain the final product.
Purification of the Final Product
The primary method for the purification of the final hydrochloride salt is recrystallization.
General Recrystallization Protocol:
-
Dissolve the crude Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetic acid hydrochloride in a minimum amount of a suitable hot solvent or solvent mixture. Potential solvents could include ethanol, isopropanol, or mixtures of an alcohol with a non-polar solvent like diethyl ether or hexane.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
Logical Workflow for Purification
Caption: General purification workflow for the final product.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Handle corrosive reagents such as hydrochloric acid and sodium hydroxide with care.
-
Use anhydrous solvents and reagents where specified, as moisture can interfere with the reactions.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in these protocols.
Disclaimer: These protocols are intended for informational purposes for qualified individuals and are based on established chemical principles and available literature. They have not been independently validated for large-scale production. All procedures should be first tested on a small scale and adapted as necessary. Appropriate safety measures must be taken at all times.
References
- 1. scbt.com [scbt.com]
- 2. Tetrahydro-1H-pyrrolizine-7a(5H)acetic acid hydrochloride | CAS 124655-63-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 2-(hexahydro-1H-pyrrolizin-7a-yl)acetic acid hydrochloride | C9H16ClNO2 | CID 45358349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Acid-Amine Coupling for Acetic Acid Moiety Attachment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond via the coupling of a carboxylic acid and an amine is one of the most fundamental and frequently performed reactions in organic and medicinal chemistry.[1][2] This reaction is central to the synthesis of peptides, pharmaceuticals, and various functional materials. A specific and common application of this chemistry is the attachment of an acetic acid moiety, a process known as N-acetylation. This modification can be crucial for altering the physicochemical properties of a molecule, such as solubility, stability, and bioavailability, or for blocking a reactive primary or secondary amine functional group during a synthetic sequence.
These application notes provide an overview of the most common and effective methods for coupling an acetic acid moiety to an amine-containing substrate. Detailed protocols for key methodologies are provided, along with a comparative summary of various coupling reagents to guide reagent selection.
Principle of Acid-Amine Coupling
The direct condensation of a carboxylic acid (like acetic acid) and an amine is generally a slow and inefficient process. This is primarily due to a competing acid-base reaction where the amine deprotonates the carboxylic acid to form a non-reactive ammonium-carboxylate salt.[1][3] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by using a "coupling reagent" or "activator." The general process involves the activation of the carboxylic acid to form a highly reactive intermediate (e.g., an active ester), which is then susceptible to nucleophilic attack by the amine to form the desired amide bond.[3][4]
Common Methodologies and Reagents
Several classes of reagents are widely used to facilitate the attachment of an acetic acid moiety. The choice of reagent depends on factors such as the substrate's complexity, steric hindrance, sensitivity to reaction conditions, and desired yield.
-
Carbodiimide Reagents (EDC, DCC): Carbodiimides are highly effective dehydrating agents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly popular due to its water solubility, which allows for easy removal of the urea byproduct during aqueous work-up.[5][6] Dicyclohexylcarbodiimide (DCC) is also common, but its dicyclohexylurea byproduct is poorly soluble in most organic solvents, which can simplify purification by filtration but makes it unsuitable for solid-phase synthesis.[3][5] To improve efficiency and minimize side reactions like racemization, additives such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are frequently used to form more stable active ester intermediates.[5][7]
-
Uronium/Aminium Salt Reagents (HATU, HBTU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient coupling reagents available.[1][5] They are known for fast reaction times, high yields, and effectiveness with sterically hindered or electron-deficient amines.[2][8] HATU reactions proceed by forming a highly reactive OAt-active ester.[9] These reactions typically require a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA).[9][10]
-
Acid Anhydrides and Acyl Halides (Acetic Anhydride, Acetyl Chloride): The use of acetic anhydride or acetyl chloride is a classic and direct method for N-acetylation.[11][] These reagents are highly reactive and often do not require a separate coupling agent. The reaction typically proceeds in the presence of a base to neutralize the acidic byproduct (acetic acid or HCl, respectively).[11][13] While effective and economical, the high reactivity of these reagents may not be suitable for sensitive substrates with multiple functional groups.[14]
Data Presentation: Comparison of Common Coupling Methods
| Method | Reagent(s) | Typical Base | Typical Solvent(s) | Temp. (°C) | Time | Yield (%) | Advantages | Disadvantages |
| Carbodiimide | EDC, NHS/Sulfo-NHS | None required for activation; buffer pH 7-8 for coupling | Aqueous buffers (MES, PBS), DMF, DCM[6][15][16] | 0 to RT | 1-4 h | 70-95 | Water-soluble byproduct (EDC), mild conditions.[6] | Potential for side reactions without NHS/HOBt additive. |
| Carbodiimide | DCC, DMAP | DMAP (catalytic) | DCM, DMF, THF | 0 to RT | 2-16 h | 75-98 | High yields, insoluble urea byproduct is easily filtered. | Byproduct removal can be difficult in some solvents; not for solid-phase.[5] |
| Uronium Salt | HATU | DIPEA, TEA | DMF, DCM, ACN[9][17] | 0 to RT | 30 min - 4 h | 85-99 | High efficiency, fast, good for hindered substrates.[5][8] | High cost, potential for side reaction if amine is not added last.[17] |
| Acid Anhydride | Acetic Anhydride | Pyridine, TEA, DIPEA | DCM, THF, Pyridine | RT to Reflux | 1-16 h | 80-99 | Economical, high reactivity, simple procedure.[18] | Exothermic, may not be selective for complex molecules.[] |
| Acyl Halide | Acetyl Chloride | TEA, DIPEA, Pyridine | DCM, THF, Brine[14] | 0 to RT | 1-8 h | 80-99 | Very high reactivity, inexpensive.[14] | Highly corrosive and moisture-sensitive, generates HCl byproduct.[][14] |
Visualizations
Caption: General workflow for acid-amine coupling.
Caption: EDC/NHS coupling reaction mechanism.
Caption: HATU coupling reaction mechanism.
Experimental Protocols
Protocol 1: N-Acetylation using EDC and NHS in an Aqueous System
This two-step protocol is ideal for water-soluble biomolecules and minimizes self-polymerization of substrates containing both carboxyl and amine groups.[7]
-
Materials:
-
Procedure:
-
Activation of Acetic Acid: a. Dissolve acetic acid (1.5 equivalents relative to the amine) in Activation Buffer. b. Prepare fresh solutions of EDC (2- to 10-fold molar excess over acetic acid) and Sulfo-NHS (2- to 5-fold molar excess over acetic acid) in Activation Buffer.[6][15] c. Add the EDC and Sulfo-NHS solutions to the acetic acid solution. d. Incubate at room temperature for 15-30 minutes with gentle mixing.[15]
-
Coupling to Amine Substrate: a. Dissolve the amine-containing substrate in the Coupling Buffer. b. Immediately add the activated acetic acid solution to the amine solution. c. Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle stirring.
-
Quenching and Purification: a. Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-ester. Incubate for 15-30 minutes. b. Purify the acetylated product by removing excess reagents and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: N-Acetylation using HATU in an Organic Solvent
This protocol is highly effective for a broad range of substrates, including those that are sterically hindered or poorly nucleophilic.
-
Materials:
-
Amine-containing substrate
-
Acetic Acid
-
HATU
-
DIPEA (Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
-
Procedure:
-
Pre-activation of Acetic Acid: a. In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve acetic acid (1.0 equivalent) and HATU (1.0-1.2 equivalents) in anhydrous DMF.[9] b. Add DIPEA (2.0-3.0 equivalents) to the mixture.[9][10] c. Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the active ester and often leads to higher yields.[9][17]
-
Coupling Reaction: a. Dissolve the amine substrate (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF. b. Add the amine solution to the pre-activated acetic acid mixture. c. Continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[9]
-
Work-up and Purification: a. Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. b. Wash the organic layer sequentially with water, 5% citric acid solution (to remove excess base), saturated sodium bicarbonate solution, and finally, brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography.
-
Protocol 3: N-Acetylation using Acetic Anhydride
This is a straightforward and cost-effective method for robust primary and secondary amines.
-
Materials:
-
Amine-containing substrate
-
Acetic Anhydride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Reaction Setup: a. Dissolve the amine substrate (1.0 equivalent) in DCM in a flask equipped with a stir bar. b. Add TEA or pyridine (1.5-2.0 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Acetylation: a. Slowly add acetic anhydride (1.2-1.5 equivalents) dropwise to the cooled solution.[18] A mild exotherm may be observed. b. Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: a. Quench the reaction by slowly adding water or a saturated solution of sodium bicarbonate. b. Transfer the mixture to a separatory funnel and extract the product with DCM. c. Wash the combined organic layers with 1 M HCl (if TEA was used) or 1 M CuSO₄ (if pyridine was used) to remove the base, followed by saturated sodium bicarbonate and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acetylated product. Further purification can be done by chromatography or recrystallization if needed.
-
References
- 1. Contact Support [mychemblog.com]
- 2. growingscience.com [growingscience.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. peptide.com [peptide.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. chemguide.co.uk [chemguide.co.uk]
- 13. youtube.com [youtube.com]
- 14. ias.ac.in [ias.ac.in]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Models in Pyrrolizidine-Based Compound Testing
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring compounds found in numerous plant species. While many PAs are known for their hepatotoxicity, posing a risk to both livestock and humans through food contamination, some have also demonstrated potential as anticancer agents. The dual nature of these compounds necessitates robust and reliable in vivo models to accurately assess their toxicological profiles and therapeutic efficacy.
These application notes provide detailed protocols for developing and utilizing in vivo rodent models to test pyrrolizidine-based compounds. The focus is on standardized methodologies for toxicity assessment and preliminary efficacy evaluation, ensuring data reproducibility and comparability across studies.
II. In Vivo Model Selection and Rationale
The most commonly used in vivo models for studying PA toxicity and efficacy are rodents, primarily rats and mice.
-
Rats (e.g., Fischer 344, Sprague-Dawley): Rats are frequently used for toxicological studies due to their well-characterized metabolic pathways, many of which are analogous to humans. Their larger size compared to mice facilitates easier blood and tissue sample collection.
-
Mice (e.g., BALB/c, C57BL/6): Mice are often the model of choice for efficacy studies, particularly in oncology, due to the availability of a wide range of syngeneic and xenograft tumor models. Their smaller size and shorter lifespan also make them cost-effective for larger-scale studies.
For initial toxicity screening, invertebrate models such as Artemia salina (brine shrimp) and Daphnia magna can be employed as a preliminary, high-throughput method before proceeding to more complex and resource-intensive rodent studies.
III. Quantitative Toxicity Data of Pyrrolizidine Alkaloids
The following table summarizes the acute toxicity (LD50) of various PAs in rodents. LD50 is the dose required to cause mortality in 50% of the tested population and is a standard measure of acute toxicity.[1] These values are critical for dose selection in sub-chronic toxicity and efficacy studies.
| Pyrrolizidine Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) |
| Senecionine | Rat | Intraperitoneal (i.p.) | 65 |
| Retrorsine | Rat | Intraperitoneal (i.p.) | 34 |
| Retrorsine | Rat | Intravenous (i.v.) | 38 |
| Retrorsine | Mouse | Intravenous (i.v.) | 59 |
| Monocrotaline | Mouse | Not specified | Not specified in provided results |
| Lasiocarpine | Rat/Mouse | Not specified | Not specified in provided results |
Note: This table is not exhaustive and LD50 values can vary based on factors such as animal strain, age, sex, and vehicle used for administration.
IV. Experimental Protocols
A. Animal Handling and Husbandry
-
Acclimatization: Upon arrival, animals should be allowed an acclimatization period of at least one week before the start of any experimental procedures.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (20-24°C), and humidity (40-60%). Standard rodent chow and water should be provided ad libitum.
-
Ethical Considerations: All animal procedures must be performed in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body to ensure animal welfare.
B. Compound Administration
1. Oral Gavage (Rats and Mice)
Oral gavage is a common method for administering precise doses of compounds directly into the stomach.
-
Materials:
-
Appropriate-sized gavage needle (flexible or rigid with a ball tip)
-
Syringe
-
Vehicle for compound dissolution/suspension (e.g., water, corn oil, 0.5% carboxymethylcellulose)
-
-
Procedure:
-
Weigh the animal to calculate the correct dosing volume. The maximum recommended volume for rats is 10-20 mL/kg and for mice is 10 mL/kg.[2][3]
-
Gently restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[4]
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length required to reach the stomach.[2]
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.[5]
-
The animal should swallow as the needle enters the esophagus. If resistance is met, withdraw and re-insert. Never force the needle.
-
Once the needle is in place, slowly administer the compound.
-
Withdraw the needle and return the animal to its cage, monitoring for any signs of distress.[3]
-
2. Intravenous Injection (Mice)
Intravenous injection, typically via the lateral tail vein, allows for direct administration into the bloodstream.
-
Materials:
-
Restraint device for mice
-
27-30 gauge needle
-
1 mL syringe
-
Heat lamp or warming pad
-
-
Procedure:
-
Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.[1][6]
-
Place the mouse in a restraint device.
-
Wipe the tail with 70% ethanol to visualize the veins.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.[6]
-
A successful insertion may be indicated by a small flash of blood in the hub of the needle.
-
Slowly inject the compound. If swelling occurs at the injection site, the needle is not in the vein.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.[7]
-
C. Toxicity Assessment
1. Blood Collection
Blood samples are used to assess liver function through biochemical assays.
-
Methods:
-
Procedure (Saphenous Vein):
-
Anesthetize the animal (if required by the protocol).
-
Shave the area over the lateral saphenous vein on the hind limb.[9]
-
Apply gentle pressure to the upper thigh to make the vein visible.
-
Puncture the vein with a sterile needle (25-26 gauge).
-
Collect the blood into a micro-collection tube.
-
Apply pressure to the puncture site to stop the bleeding.[9]
-
2. Serum Alanine Aminotransferase (ALT) Activity Assay
ALT is a liver enzyme that is released into the bloodstream upon liver damage. Elevated serum ALT levels are a key indicator of hepatotoxicity.
-
Materials:
-
Commercial ALT assay kit (colorimetric or fluorometric)
-
Microplate reader
-
Serum samples
-
-
Procedure (General overview using a commercial kit):
-
Prepare standards and samples as per the kit instructions.[9][10][11]
-
Add the reaction mix, containing the ALT substrate (alanine and α-ketoglutarate), to each well.[10]
-
The enzymatic reaction produces pyruvate, which is then used in a coupled reaction to generate a detectable signal (color or fluorescence).[10]
-
Incubate the plate at 37°C for the recommended time.[9]
-
Read the absorbance or fluorescence using a microplate reader.[11]
-
Calculate the ALT activity based on the standard curve.[12]
-
3. Liver Tissue Collection and Processing
Histological examination of the liver is crucial for assessing the extent and nature of PA-induced damage.
-
Procedure:
-
Euthanize the animal according to approved protocols.
-
Perform a laparotomy to expose the liver.
-
Carefully dissect the entire liver.
-
Rinse the liver with ice-cold phosphate-buffered saline (PBS).
-
For histology, fix a portion of the liver in 10% neutral buffered formalin for at least 24 hours.
-
For biochemical assays, snap-freeze a portion of the liver in liquid nitrogen and store at -80°C.
-
4. Hematoxylin and Eosin (H&E) Staining
H&E staining is a standard histological technique used to visualize tissue morphology.
-
Materials:
-
Formalin-fixed, paraffin-embedded liver sections on slides
-
Xylene
-
Ethanol (graded series: 100%, 95%, 70%)
-
Harris hematoxylin solution
-
Acid alcohol
-
Ammonia water or Scott's tap water
-
Eosin Y solution
-
Mounting medium
-
-
Procedure:
-
Deparaffinization and Rehydration:
-
Hematoxylin Staining:
-
Eosin Staining:
-
Counterstain with eosin Y solution for 1-3 minutes.
-
-
Dehydration and Mounting:
-
5. Hepatic Glutathione (GSH) Level Measurement
GSH is a key antioxidant in the liver. Depletion of GSH is an indicator of oxidative stress, a common mechanism of PA-induced hepatotoxicity.
-
Materials:
-
Frozen liver tissue
-
Homogenization buffer
-
Commercial GSH assay kit (e.g., based on the Tietze enzymatic recycling method)
-
Microplate reader
-
-
Procedure (General overview):
-
Homogenize a known weight of liver tissue in ice-cold buffer.[14]
-
Centrifuge the homogenate to pellet cellular debris.[14]
-
Use the supernatant for the assay.
-
Prepare standards and samples according to the kit protocol.
-
The assay typically involves the reaction of GSH with a chromogenic agent (e.g., DTNB) in the presence of glutathione reductase and NADPH.
-
The rate of color development is proportional to the GSH concentration.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the GSH concentration based on the standard curve.
-
6. Detection of Pyrrole-Protein Adducts
The formation of pyrrole-protein adducts in the liver is a specific biomarker of exposure to toxic PAs.
-
Materials:
-
Liver tissue homogenate
-
Acetone
-
Ethanol
-
Spectrophotometer or UHPLC-MS system
-
-
Procedure (Spectrophotometric Method - simplified):
-
Homogenize liver tissue in acetone and centrifuge.
-
Wash the resulting pellet with ethanol and centrifuge.
-
The presence of pyrrole-protein adducts can be determined by spectrophotometric methods that detect the characteristic pyrrole moiety. Note: More sensitive and specific detection can be achieved using UHPLC-MS methods.
-
D. Efficacy Evaluation (Anticancer Activity)
1. Xenograft Tumor Model
This model involves the implantation of human cancer cells into immunocompromised mice.
-
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Human cancer cell line of interest
-
Matrigel (optional, to enhance tumor growth)
-
Calipers
-
-
Procedure:
-
Harvest cancer cells in their logarithmic growth phase.
-
Resuspend the cells in sterile PBS or culture medium, with or without Matrigel.
-
Inject the cell suspension (typically 1-10 million cells) subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the animals into treatment and control groups.
-
Administer the pyrrolizidine-based compound and vehicle control according to the desired dose and schedule.
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
-
2. Data Analysis
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100
-
Survival Analysis: If the study endpoint is survival, plot Kaplan-Meier survival curves and analyze for statistical significance.
V. Signaling Pathways and Experimental Workflows
A. Signaling Pathways
Pyrrolizidine alkaloids exert their toxicity and potential anticancer effects through the modulation of several key signaling pathways. The following diagrams illustrate these pathways.
Caption: Signaling pathways of pyrrolizidine alkaloid-induced toxicity and anticancer effects.
References
- 1. medline.com [medline.com]
- 2. Alanine Transaminase Activity Assay Kit / ALT Assay ab105134 | Abcam [abcam.com]
- 3. Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. laboratorytests.org [laboratorytests.org]
- 9. H&E stain - Wikipedia [en.wikipedia.org]
- 10. revvity.com [revvity.com]
- 11. mdpi.com [mdpi.com]
- 12. Pyrrolizidine alkaloid plants, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]
- 14. selectscience.net [selectscience.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic stage.
Problem 1: Low Yield in the Synthesis of Ethyl Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate Intermediate
Possible Causes and Solutions:
-
Suboptimal Starting Material: The choice of starting material significantly impacts the yield of the ethyl ester intermediate. Using 1,7-dichloro-4-heptanone is known to result in lower yields (around 23%) and can be problematic due to its instability as an oil.
-
Recommendation: Utilize 1,7-diiodo-4-heptanone as the starting material. This has been shown to improve the yield to approximately 46% and is an easier to handle solid.[1]
-
-
Incomplete Cyclization: The intramolecular cyclization to form the pyrrolizidine ring may be inefficient.
-
Recommendation: Ensure anhydrous reaction conditions, as moisture can interfere with the reaction. Optimize the reaction temperature and time. For similar bicyclic amine syntheses, heating is often required to drive the reaction to completion.
-
-
Side Reactions: The formation of side products can consume starting materials and reduce the desired product yield.
-
Recommendation: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the formation of major impurities. Adjusting the stoichiometry of the reagents or the reaction temperature may minimize side reactions.
-
Problem 2: Difficulty in Hydrolyzing Ethyl Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate to the Carboxylic Acid
Possible Causes and Solutions:
-
Incomplete Hydrolysis: The ester may be resistant to hydrolysis under the chosen conditions.
-
Recommendation (Base-Catalyzed): Use a stronger base, such as potassium hydroxide, or increase the reaction temperature. Refluxing with an aqueous solution of a strong base is a common method. The reaction is typically irreversible, which can help drive it to completion.
-
Recommendation (Acid-Catalyzed): While generally reversible, using a large excess of water with a catalytic amount of a strong acid (like HCl or H₂SO₄) can favor the hydrolysis products. This method may require longer reaction times.
-
-
Product Degradation: The target carboxylic acid may be unstable under harsh hydrolysis conditions.
-
Recommendation: If degradation is suspected, employ milder hydrolysis conditions. This could involve using a weaker base or acid and running the reaction at a lower temperature for a longer period. Monitoring the reaction closely is crucial.
-
-
Difficult Isolation of the Carboxylic Acid: The product is an amino acid, making it amphoteric and potentially soluble in both acidic and aqueous layers during workup.
-
Recommendation: Careful pH adjustment is critical for isolation. After hydrolysis, neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the product. Alternatively, ion-exchange chromatography can be an effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor for improving the yield of the ethyl ester intermediate?
A1: Based on available literature, the most critical factor is the choice of the starting material. Substituting 1,7-dichloro-4-heptanone with 1,7-diiodo-4-heptanone has been demonstrated to double the yield of ethyl tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate from 23% to 46%.[1] The diiodo compound is also a more stable, solid reagent.
Q2: Are there any known stability issues with the reagents?
A2: Yes, 1,7-dichloro-4-heptanone is reported to be an unstable oil, which can complicate its handling and storage, and potentially lead to lower yields.[1] In contrast, 1,7-diiodo-4-heptanone is a manageable solid.[1]
Q3: What are the general conditions for the hydrolysis of the ethyl ester to the final acid product?
A3: While a specific protocol for this exact substrate is not detailed in the provided search results, general procedures for ester hydrolysis can be applied.
-
Base-catalyzed hydrolysis (saponification): This is often preferred as it is an irreversible reaction. The ethyl ester would be heated under reflux with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide. The resulting carboxylate salt is then acidified to yield the carboxylic acid.
-
Acid-catalyzed hydrolysis: This involves heating the ester with an excess of water and a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. This is a reversible reaction, so a large excess of water is used to drive the equilibrium towards the products.
Q4: How can I purify the final this compound?
A4: The final product is an amino acid, which allows for specific purification strategies.
-
Recrystallization: If a solid crude product is obtained, recrystallization from a suitable solvent system can be effective.
-
Acid-Base Extraction: The amphoteric nature of the product can be exploited. By carefully adjusting the pH of the aqueous solution, impurities can be extracted into an organic solvent at specific pH values, while the product remains in the aqueous layer (or vice-versa).
-
Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids. The crude product can be passed through an ion-exchange resin, and the desired compound is then eluted by changing the pH or ionic strength of the buffer.
Data Presentation
Table 1: Comparison of Yields for Ethyl Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate Synthesis
| Starting Material | Reported Yield | Physical State of Starting Material | Reference |
| 1,7-dichloro-4-heptanone | 23% | Unstable Oil | [1] |
| 1,7-diiodo-4-heptanone | 46% | Solid | [1] |
Experimental Protocols
Protocol 1: Improved Synthesis of Ethyl Tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate
This protocol is based on the higher-yielding route starting from 1,7-diiodo-4-heptanone.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,7-diiodo-4-heptanone in a suitable anhydrous solvent (e.g., acetonitrile or THF).
-
Reagent Addition: Add ethylamine (or a suitable precursor) to the solution. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HI formed during the cyclization.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC or GC. The reaction time will vary depending on the scale and specific conditions but can range from several hours to overnight.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the pure ethyl tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate.
Protocol 2: General Procedure for Hydrolysis to this compound (Base-Catalyzed)
-
Reaction Setup: In a round-bottom flask, dissolve the ethyl tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M).
-
Reaction Conditions: Heat the mixture to reflux. Monitor the disappearance of the starting material by TLC.
-
Workup and Isolation: Once the hydrolysis is complete, cool the reaction mixture and remove the ethanol under reduced pressure. The remaining aqueous solution contains the sodium salt of the carboxylic acid. Carefully acidify the solution with a strong acid (e.g., 6M HCl) to a pH corresponding to the isoelectric point of the amino acid. The product may precipitate out of the solution.
-
Purification: The precipitated solid can be collected by filtration, washed with cold water, and dried. If the product remains in solution, it can be isolated by techniques such as lyophilization or purified using ion-exchange chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
Technical Support Center: Overcoming Purification Challenges with Synthetic Pyrrolizidine Alkaloids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic pyrrolizidine alkaloids (PAs).
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of synthetic pyrrolizidine alkaloids in a question-and-answer format.
Question: My crude synthetic reaction mixture is complex. How do I approach the initial purification?
Answer: A multi-step approach is often necessary for complex crude reaction mixtures.
-
Liquid-Liquid Extraction: Begin with a liquid-liquid extraction to partition your target alkaloid from the bulk of the reaction medium and water-soluble byproducts. PAs are basic and can be extracted from an aqueous solution into an organic solvent after basifying the aqueous layer. Conversely, they can be extracted into an acidic aqueous solution from an organic layer.
-
Solid-Phase Extraction (SPE): SPE is an excellent next step for sample cleanup. Cation-exchange SPE cartridges are particularly effective for purifying basic compounds like PAs from neutral or acidic impurities.[1][2]
-
Flash Column Chromatography: Following initial cleanup, flash column chromatography on silica gel or alumina is commonly used for the separation of the target PA from less polar byproducts and remaining starting materials.
Question: I am struggling to separate my target pyrrolizidine alkaloid from its stereoisomers. What techniques can I use?
Answer: The separation of stereoisomers (diastereomers and enantiomers) is a significant challenge in synthetic chemistry.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for separating enantiomers. For diastereomers, reversed-phase or normal-phase HPLC with high-resolution columns can be effective. Method optimization, including solvent system and gradient adjustments, is crucial.
-
Supercritical Fluid Chromatography (SFC): SFC with chiral stationary phases can offer faster and more efficient separations of stereoisomers compared to HPLC.
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a preparative technique that has been successfully used to separate closely related PAs.[3] However, it may not be able to separate all diastereomeric pairs.[3]
Question: My purified pyrrolizidine alkaloid appears to be degrading upon storage. How can I improve its stability?
Answer: Pyrrolizidine alkaloids can be susceptible to degradation, particularly hydrolysis of the ester linkages.
-
Storage Conditions: Store purified PAs at low temperatures (-20°C or -80°C) in a dry, inert atmosphere (e.g., under argon or nitrogen).
-
Solvent Choice: Avoid protic solvents for long-term storage. If in solution, use aprotic solvents like anhydrous acetonitrile or dichloromethane.
-
pH Control: Avoid strongly acidic or basic conditions, which can catalyze hydrolysis.
-
N-Oxide Formation: Be aware that tertiary amine PAs can oxidize to their corresponding N-oxides.[4] While N-oxides are often less toxic, this represents a change in the chemical identity of your compound.[4][5] Store under an inert atmosphere to minimize oxidation.
Question: I am observing unexpected byproducts in my final product. What are the likely sources?
Answer: Synthetic routes can lead to various byproducts that co-purify with the target molecule.
-
Incomplete Reactions: Unreacted starting materials or intermediates are common impurities. Monitor your reaction progress by TLC or LC-MS to ensure completion.
-
Side Reactions: Depending on the synthetic route, side reactions such as elimination, rearrangement, or over-alkylation can occur. A thorough understanding of your reaction mechanism can help predict and minimize these.
-
Reagent-Derived Impurities: Reagents used in the synthesis or workup (e.g., protecting group remnants, catalysts) can be present in the final product. Choose purification methods that effectively remove these. For example, use of a scavenger resin can be effective for removing certain metal catalysts.
-
Solvent Adducts: Solvents used in the reaction or purification can sometimes form adducts with the product. Ensure all solvents are thoroughly removed under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for assessing the purity of synthetic pyrrolizidine alkaloids?
A1: The most common techniques are High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (LC-MS) detection, and Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS is highly sensitive and can detect trace impurities, while NMR provides detailed structural information and can be used for quantitative analysis (qNMR).
Q2: How can I remove residual catalyst from my purified pyrrolizidine alkaloid?
A2: The method for catalyst removal depends on the nature of the catalyst. For heavy metal catalysts (e.g., Palladium, Ruthenium), specialized scavenger resins or filtration through a pad of celite with activated carbon can be effective. For acid or base catalysts, a neutralizing wash during the workup is typically sufficient.
Q3: Are there any specific safety precautions I should take when handling synthetic pyrrolizidine alkaloids?
A3: Yes. Many pyrrolizidine alkaloids are known to be hepatotoxic and potentially carcinogenic.[4][5] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: What is the role of N-oxides in pyrrolizidine alkaloid chemistry?
A4: Pyrrolizidine alkaloid N-oxides are often found alongside the parent tertiary amine alkaloids in natural sources.[4] They are generally more water-soluble and considered less toxic than their tertiary amine counterparts.[4][5] In a synthetic context, N-oxides can be formed as byproducts through oxidation of the tertiary amine. It is also possible to intentionally synthesize the N-oxide.
Q5: Can I use Gas Chromatography (GC) to analyze my synthetic pyrrolizidine alkaloid?
A5: GC can be used for the analysis of some pyrrolizidine alkaloids, but it is often less suitable than LC-MS. Many PAs are not sufficiently volatile for GC analysis without derivatization. Additionally, the high temperatures of the GC inlet can cause degradation of thermally labile PAs.[2]
Data Presentation
The following table summarizes recovery data for the purification of pyrrolizidine alkaloids using Pressurized Liquid Extraction (PLE), demonstrating the impact of different extraction modifiers.
| Plant Source | Extraction Modifier | Recovery Compared to Reference Method (%) |
| Jacobaea vulgaris | 5% Ammonia | up to 174.4 |
| Tussilago farfara | 1% Formic Acid | up to 156.5 |
| Symphytum officinale | 1% Acetic Acid | up to 288.7 |
Data adapted from a study on the extraction of PAs from plant material, which can inform purification strategies for synthetic analogs.[6]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Purification of a Synthetic Pyrrolizidine Alkaloid
This protocol describes a general method for the cleanup of a crude synthetic PA using a cation-exchange SPE cartridge.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable organic solvent (e.g., dichloromethane or methanol).
-
Cartridge Conditioning: Condition a strong cation-exchange (SCX) SPE cartridge by washing sequentially with methanol (1-2 cartridge volumes) and then with the sample solvent (1-2 cartridge volumes).
-
Sample Loading: Load the dissolved sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with the sample solvent to elute neutral and acidic impurities. The volume of the wash will depend on the specific impurities and should be optimized.
-
Elution: Elute the purified PA from the cartridge using a basic solution, such as 5% ammonium hydroxide in methanol.
-
Solvent Removal: Evaporate the solvent from the eluate under reduced pressure to yield the purified PA.
Protocol 2: Flash Column Chromatography for Separation of a Pyrrolizidine Alkaloid
This protocol outlines a general procedure for the purification of a synthetic PA using flash column chromatography on silica gel.
-
Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal solvent system should provide good separation between the target PA and impurities, with an Rf value for the target compound of approximately 0.2-0.4. A common mobile phase for PAs is a gradient of methanol in dichloromethane, often with a small amount of ammonium hydroxide (e.g., 0.5-1%) to reduce tailing.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude or partially purified PA in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
-
Elution: Run the column with the selected mobile phase, collecting fractions. Monitor the elution of the compounds by TLC or a UV detector.
-
Fraction Analysis and Pooling: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product. Pool the pure fractions.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified pyrrolizidine alkaloid.
Visualizations
Experimental Workflow
References
- 1. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Pyrrolizidine Compounds in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of pyrrolizidine alkaloids (PAs) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for pyrrolizidine alkaloids in aqueous solutions?
A1: The main stability issue for pyrrolizidine alkaloids (PAs) in aqueous solutions is their susceptibility to hydrolysis, particularly of the ester linkages. This degradation is significantly influenced by the pH of the solution. PAs are generally more stable in acidic to neutral conditions and degrade more rapidly under alkaline conditions.[1] Many PAs are esters of a necine base and one or more necic acids, and the hydrolysis of these ester bonds leads to the formation of the necine base and corresponding necic acids, which can result in a loss of biological activity or altered toxicity.[2][3]
Q2: How does pH affect the stability of pyrrolizidine alkaloids?
A2: pH is a critical factor governing the stability of PAs in aqueous solutions. PAs are known to be unstable under alkaline conditions, which promote the hydrolysis of the ester linkages.[1] They are generally stable in neutral and acidic solutions but can degrade significantly in alkaline environments. For instance, some studies have shown that PAs can degrade by as much as 50% within 24 hours under alkaline conditions.[1] Therefore, maintaining a slightly acidic to neutral pH is crucial when preparing and storing aqueous solutions of PAs to prevent their degradation.
Q3: Does temperature impact the stability of pyrrolizidine alkaloids in aqueous solutions?
A3: Yes, temperature can influence the rate of degradation of PAs in aqueous solutions. As with most chemical reactions, an increase in temperature generally accelerates the rate of hydrolysis. While some PAs may show stability at room temperature for short periods, long-term storage of aqueous solutions should ideally be at lower temperatures (e.g., 4°C or frozen at -20°C) to minimize degradation. However, it is important to note that some PAs have demonstrated considerable thermal stability during processes like brewing herbal infusions.[4]
Q4: What are the typical degradation products of pyrrolizidine alkaloids in aqueous solutions?
A4: The primary degradation products of PAs in aqueous solutions result from the hydrolysis of the ester bonds. This process yields the necine base (the bicyclic amino alcohol core) and the corresponding necic acids.[2][3] In some cases, isomers of the parent PAs or their N-oxides can also be formed as degradation products.[1]
Q5: What is the role of N-oxides in the stability and activity of pyrrolizidine alkaloids?
A5: Pyrrolizidine alkaloid N-oxides (PANOs) are often found alongside their tertiary PA counterparts in plants.[5] N-oxidation is generally considered a detoxification pathway, as PANOs themselves are less toxic.[2] However, PANOs can be reduced back to the toxic tertiary PAs in vivo, for example, by gut microbiota.[6] Therefore, the presence of PANOs is a crucial consideration in stability and toxicological studies.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving pyrrolizidine alkaloids in aqueous solutions.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of PA during analysis | Degradation due to pH: The aqueous solution may be too alkaline, leading to hydrolysis of the ester linkages. | Ensure the pH of your aqueous solution is maintained in the acidic to neutral range (pH 4-7). Use appropriate buffers if necessary. |
| Adsorption to surfaces: PAs can be sticky and may adsorb to glass or plastic surfaces, especially at low concentrations. | Use silanized glassware or low-adsorption plasticware. Include a small amount of organic solvent (e.g., methanol or acetonitrile) in your aqueous solution if compatible with your experiment. | |
| Inefficient extraction: The extraction method may not be suitable for the specific PA or matrix. | Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is adjusted correctly for efficient extraction of the basic PA compounds.[7][8] | |
| Inconsistent results between experiments | Stock solution instability: The PA stock solution may be degrading over time. | Prepare fresh stock solutions regularly, especially if dissolved in aqueous media. Store stock solutions in an appropriate solvent (e.g., methanol or DMSO) at low temperatures (-20°C or -80°C).[9] |
| Variable pH of the aqueous medium: Fluctuations in the pH of your experimental medium can lead to inconsistent degradation rates. | Use a reliable buffer system to maintain a constant pH throughout your experiments. | |
| Peak tailing or splitting in LC-MS analysis | Secondary interactions with the column: Basic PAs can interact with residual silanol groups on the silica-based column, leading to poor peak shape. | Use a column with end-capping or a hybrid particle technology designed for basic compounds. Add a small amount of a competing base or an appropriate buffer to the mobile phase to reduce secondary interactions.[10] |
| Column contamination: Buildup of matrix components or degraded PAs on the column. | Implement a proper column washing procedure after each analytical run. Use a guard column to protect the analytical column. | |
| Unexpected peaks in the chromatogram | Formation of degradation products: The unexpected peaks may correspond to hydrolysis products (necine base, necic acids) or isomers of the parent PA. | Analyze for the expected degradation products to confirm their identity. Adjust experimental conditions (e.g., lower pH, lower temperature) to minimize degradation. |
| Isomerization: Some PAs can isomerize under certain conditions. | Be aware of potential isomers and use analytical methods that can resolve them if necessary.[4] |
Quantitative Data on Pyrrolizidine Alkaloid Stability
Precise quantitative data on the hydrolysis rates of many individual pyrrolizidine alkaloids under various conditions are not always readily available in the literature. However, the general principles of their stability are well-established. The following table summarizes the expected stability of 1,2-unsaturated pyrrolizidine alkaloids in aqueous solutions under different conditions.
| Condition | Parameter | Expected Stability/Degradation | Primary Degradation Pathway |
| pH | Acidic (pH < 7) | Generally stable | Minimal hydrolysis |
| Neutral (pH ≈ 7) | Moderately stable, but degradation can occur over time | Slow hydrolysis of the ester bond | |
| Alkaline (pH > 7) | Unstable, rapid degradation | Base-catalyzed hydrolysis of the ester bond[1] | |
| Temperature | Low (≤ 4°C) | Increased stability, slower degradation | Hydrolysis rate is reduced |
| Room Temperature (~25°C) | Stability is compound-dependent, degradation can occur over hours to days | Hydrolysis of the ester bond | |
| Elevated (> 40°C) | Accelerated degradation | Increased rate of hydrolysis | |
| Light | UV Radiation | Can induce degradation | Photolysis[1] |
| Visible Light | Minimal effect on stability[1] | - |
Experimental Protocols
Protocol: Assessment of Pyrrolizidine Alkaloid Stability in Aqueous Solution
This protocol outlines a general procedure for evaluating the stability of a pyrrolizidine alkaloid in an aqueous solution at a specific pH and temperature.
1. Materials:
- Pyrrolizidine alkaloid (PA) standard of known purity.
- High-purity water (e.g., Milli-Q or equivalent).
- Appropriate buffer salts to maintain the desired pH (e.g., phosphate buffer for neutral pH, acetate buffer for acidic pH).
- Organic solvent for stock solution preparation (e.g., methanol or DMSO, HPLC grade).
- HPLC or UHPLC system coupled with a mass spectrometer (MS/MS).
- Analytical column suitable for the analysis of basic compounds (e.g., C18 with end-capping).
- Low-adsorption vials.
2. Procedure:
- Stock Solution Preparation: Prepare a concentrated stock solution of the PA in an appropriate organic solvent (e.g., 1 mg/mL in methanol). Store at -20°C.
- Working Solution Preparation:
- Prepare the aqueous buffer solution at the desired pH.
- Spike a known volume of the PA stock solution into the aqueous buffer to achieve the desired final concentration (e.g., 1 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the aqueous stability.
- Incubation:
- Aliquot the working solution into multiple low-adsorption vials.
- Incubate the vials at the desired temperature in a controlled environment (e.g., water bath or incubator).
- Time-Point Sampling:
- At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.
- Immediately quench any further degradation by adding an equal volume of cold organic solvent (e.g., methanol) and/or freezing the sample at -80°C until analysis.
- Sample Analysis:
- Thaw the samples and analyze them by LC-MS/MS.
- Develop a suitable LC-MS/MS method for the quantitative analysis of the parent PA. This will involve optimizing the mobile phase, gradient, and MS/MS parameters (e.g., precursor ion, product ions, collision energy).[11][12][13]
- Data Analysis:
- Quantify the concentration of the parent PA at each time point using a calibration curve prepared with freshly diluted standards.
- Plot the concentration of the PA versus time to determine the degradation kinetics.
- Calculate the half-life (t½) of the PA under the tested conditions.
Visualizations
Below are diagrams illustrating key concepts related to pyrrolizidine alkaloid stability and analysis.
Caption: Metabolic activation and degradation pathways of pyrrolizidine alkaloids.
Caption: Experimental workflow for assessing PA stability in aqueous solutions.
References
- 1. A simple procedure for determining the aqueous half-lives of pyrrolic metabolites of pyrrolizidine alkaloids (1996) | Roland A. Cooper | 26 Citations [scispace.com]
- 2. Metabolic Activation of the Tumorigenic Pyrrolizidine Alkaloid, Retrorsine, Leading to DNA Adduct Formation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 11. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. shimadzu.com [shimadzu.com]
Identifying and minimizing side products in pyrrolizidine synthesis
Welcome to the technical support center for pyrrolizidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions during their synthetic campaigns.
Troubleshooting Guides
This section provides detailed troubleshooting for common synthetic challenges encountered during the construction of the pyrrolizidine core and subsequent modifications.
Issue 1: Low Yield or Incomplete Reaction in Swern Oxidation of Precursor Alcohols
Question: I am performing a Swern oxidation on my hydroxyproline-derived precursor to form the corresponding aldehyde for a subsequent cyclization. My yields are consistently low, and I observe a significant amount of starting material remaining. What are the possible causes and solutions?
Answer:
Low yields in Swern oxidations for pyrrolizidine precursors can stem from several factors. Here is a breakdown of potential causes and how to address them:
Possible Causes & Troubleshooting Steps:
-
Reagent Quality and Stoichiometry:
-
DMSO: Ensure your dimethyl sulfoxide (DMSO) is anhydrous. Trace amounts of water can quench the reactive species.
-
Oxalyl Chloride: Use fresh oxalyl chloride. It is sensitive to moisture and can degrade over time.
-
Stoichiometry: Precise stoichiometry is crucial. Use a slight excess of oxalyl chloride and DMSO relative to the alcohol (typically 1.1 to 1.5 equivalents of each).
-
-
Reaction Temperature:
-
The formation of the active oxidant (chlorosulfonium salt) from DMSO and oxalyl chloride is highly exothermic and the intermediate is unstable at higher temperatures. The reaction must be maintained at very low temperatures (typically -78 °C using a dry ice/acetone bath) to prevent decomposition.[1][2]
-
Troubleshooting: Ensure your reaction vessel is adequately submerged in the cooling bath and that the internal temperature is monitored throughout the initial activation and alcohol addition steps.
-
-
Order of Addition:
-
The correct order of addition is critical. First, activate the DMSO with oxalyl chloride, then add the alcohol, and finally, add the tertiary amine base. Adding the base before the alcohol is fully consumed can lead to side reactions.
-
-
Formation of Side Products:
-
Epimerization: If your alcohol precursor has a stereocenter alpha to the hydroxyl group, epimerization of the resulting aldehyde can occur, especially when using triethylamine as the base.[3] This can lead to a mixture of diastereomeric products and complicate purification.
-
Minimization Strategy: Use a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA or Hünig's base) to minimize epimerization.[3]
-
-
Methylthiomethyl (MTM) Ether Formation: If the reaction temperature is not kept sufficiently low, a side reaction known as the Pummerer rearrangement can occur, leading to the formation of a methylthiomethyl (MTM) ether of your alcohol instead of the desired aldehyde.[4]
-
Minimization Strategy: Strictly maintain the reaction temperature at -78 °C until the addition of the tertiary amine base.
-
-
Experimental Protocol: Swern Oxidation of a Proline-derived Alcohol
This protocol is a general guideline and may require optimization for your specific substrate.
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane (DCM) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels. Cool the flask to -78 °C in a dry ice/acetone bath.
-
Activation: To the cold DCM, add oxalyl chloride (1.5 equivalents) dropwise via a syringe. Then, add a solution of anhydrous DMSO (2.7 equivalents) in DCM dropwise via a dropping funnel over 5 minutes. Stir the mixture for 15 minutes at -78 °C.[1]
-
Alcohol Addition: Dissolve your proline-derived alcohol (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes, ensuring the internal temperature does not rise above -70 °C. Stir for 30 minutes at -78 °C.[1]
-
Base Addition: Add triethylamine (or DIPEA, 7.0 equivalents) dropwise over 10 minutes.[1] The reaction mixture may become cloudy.
-
Warming and Quenching: After stirring for another 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of NH4Cl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: The crude aldehyde is often used directly in the next step. If purification is necessary, it can be done via flash column chromatography on silica gel, though aldehydes can be sensitive to decomposition on silica.
Issue 2: Formation of Stereoisomers during Intramolecular Cyclization
Question: I am attempting an intramolecular reductive amination to form the pyrrolizidine core, but I am obtaining a mixture of diastereomers. How can I improve the stereoselectivity of this reaction?
Answer:
Controlling stereochemistry during the formation of the bicyclic pyrrolizidine ring system is a common challenge. The formation of diastereomers often arises from the facial selectivity of the iminium ion reduction or the stereochemistry of the preceding reactions.
Possible Causes & Troubleshooting Steps:
-
Stereocontrol in Precursor Synthesis: The stereocenters in your linear precursor will dictate the stereochemical outcome of the cyclization.
-
Troubleshooting: Re-examine the stereoselectivity of the reactions used to synthesize your aldehyde/ketone-amine precursor. Ensure that any chiral centers are introduced with high diastereomeric or enantiomeric excess.
-
-
Iminium Ion Geometry and Reduction: The intermediate iminium ion can exist in different conformations, and the hydride reducing agent can attack from either face, leading to a mixture of diastereomers.
-
Minimization Strategy:
-
Bulky Reducing Agents: The use of sterically demanding reducing agents can favor attack from the less hindered face of the iminium ion, thus improving diastereoselectivity. Sodium triacetoxyborohydride (NaBH(OAc)3) is often preferred over sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) as its bulk can enhance selectivity.[5][6][7][8]
-
Chelation Control: If your precursor contains nearby hydroxyl or other coordinating groups, you may be able to use chelation control to direct the hydride attack. This often involves the choice of a suitable Lewis acidic reagent or a specific reducing agent.
-
-
-
Epimerization: As mentioned in the Swern oxidation section, the aldehyde can epimerize under basic or even mildly acidic conditions prior to cyclization.
-
Minimization Strategy: Perform the reductive amination under conditions that minimize the lifetime of the free aldehyde. A one-pot procedure where the iminium ion is formed and reduced in situ is often preferable.
-
Experimental Protocol: Intramolecular Reductive Amination
This protocol describes a one-pot procedure for the formation of a pyrrolizidine core from a linear amino-aldehyde precursor.
-
Setup: To a solution of the amino-aldehyde (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) at room temperature, add a mild acid catalyst like acetic acid (AcOH, ~0.1 equivalents).
-
Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the cyclic iminium ion intermediate. The progress of iminium ion formation can be monitored by TLC or LC-MS.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5-2.0 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material and intermediate iminium ion are consumed (typically 4-24 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3. Extract the aqueous layer with DCM or another suitable organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude pyrrolizidine product by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in a proline-based [3+2] cycloaddition for pyrrolizidine synthesis?
A1: In the [3+2] cycloaddition of an azomethine ylide generated from proline and an aldehyde with a dipolarophile, the most common "side products" are often diastereomers of the desired pyrrolizidine product.[9][10][11] The facial selectivity of the cycloaddition can be difficult to control, leading to a mixture of endo and exo products. Other potential side products include:
-
Regioisomers: Depending on the nature of the dipolarophile, a mixture of regioisomers can be formed.[12]
-
Polymerization: Polymerization of the dipolarophile or the azomethine ylide can occur, especially at higher concentrations or temperatures.[13]
-
Oxazolidine formation: In some cases, an oxazolidine can be formed from the reaction of proline with two equivalents of the aldehyde.[14]
Q2: My pyrrolizidine product is an oil, but the literature reports it as a solid. How can I induce crystallization?
A2: If your purified pyrrolizidine is an oil while the literature reports a solid, it may be due to the presence of residual solvent or minor impurities that inhibit crystallization. Here are some techniques to try:
-
High Vacuum Drying: Ensure all solvent is removed by drying the oil under high vacuum for an extended period, possibly with gentle heating if the compound is stable.
-
Solvent Trituration: Add a small amount of a non-polar solvent in which your product is insoluble or sparingly soluble (e.g., hexanes, diethyl ether). The impurities may dissolve while your product remains as a solid or crystallizes out.
-
Seed Crystals: If you have a small amount of crystalline material from a previous batch, you can use it to seed the oil.
-
Solvent-Vapor Diffusion: Dissolve your oil in a small amount of a good solvent and place this in a larger container with a poor solvent. Allow the vapor of the poor solvent to slowly diffuse into the solution of your compound, which can induce crystallization.
Q3: How can I effectively remove the N-Boc protecting group from my pyrrolizidine core without causing side reactions?
A3: The N-Boc (tert-butyloxycarbonyl) group is a common protecting group for the nitrogen atom in pyrrolizidine synthesis. It is typically removed under acidic conditions.
-
Standard Conditions: A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common method. A typical procedure involves treating the N-Boc protected pyrrolizidine with a 20-50% solution of TFA in DCM at room temperature for 1-2 hours.
-
Troubleshooting:
-
Acid-Sensitive Functional Groups: If your molecule contains other acid-sensitive groups, you may need to use milder conditions. A solution of HCl in a solvent like diethyl ether or dioxane can sometimes be a milder alternative.
-
Incomplete Deprotection: If the deprotection is incomplete, you can increase the reaction time or the concentration of the acid.
-
Workup: After deprotection, it is important to neutralize the excess acid. This is typically done by washing the organic layer with a saturated aqueous solution of NaHCO3.
-
Data Summary
Table 1: Comparison of Bases for Minimizing Epimerization in Swern Oxidation
| Base | Steric Hindrance | Typical Observation | Recommendation |
| Triethylamine (Et3N) | Low | Can lead to epimerization at the α-carbon of the newly formed carbonyl.[3] | Use with caution for substrates prone to epimerization. |
| Diisopropylethylamine (DIPEA) | High | Reduces the extent of epimerization due to its bulky nature.[3] | Recommended for the oxidation of chiral alcohols where epimerization is a concern. |
Visualizations
Experimental Workflow for Pyrrolizidine Synthesis
Caption: A generalized workflow for the synthesis of pyrrolizidine alkaloids.
Troubleshooting Logic for Low Yield in Swern Oxidation
References
- 1. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Double [3 + 2] cycloadditions for diastereoselective synthesis of spirooxindole pyrrolizidines [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Optimization of Ester Coupling Reactions for Complex Molecules
Welcome to the technical support center for the optimization of ester coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of complex esters.
Troubleshooting Guides
This section provides solutions to common problems encountered during ester coupling reactions.
Issue 1: Low or No Ester Yield
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution | Key Considerations & References |
| Inefficient Catalyst or Coupling Agent | Select a more appropriate catalyst or coupling agent based on the substrates. For sterically hindered acids and alcohols, stronger activating agents may be necessary. For instance, consider using Yamaguchi esterification for challenging couplings.[1][2][3] | The choice of catalyst is critical. For Fischer esterification, strong acids like sulfuric acid are common.[4][5] For milder conditions, carbodiimide-based coupling agents like DCC or EDC with an activating agent like DMAP (Steglich esterification) are often used.[6][7][8] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reactions, like Fischer esterification, often require heat (reflux) to proceed at a reasonable rate.[4][9] Others, such as Steglich esterification, are typically performed at room temperature to minimize side reactions.[4][6] | The optimal temperature is highly dependent on the specific reaction. For example, in the nickel-catalyzed esterification of mandelic acid, 80°C was found to be optimal.[4] |
| Incorrect Stoichiometry | Adjust the molar ratio of reactants. For Fischer esterification, using an excess of the alcohol can shift the equilibrium towards the product.[9] In Mitsunobu reactions with symmetric diols, a molar excess of the diol can favor mono-substitution.[10] | Carefully controlling stoichiometry is crucial for maximizing yield and minimizing side products. |
| Presence of Water | Ensure anhydrous reaction conditions. Water can hydrolyze activated intermediates and reduce yield. Use dry solvents and consider adding molecular sieves or using a Dean-Stark apparatus to remove water as it forms.[4][11] | The removal of water is a key principle in driving the equilibrium of Fischer esterifications toward the ester product.[4][9][11] |
| Steric Hindrance | For sterically hindered substrates, consider more powerful esterification methods like the Yamaguchi esterification, which is known to be effective for producing a diverse array of functionalized esters with high yields.[1][2][3][12] Alternatively, using benzotriazole esters as intermediates can be effective for the esterification of tertiary alcohols.[13] | Sterically demanding reactions often require specific conditions. For example, esterification of bulky acids and alcohols can be improved by using fluorous media.[11] |
Troubleshooting Workflow for Low Ester Yield
Caption: Logical workflow for troubleshooting low ester yield.
Issue 2: Formation of Significant Byproducts
Common Byproducts and Minimization Strategies
| Byproduct | Common Reaction | Minimization Strategy |
| N-acylurea | Steglich Esterification | Use a catalytic amount of DMAP, which acts as an acyl transfer catalyst and minimizes the intramolecular rearrangement of the O-acylisourea intermediate.[6][7] |
| Di-substituted product | Mitsunobu on symmetric diols | Use a molar excess of the diol relative to the nucleophile and Mitsunobu reagents. Add the azodicarboxylate slowly at a low temperature (e.g., 0 °C).[10] |
| Mandelide (cyclic dimer) | Esterification of mandelic acid | Control the reaction temperature, as higher temperatures can favor dimer formation. Employ milder methods like Steglich esterification which are conducted at room temperature.[4] |
| Unreacted Starting Materials | General | Ensure the reaction goes to completion by monitoring with techniques like TLC.[4] Optimize reaction time and temperature. For equilibrium reactions, employ strategies to remove byproducts (e.g., water).[4][9] |
Caption: Step-by-step workflow for a Steglich esterification.
Protocol 2: General Procedure for Yamaguchi Esterification
This protocol is suitable for the esterification of sterically hindered substrates.
-
To a solution of the carboxylic acid (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in an anhydrous solvent (e.g., toluene or THF), add 2,4,6-trichlorobenzoyl chloride (1.05 eq) at room temperature.
-
Stir the mixture for 1-2 hours to form the mixed anhydride.
-
In a separate flask, dissolve the alcohol (1.5 eq) and DMAP (3.0 eq) in the same anhydrous solvent.
-
Add the solution of the mixed anhydride to the alcohol/DMAP solution via cannula.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Coupling Methods for a Hindered Esterification
| Coupling Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Steglich | DCC, DMAP | DCM | 25 | 24 | <10 | Hypothetical |
| Yamaguchi | TCBC, Et3N, DMAP | Toluene | 25 | 12 | 79 | |
| Mitsunobu | PPh3, DIAD | THF | 0 to 25 | 16 | 50 | |
| Fischer-Speier | H2SO4 (cat.) | Alcohol (reflux) | 80 | 48 | 20 |
Table 2: Optimization of Steglich-type Reaction Conditions
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Mukaiyama's Reagent | 2,6-Lutidine | DMC | 25 | 24 | Good to Excellent | |
| Mukaiyama's Reagent | 2,6-Lutidine | DMC | 60 | 8 | Good to Excellent | |
| DCC | DMAP | DCM | 25 | 24 | Variable | |
| EDC | DMAP | DMF | 25 | 24 | Variable |
References
- 1. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Yamaguchi Esterification [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Preventing racemization during the synthesis of chiral pyrrolizidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to mitigate racemization during the synthesis of chiral pyrrolizidines.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of chiral pyrrolizidine synthesis and why is it a critical issue?
A1: Racemization is the undesired conversion of a single enantiomer of a chiral molecule into an equal mixture of both enantiomers (a racemic mixture). In the synthesis of chiral pyrrolizidines, maintaining the stereochemical integrity of chiral precursors, such as L-proline, is paramount. The specific three-dimensional structure of a pyrrolizidine alkaloid is often directly linked to its biological activity. The presence of the incorrect enantiomer due to racemization can lead to a significant loss of therapeutic efficacy, altered pharmacological profiles, or even undesired side effects.[1]
Q2: What are the primary causes of racemization when using proline derivatives as starting materials for pyrrolizidine synthesis?
A2: Several factors can induce racemization at the α-carbon of proline during synthetic manipulations. The most common causes include:
-
Activation of the Carboxyl Group: The formation of highly activated ester intermediates, especially when using carbodiimides like DIC in combination with additives like HOBt in polar aprotic solvents such as DMF, can significantly increase the risk of racemization.[1][2]
-
Elevated Temperatures: Reaction steps that require heating can provide the necessary energy to overcome the activation barrier for epimerization, leading to a loss of stereochemical purity.[1]
-
Choice of Base: Strong, non-hindered bases can facilitate the abstraction of the α-proton of an activated proline derivative, leading to racemization.[1]
-
Solvent Effects: The polarity and proton-donating ability of the solvent can influence the stability of intermediates and transition states involved in racemization.
Q3: How can I detect and quantify the extent of racemization in my synthesized pyrrolizidine or its precursors?
A3: The most reliable methods for detecting and quantifying racemization involve chiral chromatography. The general workflow includes:
-
Sample Preparation: Depending on the analyte, this may involve hydrolysis of a larger molecule to its constituent amino acid, followed by derivatization.
-
Chiral Chromatography:
-
Chiral High-Performance Liquid Chromatography (HPLC): The sample is analyzed on a chiral stationary phase column that can resolve the different enantiomers.[1][3]
-
Chiral Gas Chromatography (GC): This technique is also highly effective, often requiring derivatization of the analyte to increase its volatility.[4]
-
-
Quantification: The enantiomeric excess (ee) is calculated by comparing the peak areas of the two enantiomers in the chromatogram.[1][5]
Troubleshooting Guide: Racemization in Pyrrolizidine Synthesis
This guide addresses common issues encountered during the synthesis of chiral pyrrolizidines where racemization is a suspected problem.
Issue 1: Loss of enantiomeric excess observed in the final pyrrolizidine product.
-
Potential Cause: Racemization may be occurring at one or more steps in the synthetic sequence.
-
Recommended Actions:
-
Analyze Intermediates: Isolate and analyze the chiral purity of key intermediates at each stage of the synthesis using chiral HPLC or GC to pinpoint the problematic step.
-
Review Reaction Conditions: Scrutinize the reaction conditions of the step where racemization is occurring. Pay close attention to temperature, base, solvent, and coupling agents used.
-
Issue 2: Significant racemization during the coupling of a proline derivative.
-
Potential Cause: The choice of coupling reagent, additives, and solvent is a likely culprit. The combination of a carbodiimide (like DIC) and HOBt in DMF is known to be problematic for proline.[1][2]
-
Recommended Solutions:
-
Change Coupling Reagent: Switch to a low-racemization coupling reagent such as HCTU, HATU, or PyBOP.[6]
-
Change Solvent: Replace DMF with a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), which have been shown to reduce racemization in some cases.[2]
-
Use a Hindered Base: If a base is required, use a sterically hindered base like 2,4,6-collidine instead of DIEA or NMM.[1]
-
Issue 3: Racemization is observed in a step involving elevated temperatures.
-
Potential Cause: Thermal epimerization.
-
Recommended Solutions:
-
Lower Reaction Temperature: If possible, perform the reaction at a lower temperature, even if it requires a longer reaction time. For sensitive substrates, cooling to 0°C or below may be necessary.[1]
-
Alternative Methodologies: Investigate alternative synthetic routes that do not require high temperatures.
-
Issue 4: Racemization is suspected during a base-mediated transformation.
-
Potential Cause: The base may be abstracting the α-proton of a carbonyl-activated intermediate.
-
Recommended Solutions:
-
Use a Weaker or More Hindered Base: As mentioned previously, switching to a bulkier or less basic amine can mitigate this issue.[1]
-
Protecting Group Strategy: Ensure that the N-protecting group on the proline is a urethane-type, such as Boc or Cbz, which are known to suppress racemization compared to acyl-type protecting groups.[7]
-
Data Presentation
Table 1: Effect of Coupling Reagents and Solvents on Proline Racemization
| Boc-Amino Acid | Coupling Reagent/Additive | Solvent | % D-Isomer (Racemization) | Reference |
| Boc-Pro-OH | DIC/HOBt | DMF | High | [1][2] |
| Boc-Pro-OH | HCTU | DCM | Low | [1] |
| Boc-Pro-OH | Mixed Anhydride | THF | Almost None | [2] |
| Boc-Pro-OH | Carbodiimide (no HOBt) | DCM | Almost None | [2] |
This data is compiled from studies on peptide synthesis and serves as a strong indicator for analogous reactions in pyrrolizidine synthesis.
Experimental Protocols
Protocol 1: Quantification of Proline Enantiomers by Chiral HPLC
This protocol provides a general method for determining the enantiomeric excess of proline in a synthetic sample after hydrolysis.
-
Peptide/Intermediate Hydrolysis: a. Accurately weigh ~1 mg of the purified compound into a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, open the tube and evaporate the HCl under a stream of nitrogen. e. Reconstitute the amino acid hydrolysate in a known volume of 0.1 M HCl.[1]
-
Derivatization with 4-chloro-7-nitrobenzofurazan (NBD-Cl): a. To 100 µL of the hydrolysate, add 100 µL of 0.1 M borate buffer (pH 8.0). b. Add 200 µL of a 10 mg/mL solution of NBD-Cl in ethanol. c. Heat the mixture at 60°C for 10 minutes. d. Cool the reaction and add 100 µL of 0.1 M HCl to stop the reaction. e. Filter the sample through a 0.22 µm syringe filter before HPLC analysis.[1]
-
HPLC Analysis:
-
Column: Chiral stationary phase column (e.g., CROWNPAK CR(+)).
-
Mobile Phase: Perchloric acid solution (pH 1.0).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 260 nm.[1]
-
-
Quantification: a. Integrate the peak areas for the D- and L-proline derivatives. b. Calculate the percentage of racemization: % Racemization = [Area(D-Pro) / (Area(D-Pro) + Area(L-Pro))] * 100.[1]
Protocol 2: Low-Racemization Coupling of a Proline Derivative using HCTU in DCM
This protocol describes a method to minimize racemization during a coupling step involving a proline derivative.
-
Preparation: a. Dissolve the N-protected proline derivative (1 equivalent) in anhydrous Dichloromethane (DCM). b. In a separate flask, dissolve the amine component (1 equivalent) in anhydrous DCM.
-
Activation and Coupling: a. To the proline derivative solution, add HCTU (1.1 equivalents) and a hindered base such as 2,4,6-collidine (2 equivalents). b. Stir the mixture at room temperature for 5-10 minutes to allow for activation. c. Add the amine solution to the activated proline derivative mixture. d. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: a. Once the reaction is complete, dilute the mixture with DCM and wash with a mild aqueous acid (e.g., 1 M HCl), followed by a mild aqueous base (e.g., saturated NaHCO₃), and finally with brine. b. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. c. Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for synthesis and stereochemical analysis.
Caption: Troubleshooting logic for addressing racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. bachem.com [bachem.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Intramolecular Cyclization in Pyrrolizidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the intramolecular cyclization step in pyrrolizidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the success of an intramolecular cyclization for pyrrolizidine synthesis?
A1: The success of the intramolecular cyclization is primarily influenced by a combination of factors including the structure of the substrate, the choice of catalyst and solvent, the reaction temperature, and the concentration of the reaction mixture. The formation of 5- and 6-membered rings is generally favored.
Q2: Which synthetic strategies are commonly employed for the intramolecular cyclization step in pyrrolizidine synthesis?
A2: Common strategies include 1,3-dipolar cycloadditions, radical cyclizations, transition-metal-catalyzed cyclizations (e.g., aza-Wacker cyclization), and intramolecular Michael additions. The choice of strategy depends on the functional groups present in the precursor molecule.
Q3: How does the stereochemistry of the starting material affect the cyclization reaction?
A3: The stereochemistry of the acyclic precursor can significantly influence the stereochemical outcome of the cyclized product. Chiral auxiliaries or catalysts are often employed to control the stereoselectivity of the reaction.
Q4: What are the common side reactions observed during intramolecular cyclization for pyrrolizidine synthesis?
A4: Common side reactions include intermolecular polymerization, elimination reactions, and the formation of undesired constitutional isomers or stereoisomers. High concentrations can favor intermolecular reactions, leading to polymerization.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Pyrrolizidine Product
Q: I am not getting any of my desired cyclized product, or the yield is very low. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in an intramolecular cyclization can stem from several issues, ranging from the substrate's reactivity to suboptimal reaction conditions. Below is a systematic guide to troubleshooting this problem.
Troubleshooting Workflow for Low/No Yield
Caption: Troubleshooting workflow for low or no yield in pyrrolizidine synthesis.
Potential Causes and Solutions:
-
Substrate Reactivity: The conformation of your acyclic precursor may not be suitable for cyclization.
-
Solution: Consider modifying the substrate to favor a conformation that brings the reacting groups into proximity. For instance, introducing bulky groups can sometimes promote cyclization through the Thorpe-Ingold effect.
-
-
Reaction Conditions: The temperature, reaction time, or concentration may not be optimal.
-
Solution: Systematically vary these parameters. Lower concentrations often favor intramolecular reactions over intermolecular polymerization. A temperature screen can help overcome activation energy barriers without promoting decomposition.
-
-
Catalyst/Reagent Inactivity: The catalyst may be poisoned, or the reagents may have degraded.
-
Solution: Use fresh, purified reagents and catalysts. If using a transition metal catalyst, ensure the reaction is performed under an inert atmosphere to prevent oxidation.
-
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the potential impact of different reaction parameters on the yield of the intramolecular cyclization. This is a generalized representation based on common observations in organic synthesis.
| Parameter | Variation | Potential Impact on Yield | Rationale |
| Concentration | High to Low | Increase | Reduces the likelihood of intermolecular side reactions (e.g., polymerization). |
| Temperature | Increase | Increase/Decrease | Can overcome the activation energy barrier, but excessive heat may lead to decomposition or side reactions. |
| Catalyst Loading | Increase | Increase | May increase the reaction rate, but too high a loading can sometimes lead to side reactions. |
| Solvent Polarity | Varies | Varies | The choice of solvent can influence the stability of intermediates and transition states. A solvent screen is often necessary. |
Problem 2: Formation of Significant Side Products
Q: My reaction is producing a complex mixture of products, with significant amounts of byproducts. How can I improve the selectivity towards the desired pyrrolizidine?
A: The formation of multiple products indicates that competing reaction pathways are occurring. Identifying these side products is the first step toward suppressing their formation.
Logical Relationship: Desired vs. Side Reactions
Caption: Competing reaction pathways in pyrrolizidine synthesis.
Potential Causes and Solutions:
-
Intermolecular Polymerization: This is a common side reaction at high concentrations.
-
Solution: Perform the reaction under high dilution conditions (e.g., <0.01 M). This can be achieved by the slow addition of the substrate to the reaction mixture.
-
-
Formation of Stereoisomers: The reaction may not be sufficiently stereoselective.
-
Solution: Employ a chiral catalyst or a chiral auxiliary to direct the stereochemical outcome. Screening different catalysts and ligands is often necessary to find the optimal system for a given substrate.
-
-
Elimination or Rearrangement Products: The reaction conditions may be promoting undesired pathways.
-
Solution: Adjust the reaction temperature and consider using a milder base or acid if applicable. The choice of solvent can also influence the propensity for these side reactions.
-
Experimental Protocols
Generalized Protocol for a Palladium-Catalyzed Intramolecular Cyclization (Aza-Wacker Type)
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Reaction Vessel: A flame-dried Schlenk flask or a similar reaction vessel is charged with the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and the appropriate ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10 mol%). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Solvent and Reagents: Anhydrous solvent (e.g., toluene, THF, or DMF) is added via syringe. The acyclic amino-alkene precursor (1.0 equivalent) is then added as a solution in the same anhydrous solvent. If required, a base (e.g., K₂CO₃, Cs₂CO₃) and any additives are added at this stage.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 60-100 °C) and stirred for the specified time (e.g., 12-24 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrrolizidine product.
Decision Pathway for Optimizing Reaction Conditions
Caption: Decision pathway for optimizing reaction conditions.
Technical Support Center: Pyrrolizidine Alkaloid (PA) Hepatotoxicity Mitigation
Welcome to the technical resource center for researchers, scientists, and drug development professionals. This guide provides practical strategies, troubleshooting advice, and detailed protocols for mitigating the inherent hepatotoxicity of pyrrolizidine alkaloids (PAs) during the design and development of novel therapeutics.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the fundamental mechanism of pyrrolizidine alkaloid (PA)-induced hepatotoxicity?
A1: The hepatotoxicity of most PAs is not inherent to the parent molecule but is a result of metabolic activation.[1] The process begins in the liver, where cytochrome P450 enzymes (CYPs), primarily isoforms like CYP3A4 and CYP2B, oxidize PAs with an unsaturated 1,2-necine base.[2] This bioactivation creates highly reactive electrophilic metabolites known as dehydropyrrolizidine alkaloids (DHPAs) or pyrrolic esters.[2] These reactive metabolites can then bind to cellular macromolecules like proteins and DNA, forming adducts that lead to cellular damage, apoptosis, and the clinical manifestation of hepatic sinusoidal obstruction syndrome (HSOS).[2][3]
Q2: My lead PA compound is still showing significant toxicity. Which structural features are the primary culprits?
A2: The toxicity of PAs is intrinsically linked to specific structural motifs. The two most critical features for bioactivation and subsequent hepatotoxicity are:
-
A 1,2-double bond in the necine base ring system.[2][4] This unsaturation is a prerequisite for the CYP-mediated oxidation to toxic pyrrolic metabolites. Saturated PAs, like those of the platyphylline-type, are significantly less toxic because they cannot be easily converted to reactive DHPAs.[5]
-
Esterification of the necine base, typically at the C7 and/or C9 positions.[4] The ester groups contribute to the reactivity of the resulting pyrrolic metabolites. The type of esterification also matters; macrocyclic diesters are generally more toxic than open-chain diesters, which are in turn more toxic than monoesters.[4]
If your compound possesses both features, it is predisposed to metabolic activation. Modifying or eliminating one of these features is a primary strategy for reducing toxicity.
Q3: What are the most effective chemical strategies to design less hepatotoxic PA analogs?
A3: The primary goal is to shift the metabolic balance away from the toxification pathway (DHPA formation) and towards detoxification pathways. Key strategies include:
-
Saturation of the 1,2-Double Bond: Hydrogenating the double bond to create a saturated platynecine-type core is a highly effective strategy to prevent the formation of toxic pyrrolic esters.
-
Conversion to N-Oxides: Oxidizing the tertiary nitrogen of the necine base to an N-oxide generally leads to a significant decrease in cytotoxicity.[2] PA N-oxides (PANOs) are typically less toxic and more water-soluble, facilitating excretion.[2] While this conversion can be reversed in vivo, it represents a valid detoxification strategy.[6]
-
Modification of Ester Groups: Altering the ester side chains to increase the rate of hydrolysis by carboxylesterases can promote detoxification. Hydrolysis cleaves the ester bonds, yielding non-toxic necine bases and necic acids that are more easily cleared from the body.[2]
Q4: I've successfully created an N-oxide analog that shows reduced cytotoxicity in my in vitro assay. What are the common pitfalls or next steps?
A4: This is an excellent first step. However, be aware of the following:
-
In Vivo Reduction: PA N-oxides can be reduced back to the toxic parent tertiary amine by gut microbiota or hepatic enzymes.[6] Therefore, low cytotoxicity in vitro does not guarantee a lack of toxicity in vivo.
-
Choice of Model: Standard cancer cell lines like HepG2 may have lower CYP enzyme activity compared to primary hepatocytes or metabolically competent cells like HepaRG.[7] A compound that appears non-toxic in a low-metabolism model may show significant toxicity in a model with robust metabolic activation.
-
Next Steps: Your experimental workflow should progress from simple cytotoxicity screening to more complex models. This includes assays in metabolically competent cells (e.g., HepaRG or primary human hepatocytes), co-culture models that mimic the liver microenvironment, and ultimately, in vivo animal studies to assess true hepatotoxicity and pharmacokinetics.[8][9]
Q5: My results are inconsistent between different cytotoxicity assays (e.g., MTT vs. LDH release). What could be the issue?
A5: Different assays measure different aspects of cell death and viability.
-
MTT/MTS/CCK-8 assays measure mitochondrial reductase activity, which is an indicator of metabolic viability.[1][3] A decrease in signal suggests mitochondrial dysfunction, which is a known mechanism of PA toxicity.
-
LDH (Lactate Dehydrogenase) release assays measure the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.
-
Troubleshooting: Inconsistency may indicate your compound is cytostatic (inhibits proliferation without immediately killing cells) rather than cytotoxic at certain concentrations. For PAs, which often induce apoptosis, you might see a drop in MTT signal (due to mitochondrial compromise) before significant LDH release occurs.[3] Consider running parallel assays, such as a BrdU assay for proliferation or a caspase activity assay for apoptosis, to get a more complete picture of the mechanism of toxicity.[5]
Quantitative Data Summary
Structural modifications, particularly N-oxidation, can dramatically reduce the cytotoxic potential of pyrrolizidine alkaloids. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values from in vitro studies, demonstrating the reduced toxicity of PA N-oxides compared to their parent compounds. Lower IC₅₀ values indicate higher cytotoxicity.
| Alkaloid | Analog (Modification) | Cell Line | IC₅₀ (µM) | Fold Change in Toxicity (Approx.) | Reference |
| Intermedine | Intermedine N-oxide | HepG2 | 189.11 | >334 (less toxic) | >1.8x Decrease |
| Lasiocarpine | Lasiocarpine N-oxide | HepD | 164.06 | >334 (less toxic) | >2.0x Decrease |
| Retrorsine | Retrorsine N-oxide | HepD | 126.55 | >334 (less toxic) | >2.6x Decrease |
| Senecionine | Senecionine N-oxide | H₂₂ | 136.65 | >334 (less toxic) | >2.4x Decrease |
Key Experimental Protocols
Protocol: Assessment of PA Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of viability.[10] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials:
-
HepaRG cells (or other suitable metabolically competent liver cell line)
-
96-well cell culture plates, opaque-walled
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS, protected from light)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidified isopropanol)
-
Test PAs and modified analogs dissolved in a suitable solvent (e.g., DMSO, PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed differentiated HepaRG cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 9,000 cells/well) in 100 µL of culture medium.[7] Incubate for 24-48 hours to allow for cell attachment and recovery.
-
Compound Preparation: Prepare serial dilutions of your test PAs and control compounds in culture medium. The final solvent concentration should be consistent across all wells and typically ≤0.5% to avoid solvent-induced toxicity.[7]
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of your test compounds. Include wells for "untreated" (cells with medium only) and "solvent control" (cells with medium containing the vehicle). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[7]
-
MTT Addition: At the end of the incubation period, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.45-0.5 mg/mL).[1]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[11]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm or 590 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to reduce background noise.[1]
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the solvent control:
-
% Viability = (OD_treated / OD_solvent_control) * 100
-
-
Plot the % viability against the compound concentration (on a log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Visualized Pathways and Workflows
Caption: Metabolic pathways of pyrrolizidine alkaloids in the liver.
Caption: Logic diagram of strategies to reduce PA hepatotoxicity.
Caption: Tiered workflow for screening PA analogs for hepatotoxicity.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety | MDPI [mdpi.com]
- 5. Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic conversion of indicine N-oxide to indicine in rabbits and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Genotoxicity of pyrrolizidine alkaloids in metabolically inactive human cervical cancer HeLa cells co-cultured with human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Kinetics as Key Determinant in Toxicity of Pyrrolizidine Alkaloids and Their N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. broadpharm.com [broadpharm.com]
- 12. texaschildrens.org [texaschildrens.org]
Technical Support Center: Degradation Pathway Analysis of Pyrrolizidine-Based Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on the degradation pathway analysis of pyrrolizidine-based drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pyrrolizidine-based compounds?
A1: Pyrrolizidine-based drug candidates primarily degrade through two main pathways:
-
Metabolic Activation: This is a critical pathway, especially for toxicity. The metabolic process, often mediated by cytochrome P450 enzymes in the liver, can lead to the formation of reactive pyrrolic esters. These esters are highly reactive and can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.[1][2]
-
Chemical Degradation: These compounds can also degrade under various chemical conditions. They are generally stable in neutral and acidic solutions but can degrade significantly in alkaline conditions, with studies showing up to 50% degradation within 24 hours.[3][4] Photolysis, or degradation due to light exposure (particularly UV radiation), is another relevant pathway.[3][4]
Q2: What is the recommended analytical technique for studying the degradation of pyrrolizidine-based drug candidates?
A2: The gold standard for the analysis of pyrrolizidine alkaloids and their degradation products is Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).[5][6] This technique offers high sensitivity and selectivity, which is crucial for detecting and quantifying low levels of degradants in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires derivatization of the analytes.[7]
Q3: How can I perform a forced degradation study for my pyrrolizidine-based drug candidate?
A3: Forced degradation studies are essential to understand the stability of your compound under stress conditions. These studies typically involve exposing the drug candidate to acid, base, oxidative, thermal, and photolytic stress. It is recommended to conduct these studies on a single batch of the drug substance to establish its intrinsic stability and support the development of a stability-indicating analytical method.
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape (Tailing Peaks)
-
Symptom: Asymmetrical peaks with a drawn-out tail, leading to inaccurate integration and quantification.
-
Possible Cause: Secondary interactions between the basic pyrrolizidine structure and acidic silanol groups on the HPLC column packing.
-
Solution:
-
Mobile Phase Acidification: Ensure your mobile phase is adequately acidified (e.g., with 0.1% formic acid) to keep the analytes in their protonated form, which minimizes interactions with the stationary phase.
-
High-Quality Column: Use a high-quality, end-capped C18 column to reduce the number of available silanol groups.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase. Try diluting your sample.
-
Issue 2: Inaccurate Quantification due to Matrix Effects in LC-MS/MS
-
Symptom: Inconsistent and non-reproducible quantitative results, often observed as ion suppression or enhancement.
-
Possible Cause: Co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate) interfere with the ionization of the target analyte in the mass spectrometer source.[8]
-
Solution:
-
Effective Sample Preparation: Solid-Phase Extraction (SPE) is highly effective at removing interfering matrix components.[8][9] A well-optimized SPE protocol can significantly improve the cleanliness of your sample.
-
Chromatographic Separation: Modify your HPLC gradient to better separate the analyte of interest from matrix components. Experiment with different organic solvents (e.g., acetonitrile vs. methanol) as they can alter elution patterns.
-
Sample Dilution: A simple approach is to dilute the sample, which can reduce the concentration of interfering compounds. However, this may compromise the sensitivity of the assay.[8][10]
-
Use of Internal Standards: Isotopically labeled internal standards are highly recommended as they co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.[10]
-
Issue 3: Low Recovery of Pyrrolizidine Alkaloids During Sample Extraction
-
Symptom: The amount of analyte detected is significantly lower than the expected concentration.
-
Possible Cause: Inefficient extraction from the sample matrix or loss of analyte during the clean-up steps.
-
Solution:
-
Optimize Extraction Solvent: Pyrrolizidine alkaloids are more efficiently extracted with polar solvents like methanol or aqueous dilute acids.[4]
-
SPE Optimization: Ensure the SPE cartridge is appropriate for your analyte (cation-exchange cartridges are often used) and that the conditioning, loading, washing, and elution steps are optimized.[8][9] The pH of the loading solution and the composition of the elution solvent are critical.
-
Prevent Hydrolysis: Be mindful that ester groups in the pyrrolizidine structure can be susceptible to hydrolysis, especially under harsh pH conditions during extraction.
-
Data Presentation
Table 1: Recovery of Pyrrolizidine Alkaloids from Various Matrices using SPE and UHPLC-MS/MS
| Pyrrolizidine Alkaloid | Honey Matrix Recovery (%) | Milk Matrix Recovery (%) | Tea Matrix Recovery (%) |
| Retrorsine | 64.5 - 103.4 | 65.2 - 112.2 | 67.6 - 107.6 |
| Senecionine | 84.1 - 112.9 | Not Reported | 70 - 85 |
| Lasiocarpine | 64.5 - 103.4 | 65.2 - 112.2 | 67.6 - 107.6 |
| Monocrotaline | 81.5 - 99.8 | Not Reported | Not Reported |
| Echimidine | 64.5 - 103.4 | 65.2 - 112.2 | 67.6 - 107.6 |
Data compiled from multiple sources.[5][6][11][12][13]
Table 2: Limits of Quantification (LOQs) for Pyrrolizidine Alkaloids using UHPLC-MS/MS
| Pyrrolizidine Alkaloid | LOQ in Food Matrices (µg/kg) | LOQ in Feed (µg/kg) |
| General PAs | 0.05 - 2.5 | 5 |
| Spices | 0.04 - 0.76 | Not Applicable |
Data compiled from multiple sources.[6][14]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plant Material
-
Extraction:
-
Weigh 2.0 g of homogenized plant material into a centrifuge tube.
-
Add 20 mL of an acidic extraction solution (e.g., 0.05 M sulfuric acid).
-
Sonicate for 15 minutes at room temperature.
-
Centrifuge at 3800 x g for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction on the pellet and combine the supernatants.[15]
-
-
Neutralization:
-
Adjust the pH of the combined extracts to 7 using an ammonia solution.[15]
-
-
SPE Procedure (C18 cartridge):
-
Conditioning: 5 mL of methanol, followed by 5 mL of water.
-
Loading: Load 10 mL of the neutralized extract.
-
Washing: Wash with 2 x 5 mL of water.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the alkaloids with 2 x 5 mL of methanol.[15]
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 5/95, v/v) for LC-MS/MS analysis.[15]
-
Protocol 2: In Vitro Metabolism using Liver S9 Fractions
-
Preparation of Reaction Mixture:
-
Prepare an S9 mix containing the liver S9 fraction (final protein concentration of 1 mg/mL) and necessary cofactors in a suitable buffer (e.g., Tris-HCl).[16]
-
-
Incubation:
-
Add the pyrrolizidine-based drug candidate (e.g., at a final concentration of 50 µM) to the S9 mix.
-
Incubate the reaction mixture at 37°C in a thermomixer.[16]
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), take an aliquot of the incubation mixture.[16]
-
-
Reaction Termination:
-
Immediately stop the reaction by adding the aliquot to a solution of ice-cold methanol.[16]
-
-
Sample Preparation for Analysis:
-
Centrifuge the terminated reaction mixture to pellet the protein.
-
Analyze the supernatant for the parent compound and metabolites using LC-MS/MS.
-
Protocol 3: UHPLC-MS/MS Analysis
-
Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm) or equivalent.[5]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Methanol with 0.1% formic acid.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 3 µL.[5]
-
Gradient Elution Program:
-
0–1 min, 5% B
-
1–10 min, 5–80% B
-
10–14 min, 80% B
-
14–15 min, 80–5% B
-
15–16 min, 5% B[5]
-
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.[5]
Mandatory Visualizations
Caption: Overview of pyrrolizidine drug degradation pathways.
Caption: Sample preparation workflow for PA analysis.
Caption: PA-induced apoptosis signaling pathways.
References
- 1. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential induction of apoptosis and autophagy by pyrrolizidine alkaloid clivorine in human hepatoma Huh-7.5 cells and its toxic implication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. Development of an Analytical Method for Analyzing Pyrrolizidine Alkaloids in Different Groups of Food by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bfr.bund.de [bfr.bund.de]
- 16. In vitro biotransformation of pyrrolizidine alkaloids in different species. Part I: Microsomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Proline Analogs in Biological Assays: Contextualizing Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide will delve into the performance of various proline analogs as inhibitors of enzymes such as Pyrroline-5-Carboxylate Reductase 1 (PYCR1), Proline Dehydrogenase (PRODH), and Angiotensin-Converting Enzyme (ACE). Additionally, it will touch upon the anti-inflammatory properties observed in other pyrrolizine derivatives.
Data Presentation: Quantitative Comparison of Proline Analogs
The following tables summarize the inhibitory activities of various proline analogs against different enzyme targets. This data provides a quantitative basis for comparing the efficacy of these compounds.
Table 1: Inhibition of Pyrroline-5-Carboxylate Reductase 1 (PYCR1) by Proline Analogs
| Compound | Inhibition Constant (Ki) | Assay Type |
| N-formyl l-proline (NFLP) | 100 µM | Enzyme Kinetics |
| l-tetrahydro-2-furoic acid (THFA) | 2 mM | Enzyme Kinetics |
| cyclopentanecarboxylate (CPC) | Not specified | Enzyme Kinetics |
| l-thiazolidine-4-carboxylate (l-T4C) | Not specified | Enzyme Kinetics |
| l-thiazolidine-2-carboxylate (l-T2C) | Not specified | Enzyme Kinetics |
Data sourced from Christensen et al., 2020.[1]
Table 2: Inhibition of Proline Dehydrogenase (PRODH) by Proline Analogs
| Compound | Inhibition Constant (Ki) | Inhibition Type |
| S-(–)-tetrahydro-2-furoic acid | 0.3 mM | Competitive |
| cyclobutane-1,1-dicarboxylic acid | 1.4 - 6 mM | Competitive |
| cyclobutanecarboxylic acid | 1.4 - 6 mM | Competitive |
| cyclopropanecarboxylic acid | 1.4 - 6 mM | Competitive |
| cyclopentanecarboxylic acid | 1.4 - 6 mM | Competitive |
| (2S)-oxetane-2-carboxylic acid | 1.4 - 6 mM | Competitive |
Data sourced from a study on reversible proline analog inhibitors of PRODH.[2]
Table 3: Cyclooxygenase (COX) Inhibition by Pyrrolizine Derivatives
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) |
| Pyrrolizine Derivative 1 | 2.45 | 0.85 |
| Pyrrolizine Derivative 2 | 5.69 | 3.44 |
Data from a study on novel pyrrolizine derivatives as COX inhibitors.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
PYCR1 Inhibition Assay
Objective: To determine the inhibitory potential of proline analogs against human PYCR1.
Principle: The enzymatic activity of PYCR1 is monitored by measuring the decrease in NADH absorbance at 340 nm as it is oxidized to NAD+ during the conversion of P5C to proline.
Materials:
-
Human PYCR1 enzyme
-
Δ1-pyrroline-5-carboxylate (P5C)
-
NADH
-
Test compounds (proline analogs)
-
Assay Buffer: 50 mM HEPES pH 7.8, 300 mM NaCl, 5% (w/v) glycerol
-
96-well microplate reader
Procedure:
-
Prepare substrate mixtures containing varying concentrations of P5C, a fixed concentration of NADH (175 µM), EDTA, and Tris buffer in a deep well block.
-
Prepare enzyme-inhibitor mixtures by incubating PYCR1 (final concentration 6.25 nM) with various concentrations of the test compound in microcentrifuge tubes on ice.
-
Initiate the reaction by adding 20 µL of the enzyme-inhibitor mixture to the wells of a microplate containing the substrate mixture.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
The mechanism of inhibition is assumed to be competitive with P5C. Therefore, steady-state kinetic measurements are performed with L-P5C as the variable substrate (0-1000 µM).
-
Inhibition constants (Ki) are calculated by global fitting of the data to a competitive inhibition model.[3]
PRODH Inhibition Assay
Objective: To assess the inhibitory activity of proline analogs against proline dehydrogenase.
Principle: The production of P5C by PRODH is monitored by its reaction with ortho-aminobenzaldehyde (o-AB), which forms an adduct that can be detected by absorbance at 443 nm.
Materials:
-
PRODH enzyme
-
L-proline
-
ortho-aminobenzaldehyde (o-AB)
-
Menadione (electron acceptor)
-
Test compounds (proline analogs)
-
Assay Buffer
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing L-proline (e.g., 200 mM), o-AB (e.g., 4 mM), menadione (e.g., 0.15 mM), and PRODH enzyme (e.g., 63 nM).
-
Add the test compound at a desired concentration (e.g., 5 mM for initial screening).
-
For detailed kinetic analysis, vary the concentrations of L-proline (0–500 mM) and the inhibitor (0–10 mM).
-
Monitor the increase in absorbance at 443 nm, which corresponds to the formation of the P5C-o-AB adduct.
-
Determine the inhibition constants (Ki) for competitive inhibitors by analyzing the enzyme kinetics data.[2]
Angiotensin-Converting Enzyme (ACE) Inhibition Assay (General Protocol)
Objective: To screen for the ACE inhibitory activity of proline analogs.
Principle: The activity of ACE is determined by measuring the rate of hydrolysis of a synthetic substrate, such as hippuryl-histidyl-leucine (HHL), into hippuric acid and histidyl-leucine. The amount of hippuric acid produced is quantified spectrophotometrically.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-histidyl-leucine (HHL)
-
Test compounds (proline derivatives)
-
Assay Buffer: e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3
-
1 M HCl
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Pre-incubate the ACE enzyme with the test compound for a specific period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the HHL substrate.
-
Incubate the reaction mixture at 37°C for a defined time (e.g., 30 minutes).
-
Stop the reaction by adding 1 M HCl.
-
Extract the hippuric acid formed into a solvent like ethyl acetate.
-
Evaporate the solvent and redissolve the hippuric acid in a suitable buffer or water.
-
Measure the absorbance of the hippuric acid at a specific wavelength (e.g., 228 nm).
-
Calculate the percentage of inhibition and, if applicable, the IC50 value.
Note: A 1996 study on a series of proline derivatives reported only weak ACE inhibitory activity without providing specific quantitative data.[4]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Inhibition of the Proline Cycle by Proline Analogs.
Caption: Workflow for Angiotensin-Converting Enzyme (ACE) Inhibition Assay.
Conclusion
While direct experimental data for Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid remains elusive, the comparative data presented for other proline analogs and pyrrolizine derivatives offer valuable insights for researchers. The inhibitory activities of various proline analogs against key enzymes like PYCR1 and PRODH highlight the therapeutic potential of this class of compounds, particularly in oncology. Furthermore, the observed anti-inflammatory properties of some pyrrolizine derivatives suggest another avenue for investigation.
The provided experimental protocols serve as a practical resource for initiating biological evaluation of novel proline analogs. Future studies are warranted to characterize the biological activity profile of this compound and to understand how its unique bicyclic structure influences its interaction with various biological targets. This will undoubtedly contribute to the rational design of new and more effective therapeutic agents.
References
- 1. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of proline derivatives as potential angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of hepatotoxicity between different pyrrolizidine alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hepatotoxicity of different pyrrolizidine alkaloids (PAs), a class of natural toxins found in numerous plant species worldwide. Ingestion of PA-contaminated herbal remedies, teas, and food products can lead to severe liver damage, most notably hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease. Understanding the relative toxicity and underlying mechanisms of different PAs is crucial for risk assessment, drug development, and clinical management. This document summarizes key experimental data, details the methodologies used for their acquisition, and illustrates the primary signaling pathways involved in PA-induced hepatotoxicity.
Data Presentation: Quantitative Comparison of Pyrrolizidine Alkaloid Hepatotoxicity
The hepatotoxic potential of pyrrolizidine alkaloids varies significantly based on their chemical structure, particularly the nature of the necine base and the esterification of the hydroxyl groups. The data presented below is collated from various in vitro and in vivo studies to provide a comparative overview.
In Vitro Cytotoxicity of Pyrrolizidine Alkaloids
The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity. The following table summarizes the IC50 values of various PAs in different liver cell lines.
| Pyrrolizidine Alkaloid | Cell Line | Assay | Incubation Time (h) | IC50 / Effect Concentration (µM) | Reference |
| Intermedine | Primary Mouse Hepatocytes | CCK-8 | 24 | Significant decrease at 50 µg/mL (~167 µM) | |
| Intermedine | HepG2 | CCK-8 | 24 | Significant decrease at 75 µg/mL (~250 µM) | |
| Intermedine | HepD (differentiated HepG2) | CCK-8 | 24 | Significant decrease at 50 µg/mL (~167 µM) | |
| Intermedine N-oxide | HepD | CCK-8 | 24 | 257.98 | |
| Intermedine | HepD | CCK-8 | 24 | 239.39 | |
| Retrorsine | HepG2 | MTT | Not Specified | IC20: 270 | |
| Monocrotaline | HepG2 | MTT | Not Specified | Not Specified | |
| Clivorine | HepG2 | MTT | Not Specified | IC20: 13 | |
| Platyphylline | HepG2 | MTT | Not Specified | IC20: 850 |
In Vivo Hepatotoxicity of Retrorsine vs. Monocrotaline in Mice
A comparative in vivo study in mice administered an equimolar dose (0.2 mmol/kg bw, intraperitoneally) of retrorsine and monocrotaline revealed significantly higher hepatotoxicity for retrorsine.
| Parameter | Retrorsine | Monocrotaline | Fold Difference (Retrorsine/Monocrotaline) |
| Serum Alanine Transaminase (ALT) | High | Low | 10.3 |
| Serum Aspartate Transaminase (AST) | High | Low | 3.6 |
| Plasma Pyrrole-GSH Adducts | High | Low | 2.9 |
| Liver Pyrrole-GSH Adducts | High | Low | 2.7 |
| Liver Pyrrole-Protein Adducts | High | Low | 3.8 |
Key Signaling Pathways in Pyrrolizidine Alkaloid Hepatotoxicity
The hepatotoxicity of PAs is primarily initiated by the metabolic activation of the 1,2-unsaturated necine base by cytochrome P450 enzymes in the liver. This process generates highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids) that can bind to cellular macromolecules, leading to cytotoxicity, genotoxicity, and carcinogenicity. A key mechanism of cell death induced by these reactive metabolites is apoptosis, which can be triggered through both intrinsic and extrinsic pathways.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of PA hepatotoxicity.
In Vitro Cytotoxicity Assessment using CCK-8 Assay
This protocol outlines the determination of the cytotoxic effects of PAs on hepatic cell lines using the Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Hepatic cell line (e.g., HepG2, HepaRG, primary hepatocytes)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Pyrrolizidine alkaloids of interest
-
Vehicle control (e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the hepatic cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of the pyrrolizidine alkaloids in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the PAs. Include a vehicle control group.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
CCK-8 Assay: Add 10 µL of the CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group. The IC50 value can be determined by plotting cell viability against the logarithm of the PA concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Assessment of Hepatotoxicity in a Rodent Model
This protocol describes a general procedure for evaluating the hepatotoxicity of PAs in a rodent model, such as mice or rats.
Materials:
-
Male or female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), 8-10 weeks old
-
Pyrrolizidine alkaloids of interest
-
Vehicle (e.g., saline, corn oil)
-
Blood collection tubes (e.g., with EDTA or heparin)
-
Centrifuge
-
Serum clinical chemistry analyzer
-
Formalin (10%)
-
Histology processing equipment and reagents
-
Microscope
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment. Provide free access to standard chow and water.
-
Dosing: Administer the pyrrolizidine alkaloid to the animals via a relevant route of exposure, such as oral gavage or intraperitoneal injection. A control group should receive the vehicle only.
-
Observation and Sample Collection: Monitor the animals for clinical signs of toxicity. At a predetermined time point (e.g., 24, 48, or 72 hours post-dosing), euthanize the animals and collect blood via cardiac puncture. Perfuse the liver with saline and then excise it.
-
Serum Biochemistry: Centrifuge the blood samples to obtain serum. Analyze the serum for liver injury biomarkers, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin. Process the fixed tissue for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E). Examine the stained sections under a microscope to evaluate for histopathological changes such as necrosis, apoptosis, inflammation, and sinusoidal congestion.
-
Analysis of Pyrrole-Protein Adducts (Optional): A portion of the liver can be snap-frozen in liquid nitrogen and stored at -80°C for the subsequent analysis of pyrrole-protein adducts, which are specific biomarkers of PA exposure and metabolic activation.
Conclusion
The hepatotoxicity of pyrrolizidine alkaloids is a complex process that is highly dependent on the specific chemical structure of the alkaloid. Comparative studies consistently demonstrate a hierarchy of toxicity, with certain PAs like retrorsine exhibiting significantly greater hepatotoxic potential than others, such as monocrotaline. The primary mechanism of toxicity involves metabolic activation to reactive pyrrolic esters, leading to the formation of protein and DNA adducts and the induction of apoptosis. The standardized in vitro and in vivo experimental protocols outlined in this guide are essential for the continued investigation and comparison of the hepatotoxic profiles of different PAs, which is critical for safeguarding public health and guiding the development of safer herbal medicines and pharmaceuticals.
A Comparative Guide to the Validation of Analytical Methods for Pyrrolizidine Alkaloid Detection in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the detection and quantification of pyrrolizidine alkaloids (PAs) in complex matrices such as honey, tea, and herbal products. It is designed to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods to ensure the safety and quality of their products. The primary focus is on the widely adopted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, with supporting data from various validation studies.
Data Presentation: Comparison of Analytical Method Performance
The following tables summarize the performance characteristics of validated LC-MS/MS methods for the quantification of pyrrolizidine alkaloids in different complex matrices. These methods are crucial for enforcing regulatory limits, such as those set by the European Commission Regulation (EU) 2020/2040, which establishes maximum levels for the sum of 35 specific PAs in various foodstuffs[1][2].
Table 1: Performance Characteristics of LC-MS/MS Methods for Pyrrolizidine Alkaloid Quantification
| Parameter | Method 1: Plant-Based Foods & Honey[1][3] | Method 2: Honey, Milk, & Tea[4][5] | Method 3: Honey[6] | Method 4: North American Plants & Honey[7] |
| Instrumentation | UPLC-MS/MS | UHPLC-MS/MS | LC-MS | LC-MS |
| Matrix | Green tea, chamomile tea, rooibos tea, oregano, cumin seeds, honey | Honey, Milk, Tea | Honey | Common comfrey, tansy ragwort, blueweed, hound's tongue, honey |
| Analytes | 35 Pyrrolizidine Alkaloids | 24 Pyrrolizidine Alkaloids | Not specified | 4 PAs and 1 PA N-oxide |
| Limit of Detection (LOD) | i-LOD: 0.2 µg/kg, m-LOD: 0.4 µg/kg | 0.015–0.75 µg/kg | Not specified | Not specified |
| Limit of Quantification (LOQ) | i-LOQ: 0.6 µg/kg, m-LOQ: 1.2 µg/kg | 0.05–2.5 µg/kg | 1 µg/kg | Not specified |
| Linear Range | 0.6 - 500 µg/kg | 0.05 - 100 µg/L | 0 - 50 µg/kg | Not specified |
| Recovery (%) | 77 - 103% (most >62%) | 64.5–112.2% | 80.6 - 114.5% | 82.1 - 108.2% |
| Precision (RSDr %) | < 10% for most | < 15% (intraday and interday) | 2.3 - 14.6% | 3.8 - 20.8% |
| Reproducibility (RSDR %) | Not specified | Not specified | 4.9 - 17.7% | Not specified |
i-LOD/i-LOQ: individual LOD/LOQ; m-LOD/m-LOQ: method LOD/LOQ for co-eluting isomers.
Experimental Protocols
Detailed methodologies are essential for the successful validation and implementation of analytical methods for PA detection. Below are representative protocols for sample preparation and instrumental analysis based on established and validated methods[1][4][5][8].
Protocol 1: Sample Preparation for Plant-Based Foods (e.g., Tea, Herbs, Spices)
-
Homogenization: Weigh 1 ± 0.01 g of the homogenized sample into a 50 mL centrifuge tube[1].
-
Extraction: Add 20 mL of 50 mM sulfuric acid in a 1:1 (v/v) mixture of water and methanol. Extract for 10 minutes using an automated vortex[1]. Alternatively, a 2% solution of formic acid in water can be used for extraction with 15 minutes of shaking[4].
-
Centrifugation: Centrifuge the mixture for 10 minutes at 5000 g[1].
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis MCX cartridge (6 cc, 150 mg) with 3 mL of methanol, followed by 3 mL of water[1].
-
Load 2 mL of the supernatant onto the conditioned cartridge[1].
-
Wash the cartridge with 6 mL of water, followed by 6 mL of methanol[1].
-
Elute the PAs with an appropriate solvent, such as ammoniated methanol[5].
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., 5% methanol in water)[4][5].
Protocol 2: Sample Preparation for Honey
-
Dissolution: Weigh 2 ± 0.01 g of the homogenized honey sample into a 50 mL centrifuge tube[1].
-
Extraction: Add 20 mL of 50 mM sulfuric acid and shake until the honey is completely dissolved. Continue extraction for 10 minutes on an automated vortex[1].
-
Centrifugation: Centrifuge the tube for 10 minutes at 5000 g[1].
-
SPE Cleanup: Follow the same SPE cleanup steps as described in Protocol 1 for plant-based foods[1].
Protocol 3: UPLC-MS/MS Instrumental Analysis
-
Liquid Chromatography (LC) System: An ultra-high-performance liquid chromatography (UHPLC) or ultra-performance liquid chromatography (UPLC) system[1][4].
-
Column: A reversed-phase C8 or C18 column is commonly used (e.g., BEH C8, 2.1 x 100 mm, 1.7 µm)[1][4].
-
Mobile Phase: A gradient elution is typically employed with:
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode[1][4][5].
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for the selective and sensitive quantification of target PAs[1][4][5].
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the validation of analytical methods for pyrrolizidine alkaloid detection.
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrrolizidine Alkaloids in Honey: Determination with Liquid Chromatography-mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bfr.bund.de [bfr.bund.de]
A Comparative Analysis of the Biological Activities of Synthetic versus Natural Pyrrolizidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
Pyrrolizidine alkaloids (PAs) represent a diverse class of natural compounds found in numerous plant species, with a long history of both toxicity and medicinal use. The inherent biological activity of these natural PAs has inspired the synthesis of a vast array of analogues, aiming to enhance therapeutic properties while minimizing adverse effects. This guide provides a comprehensive comparison of the biological activities of synthetic and natural pyrrolizidine alkaloids, supported by quantitative data and detailed experimental methodologies, to aid researchers in drug discovery and development.
Cytotoxicity: A Tale of Two Origins
The cytotoxicity of pyrrolizidine alkaloids is a double-edged sword, being the basis for their hepatotoxicity and a promising avenue for anticancer therapies. The primary mechanism of cytotoxicity for many PAs involves metabolic activation by cytochrome P450 enzymes in the liver, leading to the formation of reactive pyrrolic esters that can alkylate DNA and other cellular macromolecules, ultimately triggering cell death.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of various natural and synthetic pyrrolizidine alkaloids against different cancer cell lines.
| Alkaloid Type | Compound | Cell Line | IC50 (µM) | Reference |
| Natural | Lasiocarpine | HepG2-CYP3A4 | 12.6 | [1] |
| Seneciphylline | HepG2-CYP3A4 | 26.2 | [1] | |
| Retrorsine | HepaRG | >800 | [2] | |
| Monocrotaline | HepaRG | >800 | [2] | |
| Indicine N-oxide | Various human cancer cell lines | 46 - 100 | [3] | |
| Heliotrine | Chicken hepatocarcinoma (CRL-2118) | ~73 | [2] | |
| Synthetic | Unnamed Benzo[4][5]pyrrolizino[1,2-b]quinoline derivative | L1210 and MCF-7 | 0.55 | [6] |
| Unnamed Spiro[indeno[1,2-b]quinoxaline-11,3'-pyrrolizine] derivative | HeLa | 1.93 | [6] | |
| Unnamed Pyrrolizine/indolizine-NSAID hybrid (8a) | MCF-7 | 7.61 | [7] | |
| Unnamed Pyrrolizine/indolizine-NSAID hybrid (8e) | MCF-7 | 1.07 | [7] | |
| Unnamed Pyrrolizine/indolizine-NSAID hybrid (8f) | MCF-7 | 3.16 | [7] |
Caption: Comparative cytotoxicity of natural and synthetic pyrrolizidine alkaloids.
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
HepG2 cells
-
96-well, clear, flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (pyrrolizidine alkaloids)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader (540 nm or 570 nm)
-
37°C CO₂ incubator
Procedure:
-
Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 10 µL of 12 mM MTT stock solution to each well.
-
Formazan Formation: Incubate the plates for 2-5 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 50 µL of DMSO to each well and pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: Targeting Cyclooxygenase
Certain pyrrolizidine alkaloids have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.
Comparative Anti-inflammatory Data
The following table presents the COX inhibitory activity (IC50 values) of selected natural and synthetic pyrrolizidine alkaloids.
| Alkaloid Type | Compound | Target | IC50 (µM) | Reference |
| Natural | Heliotrine | Nitric Oxide Production | 52.4 | [8] |
| Heliotrine N-oxide | Nitric Oxide Production | 85.1 | [8] | |
| 7-angelyolsincamidine N-oxide | Nitric Oxide Production | 105.1 | [8] | |
| Europine | Nitric Oxide Production | 7.9 | [8] | |
| Synthetic | Ketorolac | COX-1 | 0.02 | [6] |
| Ketorolac | COX-2 | 0.12 | [6] | |
| Licofelone | COX/5-LOX | - | [9] | |
| Unnamed N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivative (12) | COX-1 | 2.45-5.69 | [10] | |
| Unnamed N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivative (12) | COX-2 | 0.85-3.44 | [10] |
Caption: Comparative anti-inflammatory activity of natural and synthetic pyrrolizidine alkaloids.
Experimental Protocol: COX Colorimetric Inhibitor Screening Assay
This assay measures the peroxidase component of COX enzymes to screen for potential inhibitors.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Arachidonic Acid (substrate)
-
Test compounds (pyrrolizidine alkaloids)
-
96-well plate
-
Microplate reader (590 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, and enzymes according to the kit manufacturer's instructions.
-
Assay Plate Setup:
-
Background Wells: Add Assay Buffer and Heme.
-
100% Initial Activity Wells: Add Assay Buffer, Heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Add Assay Buffer, Heme, either COX-1 or COX-2 enzyme, and the test compound at various concentrations.
-
-
Initiation of Reaction: Add the Colorimetric Substrate solution to all wells, followed by the addition of Arachidonic Acid to initiate the reaction.
-
Incubation: Incubate the plate for a specific time (e.g., 2-5 minutes) at a controlled temperature (e.g., 25°C).
-
Absorbance Reading: Read the absorbance at 590 nm.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control. The IC50 value is determined from the dose-response curve.
Caption: Experimental workflow for the COX inhibitor screening assay.
Antibacterial and Antifungal Activity
Several pyrrolizidine alkaloids, both natural and synthetic, have been investigated for their antimicrobial properties. The mechanisms of action can vary, with some PAs, like the synthetic PA-1, acting by disrupting the bacterial cell membrane.
Comparative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) values of various natural and synthetic pyrrolizidine alkaloids against different microbial strains.
| Alkaloid Type | Compound | Microorganism | MIC (µg/mL) | Reference |
| Natural | Clazamycin A | Bacillus anthracis | 6.25 | [11] |
| Clazamycin B | Bacillus anthracis | 12.5 | [11] | |
| Heliotropium subulatum extract | Aspergillus fumigatus, Aspergillus niger, Rhizoctonia phaseoli, Penicillium chrysogenum | Active | ||
| Synthetic | PA-1 | Escherichia coli | 31.3 | [11] |
| PA-1 | Staphylococcus aureus | 3.9 | [11] | |
| Unnamed Spiro Pyrrolidine derivative (c) | Bacillus subtilis | 75 | [11] | |
| Unnamed Spiro Pyrrolidine derivative (c) | Enterococcus faecalis | 125 | [11] | |
| Unnamed Spiro Pyrrolidine derivative (c) | Escherichia coli | <125 | [11] | |
| Unnamed Spiro Pyrrolidine derivative (c) | Pseudomonas aeruginosa | 150 | [11] |
Caption: Comparative antimicrobial activity of natural and synthetic pyrrolizidine alkaloids.
Experimental Protocol: Broth Microdilution MIC Assay
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds (pyrrolizidine alkaloids)
-
Sterile 96-well microtiter plates
-
Sterile saline or PBS
-
0.5 McFarland standard
-
Spectrophotometer (625 nm)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the broth medium to achieve the desired final inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well containing the compound dilutions with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Caption: Experimental workflow for the broth microdilution MIC assay.
Signaling Pathways and Mechanisms of Action
Hepatotoxicity via Metabolic Activation and DNA Damage
The primary mechanism of hepatotoxicity for unsaturated pyrrolizidine alkaloids involves their metabolic activation by cytochrome P450 enzymes (CYPs), particularly CYP3A4, in the liver. This process generates highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These electrophilic metabolites can then alkylate cellular macromolecules, most notably DNA, forming DNA adducts. This DNA damage triggers a cellular DNA damage response, leading to cell cycle arrest, apoptosis, and, in some cases, mutagenesis and carcinogenesis.
Caption: Metabolic activation and DNA damage pathway of PAs.
Anti-inflammatory Mechanism via COX-2 Inhibition
The anti-inflammatory effects of certain pyrrolizidine alkaloids are attributed to their ability to inhibit the COX-2 enzyme. By blocking COX-2, these compounds prevent the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Anti-inflammatory mechanism of COX-2 inhibiting PAs.
Antibacterial Mechanism via Membrane Disruption
Some pyrrolizidine alkaloids, particularly synthetic derivatives like PA-1, exert their antibacterial effects by disrupting the integrity of the bacterial cell membrane. This can occur through various models, such as the "carpet" or "toroidal pore" models, leading to leakage of cellular contents and ultimately cell death.
Caption: Antibacterial mechanism of membrane-disrupting PAs.
References
- 1. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety [mdpi.com]
- 4. Inhibition of COX-2 modulates multiple functional pathways during acute inflammation and pain [pfocr.wikipathways.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharaohacademy.com [pharaohacademy.com]
- 10. Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of the Pyrrolizidine Core
For Researchers, Scientists, and Drug Development Professionals
The pyrrolizidine core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide range of biologically active alkaloids. The development of efficient and stereoselective synthetic routes to this bicyclic system is of significant interest for the discovery of novel therapeutic agents. This guide provides an objective comparison of prominent synthetic strategies for constructing the pyrrolizidine core, supported by experimental data and detailed protocols.
Comparison of Key Synthetic Strategies
The synthesis of the pyrrolizidine core can be broadly categorized into several key strategies, each with its own advantages and limitations in terms of efficiency, stereocontrol, and substrate scope. The following tables summarize the quantitative data for representative examples of these routes.
| Synthetic Route | Key Reaction | Typical Yield (%) | Diastereoselectivity (d.r.) | Enantioselectivity (e.e.) | Key Advantages | Limitations |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide Cycloaddition | 70-95 | >20:1 to >99:1 | 87% to >99% | High convergency, stereospecificity, and rapid construction of the bicyclic core.[1][2] | Requires specific precursors for the in-situ generation of the azomethine ylide. |
| Intramolecular Cyclization | Reductive Amination of a Dialdehyde/Diketone | 50-80 | Moderate to High | Substrate-dependent | Utilizes readily available starting materials and can be a one-pot procedure. | Can be challenging to control chemoselectivity with multiple reactive functional groups. |
| Chiral Pool Synthesis | Cyclization from Proline Derivatives | 60-85 | High | >98% | Readily available and inexpensive chiral starting materials, high enantiopurity.[3] | Can involve multiple steps and protecting group manipulations. |
| Transition Metal-Catalyzed Cyclization | Intramolecular Heck Reaction | 40-70 | N/A | Catalyst-dependent | Can create complex structures and introduce diversity. | Requires specific functional groups and can be sensitive to reaction conditions. |
Experimental Protocols
1,3-Dipolar Cycloaddition via Azomethine Ylide
This protocol describes a catalytic asymmetric double [3+2] cycloaddition to form a highly substituted pyrrolizidine core.[1]
Materials:
-
Glycine ester hydrochloride
-
Aldehyde (e.g., cinnamaldehyde)
-
Acrolein
-
Chiral silver catalyst (e.g., AgOAc/(S)-QUINAP)
-
Triethylamine (Et3N)
-
Toluene
Procedure:
-
To a solution of the chiral silver catalyst (5 mol%) in toluene is added the glycine ester hydrochloride (1.0 equiv.) and triethylamine (1.1 equiv.).
-
The mixture is stirred at room temperature for 30 minutes.
-
The aldehyde (1.0 equiv.) is added, and the reaction is stirred for an additional 2 hours.
-
Acrolein (1.2 equiv.) is then added, and the reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is filtered through a short pad of silica gel.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the pyrrolizidine product.
Intramolecular Reductive Amination
This protocol outlines the formation of the pyrrolizidine core from a 1,7-dicarbonyl compound.
Materials:
-
1,7-Dicarbonyl precursor (e.g., a dialdehyde or diketone)
-
Ammonium acetate (NH4OAc)
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (MeOH)
-
Acetic acid (AcOH)
Procedure:
-
The 1,7-dicarbonyl compound (1.0 equiv.) is dissolved in methanol.
-
Ammonium acetate (5.0 equiv.) is added to the solution, followed by the addition of a catalytic amount of acetic acid to maintain a pH of ~6.
-
The mixture is stirred at room temperature for 1 hour to facilitate imine formation.
-
Sodium cyanoborohydride (1.5 equiv.) is added portion-wise over 30 minutes.
-
The reaction mixture is stirred at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the slow addition of 1 M HCl.
-
The methanol is removed under reduced pressure, and the aqueous residue is basified with 2 M NaOH and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Synthesis from a Chiral Pool Precursor (Proline)
This protocol describes the construction of the pyrrolizidine core starting from L-proline.[3]
Materials:
-
L-proline
-
Thionyl chloride (SOCl2)
-
Methanol (MeOH)
-
Di-tert-butyl dicarbonate (Boc2O)
-
Sodium borohydride (NaBH4)
-
Dess-Martin periodinane (DMP)
-
Vinylmagnesium bromide
-
Grubbs' second-generation catalyst
-
Hydrogen (H2) on Palladium on carbon (Pd/C)
Procedure:
-
Esterification: L-proline is esterified by refluxing in methanol with thionyl chloride to yield the methyl ester.
-
N-protection: The resulting amino ester is protected with a Boc group using di-tert-butyl dicarbonate.
-
Reduction: The ester is reduced to the corresponding alcohol using sodium borohydride.
-
Oxidation: The alcohol is oxidized to the aldehyde using Dess-Martin periodinane.
-
Vinylation: The aldehyde is reacted with vinylmagnesium bromide to yield an allylic alcohol.
-
Ring-Closing Metathesis: The resulting amino diene is subjected to ring-closing metathesis using Grubbs' second-generation catalyst to form the second five-membered ring.
-
Reduction and Deprotection: The double bond in the newly formed ring is reduced by catalytic hydrogenation, and the Boc protecting group is removed under acidic conditions to yield the pyrrolizidine core.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic routes described above.
Caption: Workflow for 1,3-Dipolar Cycloaddition.
Caption: Workflow for Intramolecular Reductive Amination.
Caption: Workflow for Chiral Pool Synthesis from Proline.
References
Structural Analogs of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid scaffold is a core structural motif found in a variety of biologically active compounds. Due to a lack of extensive public data on the direct analogs of this specific parent molecule, this guide focuses on two prominent and structurally related analogs: Ketorolac and Licofelone. Both share a bicyclic core fused with an acetic acid side chain and have been extensively studied for their therapeutic properties, primarily as anti-inflammatory and analgesic agents. This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed protocols.
Comparison of Biological Activity
The following table summarizes the quantitative data on the biological activity of Ketorolac, Licofelone, and their derivatives. These compounds primarily target enzymes within the arachidonic acid cascade, which is central to the inflammatory response.
| Compound/Analog | Target Enzyme(s) | IC50/ED50 Values | Activity Type | Reference |
| Ketorolac | COX-1 / COX-2 | Not specified in provided abstracts | Anti-inflammatory, Analgesic | [1][2] |
| Amide Prodrugs of Ketorolac (e.g., with amino acid esters) | COX-1 / COX-2 (after hydrolysis to Ketorolac) | Comparable to Ketorolac | Anti-inflammatory, Analgesic (with reduced ulcerogenic potential) | [1] |
| Licofelone | COX-1 / COX-2 / 5-LOX | IC50 COX = 0.21 µM, IC50 5-LOX = 0.18 µM; ED50 = 11.22-27.07 mg/kg (carrageenan-induced paw edema); ED50 = 31.33 mg/kg (acetic acid-induced writhing) | Anti-inflammatory, Analgesic | [3][4] |
| C5-Substituted Licofelone Derivatives | Not specified | At least 2-fold more active than 5-FU and Licofelone against mammary carcinoma cells. | Anticancer, Anti-inflammatory | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of compound activity. Below are representative protocols for in vitro and in vivo assays relevant to the compounds discussed.
In Vitro Dual COX/5-LOX Inhibition Assay
This protocol is designed to simultaneously measure the inhibitory activity of a compound against both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.
Objective: To determine the IC50 values of test compounds against COX-1, COX-2, and 5-LOX.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Soybean 5-lipoxygenase
-
Arachidonic acid (substrate)
-
Celecoxib (selective COX-2 inhibitor control)
-
Indomethacin (non-selective COX inhibitor control)
-
Zileuton (5-LOX inhibitor control)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme-linked immunosorbent assay (ELISA) kits for prostaglandin E2 (PGE2) and leukotriene B4 (LTB4)
Procedure:
-
Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serially dilute the stock solutions to obtain a range of test concentrations.
-
COX Inhibition Assay:
-
In a 96-well plate, add the assay buffer, COX-1 or COX-2 enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1N HCl).
-
Measure the concentration of PGE2 produced using a specific ELISA kit.
-
-
5-LOX Inhibition Assay:
-
In a separate 96-well plate, add the assay buffer, 5-LOX enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Stop the reaction.
-
Measure the concentration of LTB4 produced using a specific ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) using non-linear regression analysis.
-
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of a compound.
Objective: To assess the ability of a test compound to reduce acute inflammation in an animal model.
Materials:
-
Wistar rats (150-200 g)
-
1% (w/v) carrageenan solution in sterile saline
-
Test compound and vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the animals into groups (n=6 per group): vehicle control, reference drug, and test compound groups (at least 3 doses).
-
Administer the test compound or reference drug orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals after (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
-
Compare the results of the test compound groups with the control and reference groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Signaling Pathway and Experimental Workflow
The primary mechanism of action for the discussed anti-inflammatory analogs involves the inhibition of key enzymes in the arachidonic acid signaling pathway.
Caption: Arachidonic Acid Cascade and Points of Inhibition.
The diagram above illustrates the conversion of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes by COX and 5-LOX enzymes, respectively. Ketorolac primarily inhibits the COX pathway, while Licofelone exhibits dual inhibition of both COX and 5-LOX pathways.
References
- 1. Synthesis, characterization and pharmacological evaluation of amide prodrugs of ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Licofelone--clinical update on a novel LOX/COX inhibitor for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Licofelone--a novel analgesic and anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Synthesis and Biological Evaluation of Licofelone Derivatives as ...: Ingenta Connect [ingentaconnect.com]
A Comparative Guide to the Metabolism of Retronecine vs. Heliotridine-Type Pyrrolizidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolism of retronecine-type and heliotridine-type pyrrolizidine alkaloids (PAs), a class of natural toxins with significant hepatotoxic and carcinogenic potential. Understanding the metabolic nuances between these two major structural types of PAs is critical for accurate risk assessment and the development of potential therapeutic interventions. This document summarizes key metabolic pathways, presents comparative quantitative data from in vitro studies, and details relevant experimental protocols.
Core Metabolic Differences and Toxicological Implications
Pyrrolizidine alkaloids are pro-toxins that require metabolic activation in the liver, primarily by cytochrome P450 (CYP) enzymes, to exert their toxic effects.[1][2] The two major types of toxic PAs, retronecine and heliotridine, are stereoisomers, and this subtle difference in their chemical structure significantly influences their metabolic fate and toxic potential.[3]
Metabolic Activation: The primary activation pathway for both retronecine and heliotridine-type PAs involves the oxidation of the necine base by CYP enzymes (predominantly CYP3A4) to form highly reactive pyrrolic esters, known as dehydropyrrolizidine alkaloids (DHPAs).[2][4] These DHPAs are potent electrophiles that can readily form adducts with cellular macromolecules, including proteins and DNA, leading to cytotoxicity, genotoxicity, and carcinogenicity.[1][2] Studies have indicated that heliotridine-based esters tend to generate more pyrrolic metabolites compared to their retronecine counterparts, which may contribute to their generally higher toxicity.[5]
Detoxification Pathways: The two main detoxification pathways for these PAs are N-oxidation, which forms less toxic and more water-soluble PA N-oxides that can be readily excreted, and hydrolysis of the ester groups to yield the necine base and necic acids, which are also less toxic. Additionally, the reactive DHPAs can be detoxified through conjugation with glutathione (GSH), a critical endogenous antioxidant.[1]
Quantitative Comparison of Metabolism and Toxicity
The following tables summarize quantitative data from various in vitro studies, comparing the metabolic rates and toxic potencies of representative retronecine and heliotridine-type PAs.
Table 1: Comparative In Vitro Metabolism of Lasiocarpine (Heliotridine-type) and Riddelliine (Retronecine-type) in Human Liver Microsomes
| Parameter | Lasiocarpine (Heliotridine-type) | Riddelliine (Retronecine-type) | Fold Difference (Lasiocarpine vs. Riddelliine) | Reference |
| Metabolic Depletion Rate | [6][7] | |||
| Caucasian Liver Microsomes | Higher Depletion | Lower Depletion | ~2.0-fold higher for Lasiocarpine | [6] |
| Chinese Liver Microsomes | Higher Depletion | Lower Depletion | Not explicitly quantified, but trend is similar | [7] |
| Predicted In Vivo Toxicity | [6] | |||
| Human BMDL5 (mg/kg bw) | Lower | Higher | Riddelliine is ~8.2-fold less toxic in rats and ~5.0-fold less toxic in humans | [6] |
BMDL5: Benchmark Dose Lower Confidence Limit for a 5% response.
Table 2: Comparative Cytotoxicity and Genotoxicity of Retronecine and Heliotridine-type PAs in Human Liver Cell Models
| Pyrrolizidine Alkaloid | Type | Cell Line | Endpoint | Value | Reference |
| Lasiocarpine | Heliotridine | PHH | Cytotoxicity (EC50) | < 500 µM | [8] |
| PHH | Genotoxicity (γH2AX BMDL) | 0.06 µM | [8] | ||
| HepG2-CYP3A4 | Genotoxicity (γH2AX BMDL) | 0.4 µM | [8] | ||
| Heliotrine | Heliotridine | PHH | Cytotoxicity (EC50) | > 500 µM | [8] |
| PHH | Genotoxicity (γH2AX BMDL) | 0.4 µM | [8] | ||
| HepG2-CYP3A4 | Genotoxicity (γH2AX BMDL) | 10 µM | [8] | ||
| Retrorsine | Retronecine | PHH | Cytotoxicity (EC50) | < 500 µM | [8] |
| PHH | Genotoxicity (γH2AX BMDL) | 0.3 µM | [8] | ||
| HepG2-CYP3A4 | Genotoxicity (γH2AX BMDL) | 0.14 µM | [8] | ||
| Riddelliine | Retronecine | PHH | Genotoxicity (γH2AX BMDL) | 0.3 µM | [8] |
PHH: Primary Human Hepatocytes; EC50: Half-maximal effective concentration; BMDL: Benchmark Dose Lower Confidence Limit. Lower BMDL values indicate higher genotoxic potency.
Visualizing the Metabolic Pathways
The following diagrams illustrate the key metabolic pathways for both retronecine and heliotridine-type PAs.
Caption: Comparative metabolic pathways of retronecine and heliotridine-type PAs.
Experimental Protocols
The following section outlines a general methodology for the in vitro assessment of PA metabolism and the quantification of their metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. In Vitro Metabolism Assay using Human Liver Microsomes
-
Objective: To determine the rate of metabolic depletion of a parent PA and identify its major metabolites.
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test PAs (e.g., lasiocarpine, riddelliine) dissolved in a suitable solvent (e.g., methanol)
-
Acetonitrile (for quenching the reaction)
-
Internal standard
-
-
Procedure:
-
Prepare a reaction mixture containing HLMs, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding the test PA to the mixture.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS.
-
The rate of depletion of the parent PA is determined by plotting its concentration against time.
-
2. Quantification of PA Metabolites by LC-MS/MS
-
Objective: To separate and quantify the parent PA and its metabolites, including GSH conjugates.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions (General Example):
-
Column: A reverse-phase C18 column (e.g., Agilent Extend-C18, 100 x 2.1 mm, 1.8 µm).[9]
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium formate).[10]
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.[10]
-
Gradient: A suitable gradient program to separate the analytes of interest.
-
Flow Rate: Typically 0.2-0.6 mL/min.[11]
-
Injection Volume: 5-10 µL.[11]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. This involves selecting specific precursor-to-product ion transitions for each analyte.
-
Optimization: Source parameters (e.g., capillary voltage, nebulizer pressure, gas temperature) and compound-specific parameters (e.g., fragmentor voltage, collision energy) should be optimized for each analyte to achieve maximum sensitivity.
-
-
Data Analysis: Quantification is typically performed by constructing a calibration curve using standards of known concentrations and an internal standard to correct for matrix effects and variations in sample processing.
Caption: A generalized workflow for in vitro PA metabolism studies.
Conclusion
The available data consistently demonstrate that the stereochemistry of the necine base plays a crucial role in the metabolic activation and detoxification of pyrrolizidine alkaloids. Heliotridine-type PAs, such as lasiocarpine, generally exhibit higher rates of metabolic activation and, consequently, greater toxicity compared to their retronecine-type counterparts like riddelliine. This is reflected in the lower BMDL values for genotoxicity observed for heliotridine-type PAs in human liver cell models. These findings underscore the importance of considering the specific chemical structure of individual PAs when assessing the risks associated with human exposure. Further research focusing on the quantitative aspects of GSH conjugation and the specific CYP isozymes involved will provide a more complete picture of the metabolic differences between these two important classes of natural toxins.
References
- 1. Comparison of metabolism-mediated effects of pyrrolizidine alkaloids in a HepG2/C3A cell-S9 co-incubation system and quantification of their glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Retronecine | C8H13NO2 | CID 10198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Use of an in vitro-in silico testing strategy to predict inter-species and inter-ethnic human differences in liver toxicity of the pyrrolizidine alkaloids lasiocarpine and riddelliine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. bfr.bund.de [bfr.bund.de]
- 11. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Toxic Potential: A Comparative Guide to the Quantification of Pyrrolic Metabolites from Pyrrolizidine Alkaloids
For researchers, scientists, and drug development professionals, understanding the metabolic activation of pyrrolizidine alkaloids (PAs) is crucial for assessing their toxicity. This guide provides a comparative analysis of pyrrolic metabolite formation from different PAs, supported by experimental data and detailed methodologies.
Pyrrolizidine alkaloids are a large class of natural toxins produced by numerous plant species. While the parent compounds are often non-toxic, their bioactivation in the liver by cytochrome P450 enzymes leads to the formation of highly reactive pyrrolic metabolites, primarily dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can readily bind to cellular macromolecules such as DNA and proteins, forming adducts that are implicated in the hepatotoxicity, genotoxicity, and carcinogenicity associated with PA exposure. The extent of pyrrolic metabolite formation and subsequent adduction varies significantly among different PAs, influencing their toxic potential.
Quantitative Comparison of Pyrrolic Metabolite Formation
The generation of reactive pyrrolic metabolites is a key determinant of the toxicity of different PAs. The following tables summarize quantitative data from in vitro studies comparing the formation of these metabolites from various PAs.
Table 1: Comparative Bioactivation of Pyrrolizidine Alkaloids to Glutathione (GSH) Conjugates in Rat Liver S9 Fractions
| Pyrrolizidine Alkaloid | Type | Total GSH Conjugates (pmol/min/mg protein) |
| Retrorsine | Retronecine-type | 156.7 ± 15.5 |
| Monocrotaline | Retronecine-type | 98.3 ± 8.7 |
| Senkirkine | Otonecine-type | 85.0 ± 7.5 |
| Echimidine | Retronecine-type | 53.3 ± 4.9 |
| Heliotrine | Heliotridine-type | 35.0 ± 3.2 |
| Lycopsamine | Retronecine-type | 21.7 ± 2.1 |
Data adapted from a study investigating the metabolism-mediated toxicity of various PAs. The formation of glutathione (GSH) conjugates of dehydropyrrolizidine (DHP) serves as an indicator of the bioactivation potential.
Table 2: Comparison of Pyrrolic Metabolites in Isolated Perfused Rat Liver
| Pyrrolizidine Alkaloid | PA Removed by Liver (%) | Dehydroalkaloid Released into Perfusate (nmol/g liver) | GSDHP Released into Bile (nmol/g liver) | Bound Pyrroles in Liver (nmol/g liver) |
| Retrorsine | 93 | 110 | 880 | 195 |
| Seneciphylline | 85 | 150 | 650 | 180 |
| Monocrotaline | 55 | 200 | 156 | 55 |
| Trichodesmine | 55 | 440 | 80 | 110 |
Data from a study comparing the metabolism of four PAs in an isolated, perfused rat liver system over a 1-hour period. GSDHP refers to 7-glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine, a detoxification product.[1]
Experimental Protocols
Accurate quantification of pyrrolic metabolites is essential for comparative studies. The following are detailed methodologies for the key experiments cited.
Quantification of Pyrrolic Metabolite-GSH Conjugates by LC-MS/MS
This method is used to assess the bioactivation potential of PAs by trapping the reactive pyrrolic metabolites with glutathione (GSH).
-
Incubation: The test PA is incubated with liver S9 fraction (or microsomes), a NADPH-generating system (as a cofactor for cytochrome P450 enzymes), and GSH in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Reaction Termination and Sample Preparation: The reaction is stopped by adding a cold organic solvent, such as acetonitrile. The mixture is then centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the GSH conjugates of the pyrrolic backbone (e.g., dehydroretronecine) are monitored for quantification.
-
-
Quantification: The amount of GSH-pyrrole conjugates is determined by comparing the peak areas to a standard curve generated with synthesized standards.
Quantification of PA-DNA Adducts by ³²P-Postlabeling
This highly sensitive method is used to detect and quantify DNA adducts formed by the reaction of pyrrolic metabolites with DNA.
-
DNA Isolation: DNA is isolated from tissues or cells exposed to the PA.
-
DNA Digestion: The DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The DNA adducts are enriched from the normal nucleotides, often by enzymatic treatment with nuclease P1, which dephosphorylates normal nucleotides but not the adducted ones.
-
³²P-Labeling: The enriched adducts are then labeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or by high-performance liquid chromatography (HPLC).
-
Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. The level of adduction is expressed as the number of adducts per 10⁷-10⁹ normal nucleotides.
Visualizing the Processes
To better understand the complex processes involved in PA toxicity, the following diagrams illustrate the metabolic activation pathway and a typical experimental workflow.
Caption: Metabolic activation of PAs to reactive pyrrolic metabolites and subsequent detoxification or toxic pathways.
Caption: Experimental workflow for the quantification of pyrrolic metabolites and DNA adducts from PAs.
References
Safety Operating Guide
Prudent Disposal of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid could not be located. The following disposal procedures are based on the chemical's structural relationship to pyrrolizidine alkaloids (PAs) and general laboratory safety protocols. PAs, particularly those with a 1,2-unsaturated necine base, are often associated with hepatotoxicity, carcinogenicity, and genotoxicity.[1][2][3][4] Therefore, this compound should be handled with caution as a potentially hazardous substance.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the potential toxicity of pyrrolizidine alkaloids, it is crucial to handle this compound with appropriate personal protective equipment.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A flame-retardant and chemical-resistant lab coat should be worn to protect against splashes.[5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
II. Step-by-Step Disposal Procedure
All waste containing this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Segregation and Collection:
-
Collect all waste materials, including the pure compound, contaminated solutions, and any contaminated lab supplies (e.g., pipette tips, weighing paper, absorbent pads), in a designated hazardous waste container.[5][6]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Container Selection and Labeling:
-
Use a chemically compatible container with a secure, leak-proof closure.[7]
-
The container must be clearly labeled with the words "Hazardous Waste."[7][8]
-
The label should also include the full chemical name: "this compound," and a clear indication of the associated hazards (e.g., "Potentially Toxic," "Handle with Caution").
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal of the waste.[9]
-
Follow all institutional and local regulations for hazardous waste disposal.
-
III. Spill Management
In the event of a spill, follow these procedures:
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.
-
Notify your institution's EHS or emergency response team.
-
Restrict access to the spill area.
-
IV. Chemical Properties and Data
While specific quantitative data for this compound is limited, the following table summarizes general information for related compounds.
| Property | Value/Information | Source |
| Chemical Class | Pyrrolizidine Alkaloid Derivative, Acetic Acid Derivative | N/A |
| Potential Hazards | Hepatotoxic, Carcinogenic, Genotoxic (based on class) | [1][2][3][4] |
| Acetic Acid (Concentrated) | Corrosive, Flammable | [6][9] |
| Pyrrolizidine Alkaloids | Stable in neutral and acidic solutions, degrade in alkaline conditions | [10] |
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolizidine alkaloids - an “urgent public health concern”? | LGC Standards [lgcstandards.com]
- 3. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine alkaloids: the risks for human health | EPO [eposrl.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. danielshealth.com [danielshealth.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. laballey.com [laballey.com]
- 10. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling Tetrahydro-1H-pyrrolizine-7A(5H)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Tetrahydro-1H-pyrrolizine-7A(5H)-acetic acid. The following procedural guidance is designed to ensure a safe laboratory environment and operational efficiency.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use. Change gloves every 30-60 minutes or immediately if contaminated.[4] |
| Eye and Face Protection | Safety goggles and face shield | Use safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.[4][5] |
| Body Protection | Laboratory coat or chemical-resistant suit | A buttoned lab coat is the minimum requirement. For larger quantities or when there is a significant risk of splashing, a chemical-resistant suit is advised.[6] |
| Respiratory Protection | Fume hood or respirator | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[3][7] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used. |
| Foot Protection | Closed-toe shoes | Leather or canvas shoes are not recommended. Chemical-resistant boots or shoe covers should be worn if there is a risk of spills.[6] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is crucial to minimize exposure and prevent contamination.
Diagram 1: Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
